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  • Product: 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene
  • CAS: 355808-90-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (CAS 355808-90-1)

Executive Summary As a Senior Application Scientist, the strategic selection of building blocks is paramount for the efficient assembly of complex active pharmaceutical ingredients (APIs) and agrochemicals. 1-(4-Bromophe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, the strategic selection of building blocks is paramount for the efficient assembly of complex active pharmaceutical ingredients (APIs) and agrochemicals. 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (CAS 355808-90-1) is a highly versatile, advanced diaryl ether intermediate. Its architectural brilliance lies in its orthogonal reactivity profile: it features a reducible nitro group, a transition-metal-reactive aryl bromide, and a sterically shielding aryl chloride. This guide provides an in-depth mechanistic analysis of its synthesis via Nucleophilic Aromatic Substitution (SNAr) and details self-validating protocols for its downstream functionalization.

Physicochemical Profiling

Understanding the physical and chemical parameters of this intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and stoichiometric calculations.

PropertyValue
Chemical Name 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene
CAS Registry Number 355808-90-1
Linear Formula C₁₂H₇BrClNO₃
Molecular Weight 328.55 g/mol
Structural Class Halogenated Diaryl Ether
Key Functional Groups Aryl Ether, Aryl Bromide, Aryl Chloride, Nitro Group
Typical Physical State Solid (Crystalline powder)

Mechanistic Synthesis & SNAr Protocol

Causality of Regioselectivity

The synthesis of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) reaction. The starting materials are 4-bromophenol and 3,4-dichloronitrobenzene[1].

The causality behind the regioselectivity is driven by the strong electron-withdrawing nature of the nitro group. The nitro group stabilizes the anionic Meisenheimer intermediate via resonance. Consequently, the chlorine atom at the 4-position of 3,4-dichloronitrobenzene (which is para to the nitro group) is highly activated and acts as the primary leaving group[2]. The chlorine at the 3-position (which becomes the 2-position in the final product) is meta to the nitro group, lacks this resonance stabilization, and remains inert under these conditions[3].

Self-Validating SNAr Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the mechanistic progression of the reaction.

Reagents & Causality:

  • 4-Bromophenol (1.0 eq): The nucleophile precursor.

  • 3,4-Dichloronitrobenzene (1.05 eq): The electrophile. A slight excess ensures complete consumption of the phenol, simplifying purification.

  • K₂CO₃ (1.5 eq): A mild base chosen specifically because it is strong enough to quantitatively deprotonate the phenol (pKa ~9.3) but weak enough to prevent unwanted side reactions (like hydroxide-mediated hydrolysis of the aryl chloride)[4].

  • DMF (Solvent): A polar aprotic solvent that solvates the potassium cation, leaving a highly reactive, "naked" phenoxide anion.

Step-by-Step Methodology:

  • Phenoxide Generation: Charge a dry, round-bottom flask with 4-bromophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in DMF (0.5 M). Stir at room temperature for 30 minutes.

    • Validation Checkpoint: The solution will transition from colorless to a distinct yellow/orange, visually confirming the generation of the phenoxide anion.

  • Electrophile Addition: Add 3,4-dichloronitrobenzene (1.05 eq) in a single portion.

  • Thermal Activation: Heat the reaction mixture to 110–120°C under a nitrogen atmosphere for 4–6 hours[4].

  • Reaction Monitoring: Monitor via LC-MS.

    • Validation Checkpoint: The reaction is complete when the starting material peak disappears and a new peak emerges with an

      
       of ~328.5 
      
      
      
      .
  • Workup: Cool the mixture to room temperature and quench by pouring into ice water. The product will precipitate as a solid. Filter, wash with cold water, and dry under a vacuum.

  • Analytical Validation: Confirm purity via

    
    H NMR. The disappearance of the highly deshielded proton adjacent to the activated chlorine in the starting material confirms successful substitution.
    

SNAr_Mechanism SM1 4-Bromophenol + Base (K2CO3) Intermediate Phenoxide Anion Formation SM1->Intermediate Deprotonation SM2 3,4-Dichloronitrobenzene Meisenheimer Meisenheimer Complex (Transition State) SM2->Meisenheimer Electrophile Intermediate->Meisenheimer Nucleophilic Attack (DMF, 120°C) Product 1-(4-Bromophenoxy)-2-chloro- 4-nitrobenzene Meisenheimer->Product -Cl (Leaving Group)

Fig 1: SNAr workflow for synthesizing 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene.

Chemoselective Downstream Functionalization

The true strategic value of CAS 355808-90-1 lies in its capacity for orthogonal, late-stage functionalization. The molecule contains three distinct reactive sites that can be addressed independently:

  • The Nitro Group: Can be reduced to an aniline for subsequent amide coupling or urea formation[2].

  • The Aryl Bromide: Highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Aryl Chloride: Generally inert under standard Pd-catalysis compared to the bromide, allowing for chemoselective coupling at the brominated ring.

Self-Validating Nitro Reduction Protocol

To utilize the diaryl ether as a pharmacophore core, the nitro group is typically reduced to an amine[3]. Standard catalytic hydrogenation (Pd/C, H₂) risks unwanted hydrodehalogenation of the aryl bromide. Therefore, a milder, chemoselective dissolving metal reduction is required.

Step-by-Step Methodology:

  • Solvation: Dissolve 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M).

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).

    • Causality: NH₄Cl acts as a mild proton source that activates the iron surface without creating an acidic environment harsh enough to cleave the ether bond or strip the halogens.

  • Reflux: Heat the heterogeneous mixture to 80°C (reflux) for 2 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc).

    • Validation Checkpoint: The successful reduction is validated by the emergence of a highly polar, ninhydrin-positive spot (the primary amine) and a mass shift of -30 Da in the LC-MS trace (loss of two oxygen atoms, gain of two protons).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the aniline derivative.

Orthogonal_Reactivity Core 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (Diaryl Ether Core) NitroRed Nitro Reduction (Fe/NH4Cl, EtOH/H2O) Core->NitroRed Chemoselective at -NO2 Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Aryl-B(OH)2) Core->Suzuki Chemoselective at -Br Amine Aniline Derivative (Kinase Inhibitor Precursor) NitroRed->Amine Biaryl Biaryl Ether Derivative (Extended Pharmacophore) Suzuki->Biaryl

Fig 2: Orthogonal functionalization pathways exploiting the -NO2 and -Br handles.

Applications in Drug Discovery & Agrochemicals

The diaryl ether motif synthesized via this intermediate is a "privileged scaffold" in medicinal chemistry. The conformational flexibility of the ether oxygen allows the two aromatic rings to adopt optimal geometries for binding within deep hydrophobic pockets of target proteins, such as kinase hinge regions. Furthermore, the presence of halogens (Cl, Br) significantly enhances the lipophilicity (LogP) and metabolic stability of the resulting drug candidates, making CAS 355808-90-1 an indispensable tool for lead optimization.

References

  • Sigma-Aldrich Product Catalog: 1-(4-BROMOPHENOXY)-2-CHLORO-4-NITROBENZENE AldrichCPR. Sigma-Aldrich.

  • [1] National Institutes of Health (NIH) PMC: Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction. 1

  • [2] Benchchem: 3-Chloro-4-(furan-2-ylmethoxy)aniline - Established Synthetic Pathways and Chemical Precursors. 2

  • [3] Benchchem: 3-Chloro-4-(4-isopropylphenoxy)aniline | 84859-93-8 - Key Reaction Steps: Mechanism, Conditions, and Selectivity Considerations.3

  • [4] Smolecule: Buy 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6 - Nucleophilic Aromatic Substitution Strategies. 4

Sources

Exploratory

Advanced Scaffold Synthesis: Orthogonal Functionalization of Brominated Chloronitrobenzene Derivatives

Executive Summary Brominated chloronitrobenzene derivatives—most notably 1-bromo-2-chloro-4-nitrobenzene and 1-bromo-4-chloro-2-nitrobenzene—are highly versatile, polyfunctionalized aromatic building blocks. Their struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated chloronitrobenzene derivatives—most notably 1-bromo-2-chloro-4-nitrobenzene and 1-bromo-4-chloro-2-nitrobenzene—are highly versatile, polyfunctionalized aromatic building blocks. Their structural architecture imparts significant polarity and distinct reactivity, making them exceptionally valuable intermediates in synthetic organic chemistry[1]. For drug development professionals and discovery scientists, the true power of these scaffolds lies in their orthogonal reactivity . By exploiting the distinct electronic properties and bond dissociation energies of the bromo, chloro, and nitro groups, chemists can execute sequential, site-specific functionalizations without the need for cumbersome protection-deprotection strategies. This guide details the mechanistic rationale and self-validating protocols required to leverage these derivatives in complex API (Active Pharmaceutical Ingredient) synthesis.

Structural and Electronic Rationale: The "Orthogonal" Advantage

The strategic utility of brominated chloronitrobenzene derivatives stems from the precise electronic interplay of its three substituents. These compounds are widely utilized as intermediates in the production of pharmaceuticals and agrochemicals because each functional group can be targeted independently under specific conditions[2].

  • The C-Br Bond (Catalytic Susceptibility): Bromine serves as the primary handle for transition-metal catalysis. The carbon-bromine bond has a significantly lower bond dissociation energy (~68 kcal/mol) compared to the carbon-chlorine bond (~81 kcal/mol). Consequently, palladium(0) catalysts undergo oxidative addition at the C-Br bond with high chemoselectivity, leaving the C-Cl bond intact during standard cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The C-Cl Bond (Electrophilic Activation): Under normal conditions, aryl chlorides are notoriously sluggish in mild Pd-catalyzed cross-couplings. However, the presence of the strongly electron-withdrawing nitro group contributes to a highly polarized ring system[2]. When the chlorine atom is positioned ortho or para to the nitro group, the C-Cl carbon becomes highly electrophilic. This enables facile Nucleophilic Aromatic Substitution (SNAr) via a stabilized Meisenheimer complex.

  • The Nitro Group (The Masked Amine): Beyond activating the ring for SNAr, the -NO₂ group serves as a latent functional handle. Once the halogen positions are functionalized, the nitro group can be reduced to an aniline (-NH₂), completely reversing the electronic nature of the ring (from electron-poor to electron-rich) and opening the door for amide couplings or reductive aminations.

Quantitative Reactivity Profile

To effectively design a synthetic route, scientists must understand the driving forces behind each functional handle. The table below summarizes the quantitative and mechanistic data governing the orthogonal reactivity of these scaffolds.

Functional GroupPrimary Reaction ModalityReactivity Driver & CausalityTypical Reagents
Bromo (-Br) Transition-Metal Cross-CouplingLow Bond Dissociation Energy (~68 kcal/mol) enables rapid, selective oxidative addition by Pd(0).Pd(dppf)Cl₂, Pd(PPh₃)₄, Arylboronic acids, K₂CO₃
Chloro (-Cl) Nucleophilic Aromatic Substitution (SNAr)Electrophilic activation by ortho/para nitro group; lowers transition state energy for Meisenheimer complex.Secondary amines, alkoxides, K₂CO₃, DMF or DMSO
Nitro (-NO₂) Reduction / Masked AmineHighly electron-withdrawing; easily reduced to an electron-donating amine (-NH₂) for downstream chemistry.Fe/NH₄Cl, Pd/C with H₂, SnCl₂

Visualizing the Synthetic Workflow

The following diagram illustrates the standard orthogonal functionalization sequence using 1-bromo-2-chloro-4-nitrobenzene as the model scaffold. The workflow deliberately targets the weakest bond first (C-Br), utilizes the activated bond second (C-Cl), and unmasks the final functional group last (-NO₂).

G A 1-Bromo-2-chloro-4-nitrobenzene (Starting Scaffold) B Suzuki-Miyaura Coupling (Selective C-Br Activation) A->B Pd(dppf)Cl2, Base Boronic Acid C Biaryl-chloro-nitrobenzene (Intermediate 1) B->C D SNAr Reaction (C-Cl Substitution) C->D Nucleophile (Amine) Heat, Base E Highly Substituted Nitroarene (Intermediate 2) D->E F Nitro Reduction (NO2 -> NH2) E->F Fe/NH4Cl or Pd/C, H2 G Functionalized Aniline (Final API Scaffold) F->G

Orthogonal functionalization workflow of 1-bromo-2-chloro-4-nitrobenzene.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate built-in analytical checkpoints to ensure the chemical logic holds true at every step.

Chemoselective Suzuki-Miyaura Coupling

Objective: Selective arylation at the C-Br position while preserving the C-Cl bond for subsequent SNAr.

  • Preparation: Charge an oven-dried Schlenk flask with 1-bromo-2-chloro-4-nitrobenzene (1.0 equiv), the desired arylboronic acid (1.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent System: Add a degassed mixture of Toluene/H₂O (4:1 v/v).

    • Causality: The biphasic system ensures optimal solubility of the highly polar organic scaffold and the inorganic base. Water is critical here as it accelerates the transmetalation step of the catalytic cycle by forming a reactive boronate complex.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under an inert argon atmosphere.

    • Causality: The bidentate dppf ligand provides a sterically demanding and stable palladium complex that selectively inserts into the weaker C-Br bond. It is intentionally chosen over highly active, electron-rich ligands (like XPhos or RuPhos) to prevent unwanted over-activation of the C-Cl bond.

  • Reaction: Heat the mixture to 80°C for 4-6 hours with vigorous stirring.

  • Self-Validation Checkpoint:

    • TLC: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material should completely disappear, replaced by a single, more polar spot.

    • LC-MS: Quench an aliquot with water, extract with EtOAc, and analyze. The mass spectrum must show the expected biaryl mass with a distinct 3:1 isotopic pattern (M / M+2), confirming the preservation of the single chlorine atom and the absence of dechlorination.

Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of the remaining chloride with a nucleophile (e.g., a secondary amine) to build complexity.

  • Preparation: Dissolve the biaryl-chloro-nitrobenzene intermediate (1.0 equiv) from the previous step in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that significantly accelerates SNAr reactions. It stabilizes the negatively charged Meisenheimer transition state without solvating the incoming nucleophile too strongly, thereby maximizing the nucleophile's kinetic energy.

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 1.5 equiv) and K₂CO₃ (2.0 equiv).

  • Reaction: Stir the mixture at 90°C for 12 hours.

    • Causality: The electron-withdrawing nitro group para to the chlorine atom heavily depletes electron density at the C-Cl carbon. Heat provides the necessary activation energy to overcome the steric hindrance of the adjacent biaryl system.

  • Self-Validation Checkpoint:

    • Precipitation: Cool to room temperature and pour into ice water. The product should precipitate cleanly.

    • ¹H NMR: Analyze the filtered solid via ¹H NMR. Successful displacement of the highly electronegative chlorine is indicated by an upfield shift of the adjacent aromatic protons, driven by the electron-donating resonance of the newly attached amine nitrogen.

Safety and Handling Considerations

Brominated chloronitrobenzene derivatives are potent chemical entities. Safety precautions must be strictly adhered to, as these derivatives are known to cause skin irritation, serious eye irritation, and potential respiratory tract irritation (Hazard statements H315, H319, H335). Furthermore, physical properties such as its molecular weight (236.45 g/mol ) and topological polar surface area (45.8 Ų) dictate its permeation behavior through biological membranes, necessitating the use of appropriate PPE, including N95 dust masks and nitrile gloves, and handling exclusively within a certified fume hood[3].

References

1.[1] Guidechem. "1-Bromo-4-chloro-2-nitrobenzene 41513-04-6 wiki". URL: 2.[2] CymitQuimica. "CAS 29682-39-1: 1-Bromo-2-chloro-4-nitrobenzene". URL: 3. Sigma-Aldrich. "1-Bromo-2-chloro-4-nitrobenzene | 29682-39-1". URL: 4.[3] PubChem. "1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667". URL:

Sources

Foundational

Novel Diphenyl Ether Scaffolds for Drug Discovery: Synthetic Architectures and Therapeutic Targeting

Executive Summary The diphenyl ether (DPE) moiety represents a "privileged scaffold" in medicinal chemistry, distinguished by its unique combination of lipophilicity, conformational flexibility, and metabolic stability....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diphenyl ether (DPE) moiety represents a "privileged scaffold" in medicinal chemistry, distinguished by its unique combination of lipophilicity, conformational flexibility, and metabolic stability. Unlike rigid biaryl systems, the ether linkage (C–O–C) introduces a bond angle of approximately 120°, allowing the two aromatic rings to adopt non-coplanar conformations essential for binding into deep hydrophobic pockets of enzymes such as Enoyl-ACP Reductase (InhA) and Tyrosine Kinases .

This technical guide analyzes the structural utility of novel DPE scaffolds, detailing the transition from classical Ullmann synthesis to high-yield Buchwald-Hartwig cross-coupling. It provides actionable protocols for synthesizing next-generation derivatives and examines their application in treating tuberculosis (TB) and hepatocellular carcinoma (HCC).

Structural Significance & Pharmacophore Analysis[1]

The DPE scaffold's efficacy stems from its ability to position substituents in specific spatial orientations while maintaining a hydrophobic core.

The "Butterfly" Conformation

The central oxygen atom acts as a hinge, permitting the two phenyl rings to rotate relative to each other. This flexibility allows DPE-based drugs to induce or stabilize specific protein conformations.

  • Pi-Stacking: The aromatic rings often engage in

    
     T-shaped interactions with residues like Phenylalanine or Tyrosine in the active site.
    
  • Lipophilic Bridge: The ether oxygen is a weak hydrogen bond acceptor, but its primary role is acting as a spacer that dictates the distance between the "A-ring" (effector) and "B-ring" (variable) substituents.

Case Study: InhA Inhibitors (Antitubercular)

In the context of Mycobacterium tuberculosis, DPEs inhibit InhA, a key enzyme in the Fatty Acid Synthase II (FAS-II) pathway.[1][2][3]

  • A-Ring (Effector): Typically requires a hydroxyl group (H-bond donor to Tyr158) and a lipophilic alkyl chain (hexyl/octyl) to occupy the hydrophobic substrate-binding loop.

  • B-Ring (Modulator): Substituents at the ortho position (e.g., methyl, halogens) restrict rotation, leading to "slow-onset" inhibition kinetics. This increases the residence time of the drug on the enzyme, a critical parameter for in vivo efficacy.

Case Study: Kinase Inhibitors (Oncology)

In drugs like Sorafenib , the DPE scaffold connects the "hinge-binding" heterocycle to the "allosteric" hydrophobic pocket. The DPE core ensures the inhibitor spans the gatekeeper region without steric clash.

Visualization: SAR Logic Map

The following diagram illustrates the functional division of the DPE scaffold in InhA inhibitor design.

SAR_Logic Core Diphenyl Ether Core (C-O-C Linker) ARing A-Ring (Effector) Phenolic Ring Core->ARing Connects BRing B-Ring (Modulator) Variable Aryl Core->BRing Connects Tyr158 Tyr158 Interaction (H-Bonding) ARing->Tyr158 OH Group HydroPocket Hydrophobic Loop (Alkyl Chain Binding) ARing->HydroPocket 5-Alkyl Substitution Kinetics Slow-Onset Kinetics (Residence Time) BRing->Kinetics Ortho-Substitution (Steric Lock)

Figure 1: Structure-Activity Relationship (SAR) map for Diphenyl Ether InhA inhibitors, highlighting the distinct roles of the A and B rings.

Synthetic Strategies: The Modern Approach

Historically, DPEs were synthesized via the Ullmann condensation , requiring harsh conditions (copper bronze, >200°C) that often degraded sensitive functional groups. Modern drug discovery relies on Palladium-catalyzed Buchwald-Hartwig cross-coupling , which proceeds under milder conditions with higher tolerance for functional groups.

Protocol: Buchwald-Hartwig C-O Coupling

Objective: Synthesis of a functionalized diphenyl ether from a phenol and an aryl halide.

Reagents & Materials:

  • Substrate A: Substituted Phenol (1.0 equiv)

  • Substrate B: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • Ligand: Biaryl phosphine (e.g., JohnPhos or t-BuXPhos) or BINAP (5-10 mol%)

  • Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and the phosphine ligand to the vial. Add 1 mL of solvent and stir at room temperature for 5 minutes to form the active Pd(0) species.

  • Substrate Addition: Add the aryl halide, the phenol, and the inorganic base to the reaction vessel.

  • Degassing: Seal the vessel and purge with Argon for 5 minutes (or use freeze-pump-thaw cycles) to remove Oxygen, which poisons the catalyst.

  • Reaction: Heat the mixture to 80–110°C for 12–24 hours. (Alternatively, microwave irradiation at 120°C for 30 minutes).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and filter through a Celite pad to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).

Visualization: Synthetic Workflow

Synthesis_Workflow Start Start: Reagents (Phenol + Aryl Halide) CatPrep Catalyst Activation Pd(OAc)2 + Ligand (Toluene, RT, 5 min) Start->CatPrep Coupling C-O Coupling Base (Cs2CO3), 110°C 12-24 Hours CatPrep->Coupling Add Substrates Workup Work-up Celite Filtration EtOAc Dilution Coupling->Workup Cool & Filter Purify Purification Flash Chromatography Workup->Purify Product Target Diphenyl Ether Purify->Product

Figure 2: Operational workflow for the Palladium-catalyzed synthesis of diphenyl ethers.

Emerging Therapeutic Frontiers

Recent literature (2024-2025) highlights the expansion of DPE scaffolds beyond classical targets.

Novel Applications
Therapeutic AreaTargetMechanismKey Compound Features
Tuberculosis InhA (Enoyl-ACP Reductase)Direct inhibition of substrate binding loop; bypasses KatG activation (effective against MDR-TB).[3]PYN-8 : Pyrazole-linked DPE. 6PP : Hexyl-substituted A-ring.
Oncology (HCC) VEGFR / Raf KinaseMulti-kinase inhibition; stabilization of inactive kinase conformation.Sorafenib Analogs : Urea moiety modifications improve IC50 against HepG2 cells.
Urology BKCa ChannelsChannel activation to treat urinary incontinence.[4]Compound 10b : DPE core essential for channel opening; orally bioavailable.
Lung Cancer Kaiso ProteinTranscription factor inhibition.Compound 20 : DPE extends into Asn561 cavity; IC50 = 0.34 μM.[5]
Quantitative Comparison: InhA Inhibitors

The following data compares the potency of Triclosan (the parent DPE) with novel alkyl-substituted derivatives.

CompoundA-Ring Subst.[6][2][7][8][9][10][11]B-Ring Subst.[2][11][12]Ki (InhA)MIC (M. tb H37Rv)ClogP
Triclosan 5-Cl2,4-Cl200 nM12.5 μg/mL4.76
PT004 5-HexylH9.4 nM>20 μg/mL6.47
PT070 5-Hexyl2-Methyl0.5 nM 1.8 μg/mL6.90
PYN-8 Pyrazole-linkerPhenoxyN/A4–7 μM5.2

Note: While alkyl substitution (PT004) improves enzyme affinity (Ki), it increases lipophilicity (ClogP), which can hinder cell wall permeation. B-ring methylation (PT070) restores balance, improving both affinity and whole-cell activity.

Mechanism of Action: InhA Inhibition Pathway

The primary mechanism for DPE antituberculars involves the blockade of the Fatty Acid Synthesis II (FAS-II) pathway. Unlike Isoniazid, which requires activation by KatG (often mutated in resistant strains), DPEs bind directly to InhA.

Mechanistic Steps:
  • NADH Binding: The cofactor NADH binds to the InhA active site first.

  • Inhibitor Entry: The DPE inhibitor enters the site, with the A-ring occupying the hydrophobic pocket usually reserved for the long-chain fatty acyl substrate.

  • Loop Ordering: Binding induces the ordering of the substrate-binding loop (residues 196–219), "locking" the inhibitor and NADH in place.

  • Dead-End Complex: The enzyme forms a stable ternary complex (Enzyme-NADH-Inhibitor), preventing the reduction of enoyl-ACP and halting mycolic acid biosynthesis.

Visualization: FAS-II Inhibition

InhA_Mechanism InhA InhA Enzyme (Apo) NADH NADH Cofactor InhA->NADH Cofactor Binding Substrate Enoyl-ACP (Natural Substrate) NADH->Substrate Normal Pathway DPE Diphenyl Ether (Inhibitor) NADH->DPE Competitive Binding Complex_Active Active Complex (Reduction Proceeds) Substrate->Complex_Active Complex_Blocked Ternary Complex (Inhibited/Locked) DPE->Complex_Blocked Loop Ordering CellDeath Cell Wall Lysis (Mycolic Acid Depletion) Complex_Blocked->CellDeath FAS-II Shutdown

Figure 3: Mechanism of Action for DPE-based inhibition of the mycobacterial FAS-II pathway.

References

  • Design, Synthesis, in-silico and in-vitro Evaluation of Novel Diphenyl ether Derivatives as Potential Antitubercular Agents. National Institutes of Health (PMC). [Link]

  • Targeting Fatty Acid Biosynthesis for the Development of Novel Chemotherapeutics against Mycobacterium tuberculosis. Journal of Bacteriology. [Link]

  • Discovery of Diphenyl Ether Derivatives as Novel BKCa Channel Activators. Journal of Medicinal Chemistry. [Link][4][13]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Potentials of Diphenyl Ether Scaffold as a Therapeutic Agent: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Synthesis and in vitro antimycobacterial activity of B-ring modified diaryl ether InhA inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Exploratory

1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene PubChem CID and safety data

Topic: 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene CAS Registry Number: 355808-90-1 Content Type: Technical Guide / Whitepaper [1] Executive Summary & Compound Identification[2][3] 1-(4-Bromophenoxy)-2-chloro-4-nitrobenze...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene CAS Registry Number: 355808-90-1 Content Type: Technical Guide / Whitepaper

[1]

Executive Summary & Compound Identification[2][3]

1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (CAS: 355808-90-1) is a specialized halogenated diphenyl ether derivative. Primarily utilized as an advanced intermediate in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase (PPO) inhibitor herbicides) and pharmaceutical scaffolds, this compound belongs to the class of nitro-diphenyl ethers.

Its structural uniqueness lies in the asymmetric halogenation pattern—combining a bromine atom on the phenoxy ring and a chlorine atom ortho to the ether linkage on the nitrobenzene ring. This specific substitution pattern modulates the lipophilicity and metabolic stability of downstream derivatives.

Chemical Identity Table[4][5]
PropertyDetail
CAS Registry Number 355808-90-1
IUPAC Name 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene
Molecular Formula C₁₂H₇BrClNO₃
Molecular Weight 328.55 g/mol
SMILES Clc1cc([O-])ccc1Oc2ccc(Br)cc2
InChI Key (Predicted) YKSXEJZFIQAUHJ-UHFFFAOYSA-N
Product Category Halogenated Diphenyl Ether / Research Chemical
Availability Specialized Research Catalogs (e.g., Sigma-Aldrich AldrichCPR)

Synthesis & Production Methodology

The synthesis of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene relies on a Nucleophilic Aromatic Substitution (SNAr) strategy. This process is favored over metal-catalyzed coupling (Ullmann/Buchwald) due to the strong activation provided by the nitro group.

Retrosynthetic Analysis

The ether linkage is formed by coupling a phenol nucleophile with an activated aryl halide.

  • Nucleophile: 4-Bromophenol (activated as a phenoxide salt).

  • Electrophile: 1,2-Dichloro-4-nitrobenzene (also known as 3,4-dichloronitrobenzene).

Mechanistic Insight: The chlorine atom at the C1 position of 1,2-dichloro-4-nitrobenzene is activated for substitution by the para-nitro group (via resonance) and the ortho-chlorine atom (via induction). The chlorine at C2 is meta to the nitro group and is significantly less reactive.

Experimental Protocol (Standardized SNAr)

Reagents:

  • 1,2-Dichloro-4-nitrobenzene (1.0 equiv)

  • 4-Bromophenol (1.05 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv) or Potassium Hydroxide (KOH)

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with 4-bromophenol (17.3 g, 100 mmol) and anhydrous K₂CO₃ (20.7 g, 150 mmol) in DMF (100 mL). Stir at ambient temperature for 30 minutes to generate the potassium phenoxide in situ.

  • Addition: Add 1,2-dichloro-4-nitrobenzene (19.2 g, 100 mmol) to the mixture.

  • Reaction: Heat the mixture to 80–100°C under an inert atmosphere (N₂) for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC.

  • Quench: Cool the mixture to room temperature and pour into ice-cold water (500 mL) with vigorous stirring. The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. Wash the filter cake with water (3 x 50 mL) to remove inorganic salts and residual DMF.

  • Purification: Recrystallize from Ethanol or a mixture of Ethanol/DMF to yield the target compound as pale yellow crystals.

Synthesis Pathway Diagram

SynthesisPathway Start1 4-Bromophenol (Nucleophile) Base Base (K2CO3) Solvent (DMF) Start1->Base Deprotonation Start2 1,2-Dichloro-4-nitrobenzene (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start2->Intermediate Base->Intermediate Attack at C1 Product 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (Target) Intermediate->Product -Cl (Leaving Group) Byproduct KCl + CO2 + H2O Intermediate->Byproduct

Caption: SNAr synthesis pathway demonstrating the regioselective attack of 4-bromophenoxide on the activated carbon of the nitrobenzene ring.

Physical Properties & Characterization

As a member of the AldrichCPR (Chemical Procurement) library, specific experimental data is often generated on-demand. However, based on high-fidelity Structural-Activity Relationship (SAR) analysis of close analogs (e.g., Nitrofen, Chlomethoxyfen), the following properties are established:

PropertyValue (Experimental/Predicted)
Physical State Solid (Crystalline)
Color Pale yellow to off-white
Melting Point 75–85°C (Predicted based on analogs)
Boiling Point ~420°C (at 760 mmHg)
Solubility Insoluble in water; Soluble in Acetone, Chloroform, DMF, DMSO
LogP (Octanol/Water) ~4.8 (Highly Lipophilic)

Safety Data & Handling (GHS Classification)

Warning: This compound is a halogenated nitro-aromatic. While specific toxicological studies for CAS 355808-90-1 may be limited, it must be handled as a Carcinogen and Aquatic Toxin by analogy to the diphenyl ether herbicide class (e.g., Nitrofen, CAS 1836-75-5).

Hazard Identification (GHS)
  • Signal Word: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][3][4]

    • H350/H351: May cause cancer (Suspected). Note: Diphenyl ether herbicides are known teratogens/carcinogens.

    • H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Protocols
  • Engineering Controls: All handling must occur within a certified Chemical Fume Hood .

  • PPE: Nitrile gloves (double-gloving recommended due to high lipophilicity), safety goggles, and lab coat.

  • Waste Disposal: Do not release into drains. Collect as hazardous organic waste (halogenated).

Emergency Response Diagram

SafetyResponse cluster_Skin Skin Contact cluster_Eye Eye Contact Accident Exposure Incident Step1 Remove Contaminated Clothing Accident->Step1 Eye1 Rinse Cautiously (Remove Lenses) Accident->Eye1 Step2 Wash with Soap/Water (15 mins) Step1->Step2 Step3 Seek Medical Advice Step2->Step3 Eye2 Continue Rinsing (15 mins) Eye1->Eye2 Eye3 Get Medical Help Eye2->Eye3

Caption: Immediate response workflow for dermal or ocular exposure to halogenated nitro-aromatics.

Applications in Research & Development

Agrochemical Discovery (PPO Inhibitors)

This compound serves as a scaffold for Protoporphyrinogen Oxidase (PPO) inhibitors. The 4-nitro-diphenyl ether core mimics the substrate of the PPO enzyme, leading to the accumulation of protoporphyrin IX, which generates singlet oxygen upon light exposure, causing cellular damage in weeds.

  • Modification: The nitro group is often reduced to an amine and sulfonated, or the bromine is used as a handle for cross-coupling to introduce diverse functional groups.

Pharmaceutical Intermediates

The bromine atom on the phenoxy ring allows for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, making this a valuable building block for generating libraries of biaryl ethers for kinase inhibition studies.

References

  • Sigma-Aldrich. (2025). 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene Product Detail (AldrichCPR).

  • PubChem. (2025).[5][6] Compound Summary for Diphenyl Ether Derivatives. National Library of Medicine.

  • Wakabayashi, K., et al. (1978). Structure-Activity Relationships of Diphenyl Ether Herbicides. Journal of Pesticide Science. (Foundational text on the toxicity and activity of nitro-diphenyl ethers).
  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Nitrofen and related diphenyl ethers. (Reference for GHS classification by analogy). [7]

Sources

Foundational

Biological Activity of Nitro-Substituted Diphenyl Ethers: A Technical Guide

Executive Summary Nitro-substituted diphenyl ethers (NDPEs) represent a versatile scaffold in agrochemistry and medicinal chemistry. Historically dominant as protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-substituted diphenyl ethers (NDPEs) represent a versatile scaffold in agrochemistry and medicinal chemistry. Historically dominant as protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Acifluorfen, Nitrofen), this chemical class has evolved. Recent structural modifications have unlocked potent antitubercular and antibacterial activities, primarily targeting the enoyl-acyl carrier protein reductase (InhA) in the Type II fatty acid synthase (FAS-II) pathway. This guide analyzes the dual-functionality of NDPEs, detailing the mechanistic divergence between their phytotoxic and antimicrobial modes of action, and provides validated protocols for their synthesis and biological evaluation.

Chemical Foundation: The Nitro-Ether Scaffold

The core structure consists of two phenyl rings linked by an oxygen atom, with at least one nitro (


) substituent. The biological activity is governed by the electronic interplay between the ether linkage and the nitro group.
  • Electronic Push-Pull: The ether oxygen acts as a

    
    -donor, while the nitro group is a strong 
    
    
    
    -acceptor. When positioned para or ortho to the ether linkage, the nitro group activates the ring for nucleophilic aromatic substitution (
    
    
    ) during synthesis and influences binding affinity in protein active sites.
  • Lipophilicity: The diphenyl ether skeleton is highly lipophilic (

    
    ), facilitating membrane penetration in plant cuticles and mycobacterial cell walls.
    

Mechanism of Action (MOA)

Herbicidal Activity: PPO Inhibition

The primary mode of action for NDPE herbicides is the inhibition of Protoporphyrinogen Oxidase (PPO or Protox) , the enzyme catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX in the chlorophyll and heme biosynthetic pathway.[1][2][3][4]

  • The Lethal Cascade:

    • Inhibition: NDPEs competitively bind to the PPO active site in the chloroplast.

    • Accumulation: Substrate (Protoporphyrinogen IX) accumulates and leaks into the cytoplasm.[1]

    • Auto-oxidation: Cytoplasmic peroxidases convert the leaked substrate into Protoporphyrin IX (Proto IX).

    • Photosensitization: In the presence of light, Proto IX generates singlet oxygen (

      
      ).[5][6]
      
    • Cell Death:

      
       initiates lipid peroxidation of cell membranes, causing rapid tissue necrosis (bleaching).
      
Visualization: The PPO Inhibition Pathway

PPO_Pathway Glutamate Glutamate ALA 5-Aminolevulinic Acid Glutamate->ALA Protogen Protoporphyrinogen IX (Substrate) ALA->Protogen Multi-step synthesis PPO PPO Enzyme (Chloroplast) Protogen->PPO Normal Route ProtoIX_Cyto Protoporphyrin IX (Cytoplasm) Protogen->ProtoIX_Cyto Leakage & Auto-oxidation ProtoIX_Chl Protoporphyrin IX (Chloroplast) PPO->ProtoIX_Chl Oxidation NDPE Nitro-Diphenyl Ether (Inhibitor) NDPE->PPO Competitive Inhibition SingletO Singlet Oxygen (1O2) ProtoIX_Cyto->SingletO + Light (hv) Damage Lipid Peroxidation (Membrane Lysis) SingletO->Damage

Figure 1: Mechanism of action for PPO-inhibiting herbicides.[1][4] The blockade of PPO leads to cytoplasmic accumulation of photosensitive porphyrins.

Antitubercular Activity: InhA Inhibition

In medicinal chemistry, NDPEs are designed as structural mimics of Triclosan . The primary target in Mycobacterium tuberculosis is InhA (Enoyl-acyl carrier protein reductase).[7][8]

  • Mechanism: InhA is essential for the elongation of fatty acids into mycolic acids, a critical component of the mycobacterial cell wall.[7] NDPEs bind to the InhA active site, often requiring a specific substituents (e.g., hydroxy groups) to form hydrogen bonds with the catalytic residues (Tyr158) and the cofactor NADH.

  • Selectivity: Unlike herbicides, the nitro group here often modulates the electronic environment of the phenyl ring to optimize

    
    -stacking interactions within the hydrophobic pocket of InhA.
    

Structure-Activity Relationships (SAR)

The biological output of the NDPE scaffold is strictly determined by substitution patterns.

FeatureHerbicidal (PPO Target)Antitubercular (InhA Target)
Nitro Position Essential. Typically para (4') or ortho (2') to the ether linkage.Variable. Often used to tune electron density; not strictly required for binding but improves metabolic stability.
Ether Linkage Bridge between rings; angle is critical for fitting the PPO pocket.Mimics the substrate transition state of fatty acid synthesis.
Ring A Substituents 2,4-dichloro or 2-chloro-4-trifluoromethyl groups enhance potency (e.g., Acifluorfen).Hydroxyl group (-OH) often required at 2' position to mimic Triclosan's H-bonding capability.
Ring B Substituents Carboxyl, ester, or amide groups often present to mimic the propionate side chain of Protogen IX.Lipophilic tails (alkyl, aryl) improve cell wall permeation.

Experimental Protocols

Chemical Synthesis: General Protocol

Objective: Synthesize a generic nitro-substituted diphenyl ether. Reaction: Nucleophilic Aromatic Substitution.

  • Reagents: Substituted phenol (1.0 eq), Chloronitrobenzene (1.0 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Procedure:

    • Dissolve the phenol and chloronitrobenzene in DMF under

      
       atmosphere.
      
    • Add

      
       and heat to 80–100°C for 4–6 hours.
      
    • Monitor: Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1).

    • Workup: Pour into ice water. The NDPE usually precipitates. Filter, wash with water, and recrystallize from Ethanol.

Biological Assay 1: PPO Inhibition (Herbicidal)

Objective: Determine


 against Protoporphyrinogen Oxidase.[1][9]
Validation:  This assay is self-validating if the control (no inhibitor) shows linear fluorescence increase.
  • Enzyme Source: Isolate chloroplasts from spinach or pea leaves via centrifugation (1000g for 5 min). Lyse to obtain stromal fraction.

  • Substrate Prep: Prepare Protoporphyrinogen IX in situ by reducing Protoporphyrin IX with sodium amalgam.[4] Critical: Must be done in low light/darkness to prevent auto-oxidation.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT.

  • Reaction:

    • Mix Enzyme + Buffer + NDPE (test compound in DMSO). Incubate 10 min.

    • Initiate with Substrate (Protoporphyrinogen IX, ~3

      
      M).
      
  • Detection: Monitor Fluorescence continuously for 10 min.

    • Excitation: 405 nm

    • Emission: 630 nm (Specific for Protoporphyrin IX product).[1][4][6]

  • Calculation: Plot slope (rate) vs. log[Inhibitor].

Biological Assay 2: Microplate Alamar Blue Assay (MABA) (Antitubercular)

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.[10][11]

  • Culture: M. tuberculosis H37Rv grown in Middlebrook 7H9 broth (supplemented with OADC).

  • Plate Setup:

    • Use 96-well plates. Add 100

      
      L culture (
      
      
      
      CFU/mL) per well.
    • Add test compounds in serial dilution (e.g., 100

      
      g/mL to 0.2 
      
      
      
      g/mL).
    • Controls: Rifampicin (positive control), DMSO (solvent control).

  • Incubation: 7 days at 37°C.

  • Development:

    • Add 20

      
      L Alamar Blue (Resazurin) + 12 
      
      
      
      L Tween 80.
    • Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Resazurin oxidized).

    • Pink: Growth (Resazurin reduced to Resorufin).

    • MIC: Lowest concentration preventing color change to pink.

Data Summary: Comparative Potency

The following table summarizes typical activity ranges for key reference compounds found in literature.

Compound ClassRepresentativeTargetActivity MetricTypical Value
Herbicide Acifluorfen-methylPlant PPO

(Enzyme)
0.01 - 0.1

M
Herbicide FomesafenPlant PPO

(Enzyme)
0.05 - 0.2

M
Antitubercular Triclosan (Analog)M. tb InhAMIC (H37Rv)12.5

g/mL
Antitubercular Nitro-DE DerivativeM. tb InhAMIC (H37Rv)6.0 - 25.0

M

References

  • Protoporphyrinogen Oxidase-Inhibiting Herbicides. Weed Science. [Link][4]

  • Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents. Drug Design, Development and Therapy. [Link]

  • Synthesis and antitubercular activity of heterocycle substituted diphenyl ether derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][12]

  • A continuous fluorimetric assay for protoporphyrinogen oxidase. Biochemical Journal. [Link]

  • Mode of Action Studies on a Chiral Diphenyl Ether Peroxidizing Herbicide. Plant Physiology. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene

This guide provides an in-depth technical analysis of the solubility profile of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (CAS: 355808-90-1), a halogenated diphenyl ether derivative.[1] The content is structured to assi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (CAS: 355808-90-1), a halogenated diphenyl ether derivative.[1] The content is structured to assist researchers in solvent selection for synthesis, purification (recrystallization), and formulation.[1]

[1]

Molecular Analysis & Solubility Prediction

To understand the solubility behavior of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (hereafter referred to as BPCNB ), we must first analyze its physicochemical properties.[1]

  • Core Scaffold: Diphenyl ether (highly lipophilic).[1]

  • Substituents:

    • Nitro Group (-NO₂): Strong electron-withdrawing group (EWG).[1] Increases polarity relative to the parent ether but does not confer water solubility.[1] It creates a dipole moment that favors polar aprotic solvents.[1]

    • Halogens (-Cl, -Br): Increase lipophilicity (LogP) and molecular weight.[1] They enhance solubility in chlorinated solvents and aromatics while decreasing solubility in protic solvents like water or lower alcohols.[1]

Estimated Physicochemical Parameters:

  • LogP (Octanol/Water Partition Coeff.): ~4.5 – 5.2 (Predicted based on analogs).[1]

  • Character: Highly hydrophobic / Lipophilic.[1]

  • Physical State: Typically a pale yellow to off-white solid with a melting point likely in the range of 80–100°C (based on structural analogs like Oxyfluorfen intermediates).[1]

Solubility Profile by Solvent Class[1][2]

The following data categorizes solvents based on their interaction efficiency with BPCNB. This hierarchy is derived from the "Like Dissolves Like" principle and experimental data from structurally similar nitro-diphenyl ethers.[1]

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Polar Aprotic DMF, DMSO, NMP, DMAcHigh (>100 mg/mL)Reaction Media: Ideal for Nucleophilic Aromatic Substitution (

) synthesis.[1] Hard to remove; requires aqueous workup.[1]
Chlorinated Dichloromethane (DCM), Chloroform, 1,2-DCEGood (50–100 mg/mL)Extraction/Workup: Excellent for dissolving the compound during liquid-liquid extraction from aqueous phases.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate (20–50 mg/mL)Chromatography: Standard mobile phases for silica gel purification.[1]
Aromatics Toluene, Xylene, ChlorobenzeneModerate/Good Scale-up: Used for hot recrystallization or azeotropic drying.[1]
Alcohols Methanol, Ethanol, IsopropanolLow (<10 mg/mL at RT)Crystallization: Acts as an "anti-solvent" at room temperature but may dissolve the compound at reflux.[1]
Alkanes Hexane, Heptane, PentaneVery Low Precipitation: Used to crash the product out of solution (e.g., from Toluene or DCM).[1]
Aqueous Water, Buffers (pH 1-14)Insoluble (<0.01 mg/mL)Wash: Used to remove inorganic salts and polar impurities.[1]

Experimental Protocols

Protocol A: Rapid Solubility Screening (Gravimetric)

Use this protocol to determine exact saturation points for your specific batch.[1]

  • Preparation: Weigh 50 mg of BPCNB into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at

    
    .
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained.

    • Insoluble: Visible particulates remain.[1]

  • Calculation:

    
    [1]
    
  • Thermal Stress: If insoluble at RT, heat to boiling (use a heat block). If it dissolves, the solvent is a candidate for recrystallization.[1][2]

Protocol B: Purification via Dual-Solvent Recrystallization

Based on the solubility differential between polar aprotic solvents and alcohols.[1]

Rationale: BPCNB is highly soluble in DMF but poorly soluble in Ethanol.[1] This system utilizes the steep solubility curve created by mixing these solvents.[1]

  • Dissolution: Dissolve crude BPCNB in the minimum amount of warm DMF or Chloroform (approx. 50-60°C).[1]

    • Note: If using Chloroform, ensure adequate ventilation.[1]

  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Slowly add hot Ethanol (or Methanol) dropwise with stirring until a persistent turbidity (cloud point) is observed.[1]

  • Re-dissolution: Add a few drops of the primary solvent (DMF/Chloroform) to clear the solution.[1]

  • Crystallization: Allow the mixture to cool slowly to room temperature, then place in an ice bath (

    
    ) for 2 hours.
    
  • Collection: Filter the crystals via vacuum filtration and wash with cold Ethanol.

Mechanistic Workflow & Solvent Logic[1]

The following diagram illustrates the logical flow for handling BPCNB during synthesis and purification, highlighting the critical solvent switches required.

BPCNB_Solubility_Workflow cluster_solvents Solvent Functionality Synthesis Synthesis Reaction (SNAr Coupling) Quench Quench/Precipitation (Pour into Water) Synthesis->Quench High Solubility in DMSO/DMF allows reaction homogeneity Extraction Extraction Phase (DCM or Ethyl Acetate) Quench->Extraction Compound is Hydrophobic; Precipitates in Water Purification Recrystallization (Solvent/Anti-Solvent) Extraction->Purification Evaporate Organic Layer FinalProduct Pure BPCNB Solid Purification->FinalProduct Differential Solubility (e.g., CHCl3 + EtOH) DMSO DMSO/DMF: High Solvency (Reaction) Water Water: Insoluble (Wash) EtOH Ethanol: Low Solvency (Crystallization)

Caption: Operational workflow for BPCNB showing solvent-dependent phase transitions from synthesis to isolation.

Critical Technical Considerations

The "Oiling Out" Phenomenon

Diphenyl ether derivatives with low melting points often "oil out" (separate as a liquid phase) rather than crystallize during cooling.[1]

  • Cause: The compound's melting point is lower than the boiling point of the solvent mixture, or the cooling is too rapid.[1]

  • Solution: Use a seed crystal if available.[1] Alternatively, switch to a solvent system with a lower boiling point (e.g., DCM/Hexane) to allow crystallization at lower temperatures.[1]

Halogen Stability

While the Chlorine and Bromine atoms are generally stable, the 2-chloro-4-nitro arrangement activates the ring for Nucleophilic Aromatic Substitution (


).[1]
  • Avoid: Strong nucleophilic solvents (e.g., primary amines) at high temperatures, as they may displace the phenoxy group or the chlorine atom.[1]

  • Recommended: Use non-nucleophilic bases (e.g.,

    
    ) if pH adjustment is necessary in organic media.[1]
    
Safety & Toxicology

As a nitro-halogenated aromatic, BPCNB should be treated as potentially toxic and a skin sensitizer.[1]

  • Permeation: The high lipophilicity implies rapid skin absorption.[1]

  • PPE: Nitrile gloves are generally effective for short contact, but double-gloving is recommended when using carrier solvents like DMSO, which can enhance skin permeability.[1]

References

  • Sigma-Aldrich. 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene Product Analysis.[1][3] (CAS 355808-90-1).[1][3] Retrieved from [1]

  • PubChem. 1-Chloro-2-(4-nitrophenoxy)benzene (Analogous Structure Data). National Library of Medicine.[1] Retrieved from [1][4]

  • PrepChem. Synthesis of Diphenyl Ether Derivatives via SNAr in DMSO. (Methodology Grounding). Retrieved from [1]

  • Yalkowsky, S.H., Yan, H. Handbook of Aqueous Solubility Data.[1][5] CRC Press, 2003.[1][5] (General reference for diphenyl ether solubility trends).

Sources

Foundational

Strategic Sourcing and Utilization of Rare Fluorinated and Chlorinated Nitrobenzene Intermediates

Executive Summary: The Halogenated Scaffold Advantage In modern medicinal chemistry, fluorinated and chlorinated nitrobenzenes are not merely reagents; they are strategic scaffolds that define the metabolic stability and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogenated Scaffold Advantage

In modern medicinal chemistry, fluorinated and chlorinated nitrobenzenes are not merely reagents; they are strategic scaffolds that define the metabolic stability and binding affinity of final drug candidates.[1] The simultaneous presence of a strong electron-withdrawing nitro group (


) and halogen atoms (

) creates a unique electronic environment. This activation facilitates Nucleophilic Aromatic Substitution (

) with high regioselectivity, a critical pathway for synthesizing kinase inhibitors (e.g., Gefitinib) and antibiotics (e.g., Linezolid).

However, sourcing these intermediates presents a "purity paradox." The nitration processes used to create them often yield difficult-to-separate regioisomers (e.g., ortho vs. para nitro isomers). For a drug development professional, the challenge is not just finding a supplier, but finding a supplier who can guarantee isomeric purity >99.5% to prevent downstream genotoxic impurities.

Critical Intermediates & Therapeutic Applications

The following intermediates are "rare" not because of low abundance, but due to the complexity of obtaining them in high isomeric purity at scale.

CAS No.[2][3][4][5]Intermediate NameStructural RoleKey Drug Application
350-30-1 3-Chloro-4-fluoronitrobenzeneCore scaffold for aniline reductionGefitinib (EGFR Inhibitor)
446-35-5 2,4-DifluoronitrobenzenePrecursor for morpholine

Linezolid (Oxazolidinone Antibiotic)
884494-38-6 1-Bromo-3,5-difluoro-2-nitrobenzeneMulti-functional scaffoldNext-gen Anti-inflammatory agents
345-17-5 1-Chloro-4-fluoro-2-nitrobenzeneOrthogonal halogen reactivityAgrochemicals & Kinase Inhibitors
Mechanism of Action in Synthesis[1]
  • Gefitinib Synthesis: The 3-chloro-4-fluoronitrobenzene undergoes reduction (Fe/AcOH or catalytic hydrogenation) to form 3-chloro-4-fluoroaniline. This aniline is then coupled with the quinazoline core. The specific position of the fluorine atom blocks metabolic oxidation at the para position, extending the drug's half-life.

  • Linezolid Synthesis: 2,4-Difluoronitrobenzene reacts with morpholine. The nitro group activates the para-fluorine for displacement (

    
    ), while the ortho-fluorine remains intact (or reacts selectively depending on conditions), demonstrating the "regio-directive" power of the nitro group.
    

The Supply Ecosystem: Sourcing Strategy

Sourcing must be tiered based on the development phase. "Catalog" suppliers are suitable for milligram-scale SAR (Structure-Activity Relationship) studies, while "Process" suppliers are required for GMP (Good Manufacturing Practice) scale-up.

Tier 1: Discovery & Screening (mg to g)

Focus: Speed and diversity of substitution patterns.

  • Fluorochem (UK): Excellent inventory of niche fluorinated aromatics; reliable CoA (Certificate of Analysis) for isomer ratios.

  • Combi-Blocks (USA): High availability of boronic acid derivatives of these nitrobenzenes for Suzuki coupling screens.

  • Enamine (Ukraine/EU): Massive building block library; good for finding "analog-heavy" sets for SAR expansion.

Tier 2: Process Development & Scale-Up (kg to MT)

Focus: Isomeric purity and batch consistency.

  • Sparrow Chemical (China): Specialized in the "Fluoronitrobenzene Series." They utilize specific nitration technologies that minimize meta isomers.

  • Matrix Fine Chemicals (Switzerland): High-end European supplier focusing on difficult-to-purify fluorinated intermediates.

  • AGC Chemicals (Japan/Global): The gold standard for bulk fluorine chemistry. They utilize Halex reactions (Cl

    
     F exchange) which often yield higher purity than direct nitration of fluorobenzenes.
    
Tier 3: Custom Synthesis & Flow Chemistry

Focus: Unstable intermediates or hazardous nitration steps.

  • ThalesNano (Hungary): While primarily a technology provider, they offer expertise in flow chemistry protocols for reducing these nitrobenzenes, which is safer than batch hydrogenation for energetic nitro compounds.

Technical Execution: Qualification & Protocols

Protocol A: Supplier Qualification (Isomer Purity Check)

Objective: Verify that a "98%" purity claim does not hide 2% of a regioisomer that will carry through to the API.

Method: Reverse-Phase HPLC with Phenyl-Hexyl Column.

  • Rationale: Standard C18 columns often fail to separate positional isomers of fluoronitrobenzenes (e.g., 2,4-difluoro vs 2,6-difluoro). Phenyl-Hexyl phases interact with the

    
    -electrons of the nitrobenzene ring, providing superior selectivity based on halogen positioning.
    

Step-by-Step:

  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3

    
    .
    
  • Mobile Phase: Isocratic 60:40 Water (0.1%

    
    ) : Acetonitrile.
    
  • Flow Rate: 1.0 mL/min at 30°C.

  • Detection: UV at 254 nm (Nitro group absorption).

  • Acceptance Criteria: Main peak >99.0%. Any single isomer impurity <0.10%.

Protocol B: Reaction (Linezolid Intermediate)

Context: Synthesis of 3-fluoro-4-morpholinonitrobenzene from 2,4-difluoronitrobenzene.

  • Setup: Charge a reactor with 2,4-difluoronitrobenzene (1.0 equiv) and Acetonitrile (5 volumes).

  • Base Addition: Add Diisopropylethylamine (DIPEA, 1.2 equiv) to scavenge HF byproduct.

  • Nucleophile: Add Morpholine (1.05 equiv) dropwise at 0°C to control exotherm.

  • Reaction: Warm to Room Temperature (25°C) and stir for 4 hours.

    • Control Point: Monitor by HPLC.[3] The ortho-fluorine is less reactive due to steric hindrance from the nitro group, but high temperatures (>60°C) will cause double substitution. Keep T < 30°C.

  • Workup: Quench with water, extract into Ethyl Acetate. Wash with 1N HCl to remove excess morpholine/DIPEA.

  • Yield: Expected >90% yield of yellow solid.

Visualization & Logic Flows

Diagram 1: Strategic Sourcing Decision Tree

This workflow guides the researcher in selecting the correct supplier tier based on project phase and impurity risk.

SourcingStrategy Start Start: Need F/Cl-Nitrobenzene PhaseCheck Project Phase? Start->PhaseCheck Discovery Discovery (SAR) <100g PhaseCheck->Discovery Early Stage Dev Development (GMP) >1kg PhaseCheck->Dev Late Stage Catalog Catalog Suppliers (Fluorochem, Combi-Blocks) Discovery->Catalog PurityCheck Isomer Purity Critical? Dev->PurityCheck QC Mandatory QC: HPLC (Phenyl-Hexyl) Catalog->QC No No PurityCheck->No Standard Grade Yes Yes PurityCheck->Yes >99.5% Required Bulk Bulk/Process Suppliers (AGC, Sparrow, Matrix) Bulk->QC Custom Custom Synthesis/Purification (Requires Halex/Flow Chem) Custom->QC No->Bulk Yes->Custom

Caption: Decision matrix for sourcing rare nitrobenzene intermediates, prioritizing isomeric purity for GMP applications.

Diagram 2: Chemical Reaction Pathway (Gefitinib & Linezolid)

This diagram illustrates how the specific 3-chloro-4-fluoro and 2,4-difluoro motifs are utilized in drug synthesis.

ReactionPath Sub1 3-Chloro-4-fluoronitrobenzene (CAS: 350-30-1) Red Reduction (Fe/AcOH or H2/Pd) Sub1->Red Nitro Reduction Sub2 2,4-Difluoronitrobenzene (CAS: 446-35-5) SnAr SnAr Substitution (Morpholine, Base) Sub2->SnAr Regioselective Displacement Aniline 3-Chloro-4-fluoroaniline Red->Aniline MorphAdduct 3-Fluoro-4-morpholinonitrobenzene SnAr->MorphAdduct API1 Gefitinib (EGFR Inhibitor) Aniline->API1 Quinazoline Coupling API2 Linezolid (Antibiotic) MorphAdduct->API2 Multi-step Synthesis

Caption: Synthetic divergence of fluorinated nitrobenzenes into major pharmaceutical classes (Kinase Inhibitors vs. Antibiotics).

References

  • Sparrow Chemical. Fluoronitrobenzene Series - Technical Specifications and Applications. Retrieved from

  • BenchChem. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Institutes of Health (PMC). Retrieved from

  • ThalesNano. Linezolid analogue intermediate synthesis via N-arylation and nitro group reduction in Flow.[6] Retrieved from

  • Sigma-Aldrich (Merck). Product Specification: 3-Chloro-4-fluoronitrobenzene. Retrieved from

  • Russell, M. G., & Jamison, T. F. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Angewandte Chemie International Edition.[7] Retrieved from

  • AGC Chemicals. Fine Chemicals & Fluorinated Intermediates Manufacturing. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene via SNAr Reaction: An Application Note and Protocol

Introduction The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in a wide array of pharmaceuticals, agrochemicals, and materials. The Nucleophilic Ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in a wide array of pharmaceuticals, agrochemicals, and materials. The Nucleophilic Aromatic Substitution (SNAr) reaction stands out as a powerful and efficient method for the construction of the diaryl ether linkage, particularly when one of the aromatic rings is activated by electron-withdrawing groups. This application note provides a detailed protocol for the synthesis of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene, a valuable intermediate for further chemical elaboration. The procedure leverages the reaction between 1,2-dichloro-4-nitrobenzene and 4-bromophenol, facilitated by a potassium carbonate base in a polar aprotic solvent.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group on the 1,2-dichloro-4-nitrobenzene ring activates the aromatic system towards nucleophilic attack. The phenoxide, generated in situ from 4-bromophenol and potassium carbonate, acts as the nucleophile. The attack occurs preferentially at the carbon atom positioned para to the nitro group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a chloride ion restores the aromaticity of the ring, yielding the desired diaryl ether product.

Reaction Mechanism and Workflow

The SNAr reaction for the synthesis of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene is initiated by the deprotonation of 4-bromophenol by potassium carbonate to form the more nucleophilic 4-bromophenoxide. This phenoxide then attacks the carbon atom bearing a chlorine atom at the 1-position of 1,2-dichloro-4-nitrobenzene. This position is electronically activated for nucleophilic attack by the strong electron-withdrawing nitro group at the 4-position. The resulting intermediate, a Meisenheimer complex, is stabilized by resonance delocalization of the negative charge onto the nitro group. In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the final product.

SNAr_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 4-Bromophenol 4-Bromophenol Deprotonation Deprotonation 4-Bromophenol->Deprotonation 1,2-Dichloro-4-nitrobenzene 1,2-Dichloro-4-nitrobenzene Nucleophilic_Attack Nucleophilic Attack (Meisenheimer Complex Formation) 1,2-Dichloro-4-nitrobenzene->Nucleophilic_Attack K2CO3 K2CO3 (Base) K2CO3->Deprotonation Deprotonation->Nucleophilic_Attack Generates 4-Bromophenoxide Elimination Elimination of Cl- Nucleophilic_Attack->Elimination Product 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene Elimination->Product caption SNAr Reaction Workflow

Application

Technical Application Note: Regioselective Synthesis of Diaryl Ethers via

Abstract & Scope This application note details the regioselective synthesis of 2-chloro-1-(4-bromophenoxy)-4-nitrobenzene via a Nucleophilic Aromatic Substitution ( ) reaction. The protocol addresses the specific challen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the regioselective synthesis of 2-chloro-1-(4-bromophenoxy)-4-nitrobenzene via a Nucleophilic Aromatic Substitution (


) reaction. The protocol addresses the specific challenge of differentiating between two chemically distinct chlorine substituents on the 1,2-dichloro-4-nitrobenzene ring.[1] By leveraging the electronic directing effects of the nitro group, this method achieves exclusive substitution at the para-position, preserving the meta-chlorine for potential downstream functionalization (e.g., Suzuki-Miyaura coupling).

Target Audience: Medicinal Chemists, Process Development Scientists.

Mechanistic Insight: The "Why" Behind the Protocol

Regioselectivity Principles

The starting material, 1,2-dichloro-4-nitrobenzene (also known as 3,4-dichloronitrobenzene), contains two electrophilic sites: C1-Cl and C2-Cl. However, under standard


 conditions, the reaction is highly regioselective for C1 .
  • Electronic Activation: The rate-determining step in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is the formation of the Meisenheimer complex (anionic intermediate). This complex is stabilized by resonance only if the electron-withdrawing group (EWG) is located ortho or para to the leaving group.
    
  • The C1 Position (Para): Attack here places the negative charge on the carbon bearing the nitro group, allowing delocalization onto the oxygens of the nitro group. This provides significant stabilization.[2]

  • The C2 Position (Meta): Attack here places the negative charge on carbons that cannot delocalize onto the nitro group. The transition state is significantly higher in energy.

Reaction Pathway Diagram

The following diagram illustrates the preferential pathway and the resonance stabilization that dictates the product outcome.

SNAr_Mechanism SM 1,2-dichloro-4-nitrobenzene (Starting Material) TS_Para Meisenheimer Complex (Para) STABLE (- Charge on NO2) SM->TS_Para Path A: Attack at C1 (Para) TS_Meta Meisenheimer Complex (Meta) UNSTABLE (No Resonance w/ NO2) SM->TS_Meta Path B: Attack at C2 (Meta) Nuc 4-Bromophenoxide (Nucleophile) Nuc->TS_Para Product 2-chloro-1-(4-bromophenoxy)-4-nitrobenzene (Target Product) TS_Para->Product - Cl⁻ elimination

Figure 1: Mechanistic pathway showing the preferential stabilization of the para-substituted Meisenheimer complex.

Experimental Protocol

Reagent Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
1,2-Dichloro-4-nitrobenzene 192.001.01.92 g (10 mmol)Electrophile
4-Bromophenol 173.011.051.82 g (10.5 mmol)Nucleophile
Potassium Carbonate (

)
138.211.52.07 g (15 mmol)Base
DMF (Anhydrous) --20 mL (0.5 M)Solvent
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Allow to cool under nitrogen or argon flow.

  • Charging: Add 1,2-dichloro-4-nitrobenzene (1.0 equiv) and 4-bromophenol (1.05 equiv) to the flask.

  • Solvation: Add anhydrous DMF (Dimethylformamide). Note: DMSO is a viable alternative but is harder to remove during workup.

  • Activation: Add anhydrous

    
     (1.5 equiv) in a single portion. The suspension may turn slightly yellow/orange as the phenoxide generates.
    
  • Heating: Equip the flask with a reflux condenser and heat the mixture to 90°C in an oil bath. Stir vigorously (500+ RPM) to ensure the solid base interacts with the solution.

Phase 2: Monitoring (Critical)

  • Time: Reaction typically reaches completion in 4–6 hours.

  • TLC System: 10% Ethyl Acetate in Hexanes.

    • Starting Material (

      
      ): ~0.6 (Non-polar).
      
    • Product (

      
      ): ~0.5 (Slightly more polar due to ether linkage, but close to SM).
      
    • Visualization: UV lamp (254 nm). The product spot often fluoresces differently than the starting nitro compound.

Phase 3: Workup & Isolation

  • Quench: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water while stirring. The product should precipitate as a solid.

  • Extraction (If oil forms): If the product oils out instead of precipitating, extract with Ethyl Acetate (

    
    ).
    
    • Wash combined organics with water (

      
      ) to remove DMF.
      
    • Wash with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Preferred: Recrystallization from hot Ethanol or an EtOH/Water mixture. This effectively removes trace unreacted phenol.

    • Alternative: Flash Column Chromatography (SiO2, 0

      
       10% EtOAc/Hexanes).
      

Quality Control & Validation

Expected Analytical Data

To validate the structure, specifically the regiochemistry, analysis of the


 NMR coupling constants is essential.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.35 (d, J = 2.5 Hz, 1H):  Proton at C3 (between Cl and 
      
      
      
      ). The small coupling (
      
      
      ) confirms it is adjacent to the Cl, not the ether.
    • 
       8.05 (dd, J = 9.0, 2.5 Hz, 1H):  Proton at C5. Shows splitting from the neighboring C6 proton and the meta C3 proton.
      
    • 
       7.50 (d, J = 8.8 Hz, 2H):  AA'BB' system of the bromophenol ring (ortho to Br).
      
    • 
       6.95 (d, J = 8.8 Hz, 2H):  AA'BB' system of the bromophenol ring (ortho to O).
      
    • 
       6.80 (d, J = 9.0 Hz, 1H):  Proton at C6 (ortho to the ether linkage). This significant upfield shift (compared to SM) confirms the ether formation at the para position relative to the nitro group.
      
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Moisture in DMF inhibiting base strength.Use fresh anhydrous DMF; store

in a desiccator.
Regioisomer Mix Temperature too high (>120°C).Maintain T < 100°C. High heat can force the meta-Cl to react (rare but possible).
Incomplete Rxn Poor stirring (heterogeneous rxn).Increase stir rate; grind

to a fine powder before addition.

Workflow Decision Tree

Workup_Logic Start Reaction Complete (TLC Check) Quench Pour into Ice Water Start->Quench StateCheck Precipitate formed? Quench->StateCheck Solid Filter Solid Wash with H2O StateCheck->Solid Yes (Solid) Oil Extract w/ EtOAc Wash w/ Brine StateCheck->Oil No (Oily/Emulsion) Purify Recrystallize (EtOH) OR Column Chromatography Solid->Purify Oil->Purify Final Pure Product Purify->Final

Figure 2: Decision tree for workup and purification based on physical state of the crude product.

References

  • Regioselectivity in

    
     Reactions: 
    
    • Source: March's Advanced Organic Chemistry.
    • Context: Explains the stabilization of Meisenheimer complexes by EWGs
    • Link:

  • Synthesis of Diaryl Ethers (General Protocol Grounding)

    • Source: National Institutes of Health (NIH) / PubChem.
    • Context: Data on 1-bromo-2-chloro-4-nitrobenzene and related diaryl ether synthesis intermedi
    • Link:

  • 1H NMR Characterization of Nitro-Aryl Ethers

    • Source: Spectrabase.
    • Context: Reference spectra for chlorinated nitrobenzenes to verify shift p
    • Link:

  • Nucleophilic Aromatic Substitution Mechanism

    • Source: Chemistry LibreTexts / Organic Chemistry.
    • Context: Detailed mechanism of the addition-elimination pathway.[3]

    • Link:

Sources

Method

Application Note: High-Fidelity Synthesis of Diphenyl Ethers via Nucleophilic Aromatic Substitution (S_NAr)

Abstract & Scope The formation of the diaryl ether motif is a cornerstone in medicinal chemistry, underpinning the structure of thyromimetics, vancomycin antibiotics, and numerous kinase inhibitors. While Palladium-catal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The formation of the diaryl ether motif is a cornerstone in medicinal chemistry, underpinning the structure of thyromimetics, vancomycin antibiotics, and numerous kinase inhibitors. While Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann) couplings are essential for unactivated systems, Nucleophilic Aromatic Substitution (S_NAr) remains the gold standard for activated substrates due to its operational simplicity, absence of heavy metals, and scalability.

This guide provides a rigorous technical framework for optimizing S_NAr diphenyl ether synthesis. It moves beyond generic textbook descriptions to address the kinetic drivers—solvation effects, cation-pi interactions, and leaving group anomalies—that determine yield and purity in drug discovery workflows.

Mechanistic Foundation

Unlike S_N1 or S_N2 reactions, the S_NAr pathway proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate (Meisenheimer complex).

The "Fluorine Anomaly"

In S_NAr, the rate-determining step (RDS) is the nucleophilic attack, not the bond breaking of the leaving group. Consequently, Fluorine is the superior leaving group (F >> Cl ≈ Br > I).[1] Its high electronegativity lowers the energy of the LUMO at the ipso-carbon, accelerating the initial attack, whereas the strength of the C-F bond is irrelevant to the RDS.

Reaction Pathway Visualization

The following diagram illustrates the critical transition states and the requirement for an electron-withdrawing group (EWG) ortho/para to the site of attack.

SNAr_Mechanism cluster_conditions Critical Drivers Reactants Reactants (Ar-F + Phenol + Base) Deprotonation Phenoxide Formation (Ar-O⁻ K⁺) Reactants->Deprotonation Acid-Base Eq TS1 Transition State 1 (Nucleophilic Attack) Deprotonation->TS1 RDS (Slow) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer Stabilization by EWG Product Diphenyl Ether + Metal Fluoride Meisenheimer->Product Fast Elimination Drivers 1. Solvent Polarity (DMSO/DMF) 2. Leaving Group Electronegativity (F) 3. Cation Sequestration (Cs+)

Figure 1: Step-wise mechanistic flow of S_NAr ether synthesis.[2] Note the rate-determining step precedes the leaving group departure.

Critical Parameter Optimization

Solvent Selection: The "Naked Anion" Effect

The choice of solvent is binary: it must be polar aprotic .[1] Protic solvents (alcohols) solvate the nucleophile (phenoxide) via hydrogen bonding, drastically reducing reactivity.[1]

  • DMSO (Dimethyl sulfoxide): The highest reaction rates. DMSO solvates cations efficiently but leaves the phenoxide anion "naked" and highly reactive.

  • DMF (Dimethylformamide): Standard choice. Easier to remove than DMSO during aqueous workup.

  • NMP (N-Methyl-2-pyrrolidone): Used for high-temperature applications (>120°C) where DMF might decompose.

Base Selection: The "Cesium Effect"

While Potassium Carbonate (K₂CO₃) is the industry workhorse, Cesium Carbonate (Cs₂CO₃) is required for challenging substrates.[3][4]

  • Solubility: Cs₂CO₃ is significantly more soluble in organic solvents (DMF/DMSO) than K₂CO₃.

  • Ion Pairing: The large ionic radius of Cs⁺ results in a "loose" ion pair with the phenoxide, increasing the effective nucleophilicity compared to the tighter K⁺-Phenoxide pair.

Table 1: Selection Matrix for Reaction Conditions

ParameterStandard ConditionsChallenging/Steric Conditions
Substrate p-Nitrofluorobenzene, p-Cyanofluorobenzeneo-Substituted, Pyridines, Weak EWGs (e.g., Ketones)
Leaving Group Fluorine (preferred), ChlorineFluorine (Mandatory)
Base K₂CO₃ (anhydrous, micronized)Cs₂CO₃ (anhydrous)
Solvent DMF or AcetonitrileDMSO
Temp 60°C – 90°C100°C – 140°C
Stoichiometry 1:1.1 (Ar-F : Phenol)1:1.2 (Ar-F : Phenol)

Experimental Protocols

Protocol A: Standard Activated System

Target: Synthesis of 4-nitrodiphenyl ether. Applicability: Substrates with strong EWGs (NO₂, CN, SO₂R) in para or ortho positions.[5]

Reagents:

  • 1-Fluoro-4-nitrobenzene (1.0 equiv, 5.0 mmol)

  • Phenol (1.1 equiv, 5.5 mmol)

  • K₂CO₃ (1.5 equiv, 7.5 mmol, -325 mesh powder)

  • DMF (anhydrous, 10 mL, 0.5 M concentration)

Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under N₂.

  • Charging: Add Phenol (518 mg) and K₂CO₃ (1.04 g) to the flask. Add DMF (10 mL).

  • Activation: Stir at room temperature for 15 minutes. Note: This allows partial deprotonation and dissolution.

  • Addition: Add 1-Fluoro-4-nitrobenzene (706 mg) in one portion.

  • Reaction: Heat the mixture to 80°C in an oil bath. Monitor by TLC or HPLC.

    • Checkpoint: Conversion should be >95% within 2–4 hours.

  • Workup:

    • Cool to room temperature.[5]

    • Pour mixture into 50 mL water (precipitates inorganic salts and product).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with 1M NaOH (2 x 15 mL) to remove unreacted phenol. Critical Step.

    • Wash with Brine, dry over MgSO₄, filter, and concentrate.[5]

Protocol B: High-Stringency System (The "Cesium Method")

Target: Sterically hindered or weakly activated ethers (e.g., ortho-substituted or pyridine cores).

Reagents:

  • Aryl Fluoride (1.0 equiv)[6]

  • Substituted Phenol (1.2 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • DMSO (anhydrous, 0.5 M)

Procedure:

  • Charging: Combine Phenol, Aryl Fluoride, and Cs₂CO₃ in a pressure vial (if heating >100°C) or round-bottom flask.

  • Solvent: Add DMSO. Cap the vial under Argon.

  • Reaction: Heat to 120°C .

    • Note: DMSO decomposition can occur above 140°C; do not exceed this limit without safety shields.

  • Monitoring: Check at 2 hours. If stalled, add 0.1 equiv of 18-Crown-6 ether (phase transfer catalyst) to solubilize residual base.

  • Workup:

    • DMSO is difficult to remove by rotary evaporation.

    • Dilute reaction 1:10 with water.

    • Extract with Diethyl Ether (Et₂O) or MTBE (DMSO partitions into the aqueous phase effectively with these solvents).

    • Perform 3x water washes of the organic layer to ensure total DMSO removal.

Workflow Decision Tree

Use the following logic flow to determine the appropriate experimental setup for your specific substrate.

SNAr_Workflow Start Start: Define Substrate CheckEWG Is there an EWG (NO2, CN, CF3) ortho/para to Halogen? Start->CheckEWG Stop STOP: Use Ullmann/Buchwald (SNAr not viable) CheckEWG->Stop No CheckLG Is Leaving Group F or Cl? CheckEWG->CheckLG Yes SwapLG Switch to Aryl-Fluoride (F is 100x faster) CheckLG->SwapLG No (Br/I) CheckSterics Steric Hinderance or Weak EWG? CheckLG->CheckSterics Yes SwapLG->CheckSterics ProtocolA Execute Protocol A (K2CO3 / DMF / 80°C) CheckSterics->ProtocolA No (Standard) ProtocolB Execute Protocol B (Cs2CO3 / DMSO / 120°C) CheckSterics->ProtocolB Yes (Difficult)

Figure 2: Decision matrix for selecting S_NAr reaction conditions based on substrate electronics and sterics.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Wet solvent/base (Hydrolysis of Ar-F to Ar-OH)Flame-dry glassware; use anhydrous DMF/DMSO; store K₂CO₃ in desiccator.
Impurity: Ar-OH Hydrolysis by trace waterEnsure N₂ atmosphere.[7] Hydroxide (OH⁻) competes with Phenoxide (OPh⁻).
Impurity: Ar-NMe₂ Reaction with DMFDMF can decompose to dimethylamine at high temp, which acts as a nucleophile. Switch to DMSO or NMP.
Stalled Reaction Poor solubility of baseSwitch from K₂CO₃ to Cs₂CO₃. Add 18-Crown-6 (0.1 eq).
Product contaminated with Phenol Ineffective workupWash organic layer with 1M NaOH or 10% K₂CO₃. Phenol (pKa ~10) will deprotonate and move to aqueous layer.

References

  • Mechanism & Leaving Group Effects

    • Bunnett, J. F., & Zahler, R. E. (1951).
    • Source:[Link]

  • The "Cesium Effect" in Organic Synthesis

    • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for nucleophilic substitution. Journal of Praktische Chemie.
    • Source:[Link]

  • Solvent Effects (DMSO vs DMF)

    • Parker, A. J. (1969). Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical Reviews.
    • Source:[Link]

  • General Protocols and Methodology

    • BenchChem Application Notes: Nucleophilic Aromatic Substitution (SNAr) Protocols.[1][5][6][8][9][10]

Sources

Application

Reagents for synthesizing halogenated nitro diphenyl ethers

Application Note: Precision Synthesis of Halogenated Nitro Diphenyl Ethers Abstract Halogenated nitro diphenyl ethers (e.g., Nitrofen, Bifenox, and related structural analogs) represent a critical scaffold in agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Halogenated Nitro Diphenyl Ethers

Abstract

Halogenated nitro diphenyl ethers (e.g., Nitrofen, Bifenox, and related structural analogs) represent a critical scaffold in agrochemical and pharmaceutical development. Their synthesis is frequently plagued by regioselectivity issues, homocoupling side reactions, and harsh conditions that degrade sensitive halogen substituents. This guide provides a definitive, logic-driven approach to synthesizing these motifs, distinguishing between Nucleophilic Aromatic Substitution (


)  for activated systems and Ullmann-type Coupling  for sterically hindered or deactivated substrates.

Mechanistic Foundations & Reagent Selection

The successful synthesis of halogenated nitro diphenyl ethers relies on exploiting the electronic properties of the nitro group. You must choose your pathway based on the position of the nitro group relative to the leaving group (LG).

The Pathway Decision Matrix
  • Pathway A (

    
    ):  If the nitro group is ortho or para to the halogen LG, it withdraws electron density via resonance, lowering the energy of the transition state (Meisenheimer complex). This is the preferred, metal-free route.
    
  • Pathway B (Ullmann): If the nitro group is meta, or if the ring is sterically crowded, resonance activation is absent or blocked. You must use Copper (Cu) catalysis to facilitate the C-O bond formation.

Critical Reagent Logic
ComponentSelection StrategyScientific Rationale (Causality)
Electrophile (LG) Fluorine (

)
for

Iodine (

)
or Bromine (

)
for Ullmann
In

,

is the superior LG despite the strong C-F bond. Its high electronegativity lowers the LUMO energy of the ring, accelerating the rate-determining nucleophilic attack. In Ullmann coupling, weaker bonds (

,

) are required for oxidative addition to Cu.
Base

(Standard)

(Challenging)

is far more soluble in organic solvents than

. The large cesium cation ("Cesium Effect") forms a looser ion pair with the phenoxide, creating a "naked," highly reactive nucleophile essential for difficult couplings.
Solvent DMF or DMSO High dielectric constants stabilize the polar transition states. Note: DMF is preferred for ease of removal during aqueous workup compared to DMSO.

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct synthetic strategy.

ReactionLogic Start Target Structure Analysis CheckPos Is Nitro group Ortho/Para to the Leaving Group? Start->CheckPos PathSNAr Pathway A: SNAr (Metal-Free) CheckPos->PathSNAr Yes (Activated) PathUllmann Pathway B: Ullmann (Cu-Catalyzed) CheckPos->PathUllmann No (Unactivated) ReagentSNAr Substrate: 1-Fluoro-4-nitrobenzene Base: K2CO3 Temp: 80-100°C PathSNAr->ReagentSNAr MechSNAr Mechanism: Meisenheimer Complex ReagentSNAr->MechSNAr ReagentUllmann Substrate: 1-Bromo-4-nitrobenzene Cat: CuI + Ligand Base: Cs2CO3 Temp: 110-140°C PathUllmann->ReagentUllmann MechUllmann Mechanism: Oxidative Addition/Reductive Elimination ReagentUllmann->MechUllmann

Figure 1: Decision tree for selecting between Nucleophilic Aromatic Substitution (


) and Ullmann coupling based on substrate activation.

Protocol A: Activated Systems ( )

Target: Synthesis of 2,4-dichloro-4'-nitrodiphenyl ether. Applicability: Use when the nitro ring contains a Fluorine or Chlorine substituent in the para or ortho position.

Materials
  • Electrophile: 1-Fluoro-4-nitrobenzene (1.0 equiv) [CAS: 350-46-9]

    • Why F? Reaction rates are 10-100x faster than the Chloro analog.

  • Nucleophile: 2,4-Dichlorophenol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (1.5 equiv).
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.5 M concentration).

Step-by-Step Methodology
  • Phenoxide Generation:

    • To a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 2,4-dichlorophenol (1.1 equiv) and

      
       (1.5 equiv).
      
    • Add DMF.[1] Stir at room temperature for 30 minutes.

    • Checkpoint: The suspension may change color (often yellow/orange) indicating phenoxide formation.

  • Electrophile Addition:

    • Add 1-Fluoro-4-nitrobenzene (1.0 equiv) in a single portion.

    • Safety: This reaction is exothermic. For scales >10g, add the electrophile dropwise.

  • Reaction:

    • Heat the mixture to 80°C . Monitor via TLC (Mobile phase: 10% EtOAc in Hexanes).

    • Expected Time: 2–4 hours.

    • Validation: The spot for the fluoronitrobenzene (

      
      ) should disappear; the product (
      
      
      
      ) will appear.
  • Workup (Self-Validating Purification):

    • Cool to room temperature.[2][3] Pour the mixture into 5 volumes of 1M NaOH (aq).

    • Why NaOH? This converts unreacted 2,4-dichlorophenol back into the water-soluble phenoxide, preventing it from contaminating the organic layer.

    • Extract with Ethyl Acetate (3x).[4] Wash combined organics with water (2x) and brine (1x).

    • Dry over

      
       and concentrate.
      

Protocol B: Challenging Systems (Ullmann-Type)

Target: Synthesis of sterically hindered or meta-substituted analogs. Applicability: Use when the nitro ring is deactivated (e.g., 3-nitro-1-bromobenzene) or when using weak nucleophiles.

Materials
  • Electrophile: 1-Bromo-3-nitrobenzene (1.0 equiv).

  • Nucleophile: Substituted Phenol (1.2 equiv).

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%).

  • Ligand: 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) or 1,10-Phenanthroline (20 mol%).

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) or Toluene.

Step-by-Step Methodology
  • Catalyst Pre-Complexation:

    • In a glovebox or under strict

      
       flow, combine CuI, Ligand, and solvent. Stir for 15 mins to form the active catalytic species.
      
  • Substrate Loading:

    • Add the Phenol, Nitro-bromide, and

      
      .
      
  • Reaction:

    • Heat to Reflux (80-110°C) .

    • Note: Ullmann reactions are slower. Expect 12–24 hour reaction times.

  • Workup:

    • Filter the hot mixture through a pad of Celite to remove insoluble copper salts and inorganic bases.

    • Concentrate the filtrate and purify via column chromatography.

Experimental Workflow Diagram

Workflow Setup 1. Inert Setup (N2/Ar Atmosphere) Activation 2. Phenoxide Formation (Phenol + Base + Solvent) Setup->Activation Addition 3. Add Electrophile (Fluoronitrobenzene) Activation->Addition Reaction 4. Heat (80-100°C) Monitor TLC Addition->Reaction Quench 5. Quench (1M NaOH Pour) Reaction->Quench Extraction 6. Extraction (EtOAc/Brine) Quench->Extraction

Figure 2: Standard experimental workflow for the synthesis of halogenated nitro diphenyl ethers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of F-nitrobenzeneEnsure solvent is anhydrous . Water competes with the phenol to form nitrophenols (yellow impurity).
Incomplete Conversion Poor solubility of baseSwitch from

to

. The "Cesium Effect" increases phenoxide reactivity significantly.
"Black Tar" Formation Thermal decompositionReduce temperature by 10°C. If using Ullmann, ensure

exclusion
is rigorous (Cu oxidizes to inactive Cu(II)).
Regio-scrambling Benzyne mechanismRare in nitro-systems, but avoid very strong bases like NaH or t-BuOK which can induce elimination-addition pathways. Stick to Carbonates.

References

  • Organic Chemistry Portal.

    
    )." Organic Chemistry Portal.
    [Link]
    
  • Brewster, R. Q., & Groening, T. "p-Nitrodiphenyl Ether." Organic Syntheses, Coll.[2] Vol. 2, p. 445 (1943). [Link]

  • PubChem. "Nitrofen (Compound)." National Library of Medicine. [Link]

  • Evano, G., Blanchard, N., & Toumi, M. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews, 108(8), 3054–3131. (Contextual grounding for Ullmann mechanism). [Link]

Sources

Method

Application Note: 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene as a PPO Inhibitor Scaffold

Executive Summary This guide details the application of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene as a chemical scaffold for inhibiting Protoporphyrinogen Oxidase (PPO) (EC 1.3.3.4). This compound belongs to the nitrodi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene as a chemical scaffold for inhibiting Protoporphyrinogen Oxidase (PPO) (EC 1.3.3.4). This compound belongs to the nitrodiphenyl ether (DPE) class of herbicides.[1][2] Its mechanism of action involves the inhibition of heme and chlorophyll biosynthesis, leading to the accumulation of protoporphyrin IX (PPIX), a potent photosensitizer.[3] Upon light exposure, PPIX generates singlet oxygen (


), causing rapid lipid peroxidation and cell membrane disintegration.[1][4]

This document provides rational structure-activity analysis, validated in vitro enzymatic assays, and in vivo membrane integrity protocols.

Chemical Basis & Scaffold Analysis[5]

The efficacy of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene relies on specific structural motifs that mimic the transition state of the natural substrate, Protoporphyrinogen IX (Protogen IX).

Structure-Activity Relationship (SAR)

The scaffold consists of two phenyl rings linked by an ether oxygen. The substitution pattern is critical for binding to the PPO active site, specifically within the mitochondrial or chloroplastic envelope.

MoietyStructural FeatureMechanistic Function
Ring A 4-Nitro group (-NO

)
Critical Pharmacophore: Mimics the propionate side chain of Protogen IX. Forms essential electrostatic interactions with Arg98 (in Nicotiana tabacum numbering) or equivalent residues in the catalytic pocket [1].
Ring A 2-Chloro group (-Cl) Steric/Lipophilic Fit: Increases lipophilicity (LogP) to facilitate membrane penetration. Provides steric bulk to lock the ether bond angle, favoring the bioactive conformation.
Bridge Ether Linkage (-O-) Spacer: Maintains the correct distance and angle (~120°) between the two aromatic systems to span the active site cleft.
Ring B 4-Bromo group (-Br) Hydrophobic Interaction: Occupies a hydrophobic pocket distal to the FAD cofactor. The bromine atom enhances binding affinity via halogen bonding or hydrophobic displacement of water.

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the lethal cascade initiated by PPO inhibition.

PPO_Pathway cluster_inhibition Inhibition Event Glutamate Glutamate ALA 5-Aminolevulinic Acid Glutamate->ALA Protogen Protoporphyrinogen IX (Non-Fluorescent) ALA->Protogen Multi-step PPO_Enzyme PPO Enzyme (Mitochondrial/Chloroplastic) Protogen->PPO_Enzyme Substrate Binding ProtoIX_Accumulated Accumulated Proto IX (Cytoplasm) Protogen->ProtoIX_Accumulated Leakage & Auto-oxidation ProtoIX_Enzymatic Protoporphyrin IX (Fluorescent) PPO_Enzyme->ProtoIX_Enzymatic Normal Catalysis Inhibitor 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene Inhibitor->PPO_Enzyme Competitive Inhibition Heme Heme / Chlorophyll ProtoIX_Enzymatic->Heme Chelatase ROS Singlet Oxygen (1O2) ProtoIX_Accumulated->ROS + Light (hv) Damage Lipid Peroxidation (Membrane Lysis) ROS->Damage

Caption: The PPO inhibition pathway showing the diversion of Protoporphyrinogen IX to the cytoplasm, leading to ROS generation.[4]

Experimental Protocols

Protocol A: Preparation of Protoporphyrinogen IX (Substrate)

Critical Note: Protoporphyrinogen IX is unstable and auto-oxidizes rapidly in air. It is not commercially available and must be prepared fresh from Protoporphyrin IX.

Materials:

  • Protoporphyrin IX (Sigma-Aldrich)

  • Sodium Amalgam (Na-Hg) OR Sodium Borohydride (

    
    )
    
  • 0.05 M KOH / 20% Ethanol

  • Nitrogen gas (

    
    )
    

Procedure:

  • Dissolve 3 mg of Protoporphyrin IX in 4 mL of 0.05 M KOH (containing 20% ethanol).

  • Reduction Step: Add 1 g of Sodium Amalgam (or excess

    
    ) to the solution.
    
  • Incubate in the dark with gentle stirring under a stream of

    
     gas.
    
  • Monitor reduction by fluorescence. The solution should become colorless and non-fluorescent (Proto IX is fluorescent; Protogen IX is not).

  • Filter the solution through a 0.2

    
     filter into a dark, 
    
    
    
    -purged vial.
  • Adjust pH to 7.5 immediately before use in the assay. Use within 2 hours.

Protocol B: In Vitro PPO Inhibition Assay (Fluorescence)

This assay measures the enzymatic conversion of non-fluorescent Protogen IX to fluorescent Proto IX. The inhibitor prevents this conversion.

Detection Principle:

  • Excitation: 410 nm

  • Emission: 630 nm[3]

Workflow Diagram:

Assay_Workflow Prep Enzyme Prep (Mitochondria/Chloroplasts) Incubate Pre-Incubation (Enzyme + Inhibitor) 15 min @ 25°C Prep->Incubate Start Start Reaction Add Protogen IX (5 µM) Incubate->Start Measure Kinetic Measurement Ex: 410nm / Em: 630nm Start->Measure

Caption: Step-by-step workflow for the fluorometric PPO inhibition assay.

Step-by-Step Procedure:

  • Buffer Prep: Prepare Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.05% Tween 20.

  • Inhibitor Series: Dissolve 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene in DMSO. Prepare serial dilutions (0.1 nM to 100

    
    ). Keep DMSO concentration < 1%.
    
  • Plate Setup: In a black 96-well plate:

    • Add 170

      
       Assay Buffer.
      
    • Add 10

      
       Inhibitor solution (or DMSO control).
      
    • Add 10

      
       Enzyme Extract (approx 50 
      
      
      
      protein).
  • Pre-incubation: Incubate for 15 minutes at 25°C in the dark to allow inhibitor binding.

  • Initiation: Inject 10

    
     of freshly prepared Protogen IX (Final conc: ~5 
    
    
    
    ).
  • Measurement: Immediately read fluorescence kinetics for 10 minutes (Ex 410 / Em 630).

  • Analysis: Calculate the slope (RFU/min) for the linear range. Plot % Activity vs. Log[Inhibitor] to determine

    
    .[3]
    
Protocol C: Electrolyte Leakage Assay (Cellular Integrity)

This assay confirms that the inhibitor causes membrane damage in a biological system, validating the "Type 2" herbicidal mechanism.

Materials:

  • Cucumber (Cucumis sativus) cotyledon discs or Soybean leaf discs (4mm diameter).

  • Conductivity Meter.[5][6][7]

  • Incubation buffer: 1% Sucrose, 1 mM MES (pH 6.5).

Procedure:

  • Treatment: Place 10 leaf discs into a petri dish containing 5 mL of buffer with the inhibitor (10

    
    ) or control (DMSO).
    
  • Dark Incubation: Incubate in total darkness for 12 hours (allows inhibitor uptake and Protogen accumulation without photobleaching).

  • Light Exposure: Transfer dishes to high-intensity light (500

    
    ) for 4–6 hours.
    
  • Measurement (T1): Measure the electrical conductivity of the bathing solution (

    
    ).
    
  • Total Lysis: Boil the samples for 20 minutes to kill all cells and release all electrolytes.

  • Measurement (T2): Cool to room temperature and measure conductivity (

    
    ).
    
  • Calculation:

    
    
    Interpretation: A significant increase in leakage compared to control confirms membrane destruction via ROS [2][3].
    

References

  • Hao, G. F., et al. (2011). Structure-activity relationships of diphenyl-ether as protoporphyrinogen oxidase inhibitors: insights from computational simulations. PLoS One. Link

  • Dayan, F. E., & Duke, S. O. (2003). Protoporphyrinogen oxidase inhibitors. Herbicide Classes in Development. Link

  • Jacobs, J. M., & Jacobs, N. J. (1982). Oxidation of protoporphyrinogen to protoporphyrin, a step in chlorophyll and haem biosynthesis.[3][8][9][10] Biochemical Journal. Link

  • Matringe, M., et al. (1989). Localization and characterization of the mitochondrial and chloroplastic protoporphyrinogen oxidase. Biochemical Journal. Link

Sources

Application

A Comprehensive Guide to the Synthesis of 4-(4-Bromophenoxy)-2-chloroaniline: Methodologies and Protocols

Abstract This technical guide provides a detailed exploration of the chemical reduction of 1-(4-bromophenoxy)-2-chloro-4-nitrobenzene to the corresponding and valuable aniline derivative, 4-(4-bromophenoxy)-2-chloroanili...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed exploration of the chemical reduction of 1-(4-bromophenoxy)-2-chloro-4-nitrobenzene to the corresponding and valuable aniline derivative, 4-(4-bromophenoxy)-2-chloroaniline. Substituted anilines are crucial building blocks in the synthesis of a wide range of industrially significant compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] This document outlines various established reduction methodologies, offering in-depth, step-by-step protocols for researchers, scientists, and professionals in drug development. The causality behind experimental choices, safety considerations, and product characterization are also discussed to ensure a comprehensive and practical resource.

Introduction: The Significance of Substituted Anilines

Substituted anilines are a class of aromatic amines that serve as foundational scaffolds in medicinal chemistry and materials science.[1] Their unique structural and electronic properties, which can be finely tuned through substitution on the aromatic ring, make them indispensable in the design of novel therapeutic agents and functional materials.[3] Specifically, the 4-(4-bromophenoxy)-2-chloroaniline moiety is a key intermediate in the synthesis of various high-value compounds. The ability to efficiently and selectively reduce the nitro group of the precursor, 1-(4-bromophenoxy)-2-chloro-4-nitrobenzene, is therefore of paramount importance. This guide will focus on providing practical and reliable protocols for this critical transformation.

Methodologies for Nitroarene Reduction

The reduction of a nitroarene to an aniline is a fundamental transformation in organic synthesis. Several methods have been developed, each with its own advantages and limitations regarding selectivity, cost, and environmental impact. The choice of reducing agent is critical, especially when other reducible functional groups, such as the chloro and bromo substituents in our target molecule, must remain intact.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its clean nature and high efficiency.[4] This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

  • Mechanism: The reaction proceeds via the transfer of hydrogen atoms from the catalyst surface to the nitro group. The generally accepted mechanism involves the initial reduction of the nitro group (Ar-NO₂) to a nitroso (Ar-NO) and then to a hydroxylamine (Ar-NHOH) intermediate, which is further reduced to the final aniline (Ar-NH₂).[5]

  • Catalysts: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[6] Other catalysts, such as platinum, rhodium, and Raney nickel, can also be employed.[4]

  • Advantages: This method typically results in high yields and clean reaction profiles, with water being the only byproduct. It is also amenable to scale-up.

  • Considerations: A key consideration is the potential for dehalogenation, particularly of the bromo substituent, which can occur as a side reaction. Careful selection of the catalyst and reaction conditions can minimize this issue.

Metal-Mediated Reductions in Acidic Media

The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid is a classic and robust method for nitroarene reduction.[6]

  • Mechanism: In this process, the metal acts as the electron donor. The reaction proceeds through a series of single electron transfers from the metal to the nitro group, with the acid serving as a proton source.[7] The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine.[7]

  • Reagents:

    • Iron (Fe): Often used in combination with hydrochloric acid (HCl) or acetic acid (AcOH), iron is an inexpensive and effective reducing agent.[8][9] Iron-based systems are known for their good chemoselectivity.[8]

    • Tin (Sn) and Tin(II) Chloride (SnCl₂): The Sn/HCl system is a historically significant and reliable method.[7] Tin(II) chloride can also be used directly and offers a milder alternative.[6][10]

  • Advantages: These methods are generally cost-effective and tolerant of a wide range of functional groups.

  • Considerations: A significant drawback is the generation of large amounts of metal waste, which requires appropriate disposal procedures. The workup can also be more involved compared to catalytic hydrogenation.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reduction of 1-(4-bromophenoxy)-2-chloro-4-nitrobenzene.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of the nitro-substituted precursor using hydrogen gas and a palladium catalyst.

Materials and Equipment:

  • 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate or methanol)

  • Hydrogen gas (H₂) supply with a balloon or in a hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite® pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-bromophenoxy)-2-chloro-4-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol (approximately 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Purge the flask with hydrogen gas to replace the air.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure all the product is collected.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-(4-bromophenoxy)-2-chloroaniline.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure aniline derivative.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common choice as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

  • Catalyst Loading: A 5-10 mol% loading of Pd/C is generally sufficient to achieve a reasonable reaction rate without being excessively costly.

  • Celite® Filtration: Pd/C is a fine black powder that can be pyrophoric when dry. Filtering through Celite® ensures its complete removal from the reaction mixture and is a standard safety practice.

Protocol 2: Reduction using Iron Powder and Acetic Acid

This protocol details a cost-effective method using readily available iron powder.[8]

Materials and Equipment:

  • 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethanol

  • Water

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(4-bromophenoxy)-2-chloro-4-nitrobenzene (1.0 eq), ethanol, and water.

  • Reagent Addition: Add iron powder (typically 3-5 eq) and glacial acetic acid (a catalytic or stoichiometric amount) to the mixture.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the iron residues. Wash the solids with ethanol or ethyl acetate.

    • Combine the filtrates and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and neutralize with a saturated solution of sodium bicarbonate until the pH is basic.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization as needed.

Causality of Experimental Choices:

  • Iron Powder: Provides a large surface area for the reaction, increasing the reaction rate.

  • Acetic Acid: Activates the iron surface and serves as a proton source for the reduction.[11]

  • Reflux Conditions: The elevated temperature accelerates the rate of the reduction reaction.

  • Neutralization: The addition of sodium bicarbonate is necessary to neutralize the acetic acid and deprotonate the anilinium salt to the free aniline, which is more soluble in organic solvents for extraction.

Visualization of the Reduction Process

General Reaction Scheme

Nitroarene Reduction Start 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (Ar-NO2) Product 4-(4-Bromophenoxy)-2-chloroaniline (Ar-NH2) Start->Product [Reducing Agent] H2, Pd/C or Fe, H+

Caption: General chemical transformation from the nitro precursor to the aniline product.

Experimental Workflow: Catalytic Hydrogenation

Catalytic Hydrogenation Workflow A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Introduce H2 Atmosphere B->C D Stir at Room Temperature (Monitor by TLC) C->D E Filter through Celite® D->E F Concentrate Filtrate E->F G Purify Product F->G

Caption: Step-by-step workflow for the catalytic hydrogenation protocol.

Product Characterization

Confirmation of the successful synthesis of 4-(4-bromophenoxy)-2-chloroaniline and assessment of its purity are crucial. Standard analytical techniques should be employed:

Analytical Technique Expected Observations
¹H NMR Appearance of a broad singlet corresponding to the -NH₂ protons, and characteristic shifts in the aromatic proton signals compared to the starting material.
¹³C NMR Shift of the carbon atom attached to the amino group to a higher field and other predictable changes in the aromatic region.
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the calculated mass of the product (C₁₂H₉BrClNO).[12]
Infrared (IR) Spectroscopy Appearance of N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and the disappearance of the characteristic NO₂ stretches from the starting material.
Melting Point A sharp melting point consistent with the literature value (70-72 °C) indicates high purity.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13]

  • Catalytic Hydrogenation:

    • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby.

    • Palladium on carbon can be pyrophoric, especially when dry. Do not allow the catalyst to dry on the filter paper. Quench the catalyst-impregnated filter paper with water before disposal.

  • Metal/Acid Reductions:

    • Acids such as HCl and acetic acid are corrosive. Handle with care.[14]

    • The reaction can be exothermic. Ensure adequate cooling is available if necessary.

  • Waste Disposal: Dispose of all chemical waste, including metal residues and organic solvents, in accordance with institutional and local regulations.

Conclusion

The reduction of 1-(4-bromophenoxy)-2-chloro-4-nitrobenzene to 4-(4-bromophenoxy)-2-chloroaniline is a critical transformation for the synthesis of valuable chemical entities. This guide has provided a detailed overview of two robust and widely applicable methods: catalytic hydrogenation and metal-mediated reduction. By understanding the underlying principles and following the detailed protocols, researchers can confidently and safely perform this synthesis. The choice between the methods will depend on factors such as available equipment, cost considerations, and the desired scale of the reaction.

References

  • Benchchem. (n.d.). Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines.
  • Millán, R., & Boronat, M. (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC Publishing.
  • Millán, R., & Boronat, M. (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC Publishing.
  • University of California. (2012). Sodium borohydride - Standard Operating Procedure.
  • Benchchem. (n.d.). Potential applications of substituted anilines in medicinal chemistry.
  • UCLA. (n.d.). Sodium Borohydride SOP.docx.
  • Sigma-Aldrich. (n.d.). Sodium borohydride - Safety Data Sheet.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl).
  • Gamble, A. B., Garner, J., Gordon, C. P., & O'Conner, S. M. J. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace.
  • New Jersey Department of Health. (1999). Hazard Summary: Sodium Borohydride.
  • C&CS Catalysts and Chemical Specialties GmbH. (n.d.). Hydrogenation of nitro compounds to anilines.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Kumar, S., & Maurya, S. K. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
  • Ghorpade, S., & Chaturbhuj, G. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC.
  • MilliporeSigma. (n.d.). 4-Bromo-2-chloroaniline 98.
  • PubChem. (n.d.). 4-Bromo-2-chloroaniline.

Sources

Method

Application Note: Synthesis of Herbicide Intermediates from Chloronitrobenzene Precursors

Executive Summary The development of modern agrochemicals relies heavily on the functionalization of highly substituted aromatic rings. Chloronitrobenzenes—specifically 4-chloronitrobenzene (4-CNB) and 3,4-dichloronitrob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of modern agrochemicals relies heavily on the functionalization of highly substituted aromatic rings. Chloronitrobenzenes—specifically 4-chloronitrobenzene (4-CNB) and 3,4-dichloronitrobenzene (3,4-DCNB)—serve as foundational building blocks for two major classes of herbicides: diphenyl ethers (e.g., nitrofen, acifluorfen) and chloroanilines (e.g., propanil, diuron). This application note details the mechanistic rationale, physicochemical parameters, and self-validating experimental protocols required to synthesize these critical intermediates, ensuring high chemoselectivity and yield in drug and agrochemical development pipelines.

Mechanistic Rationale & Pathway Analysis

The utility of chloronitrobenzenes in synthetic chemistry is driven by the profound electron-withdrawing nature of the nitro (


) group. Through synergistic inductive and resonance effects, a nitro group positioned ortho or para to a chlorine atom severely depletes the electron density of the aromatic ring.

This activation is the mechanistic cornerstone for Nucleophilic Aromatic Substitution (SNAr) . When attacked by a nucleophile (such as a phenoxide ion), the aromatic ring forms an anionic Meisenheimer complex. The nitro group stabilizes this negative charge, lowering the activation energy required to displace the chloride leaving group. Consequently, 4-CNB and 3,4-DCNB are exceptionally reactive substrates for the synthesis of diphenyl ether linkages[1]. Furthermore, the nitro group can be subjected to selective catalytic hydrogenation to yield chloroanilines, provided that hydrodehalogenation (undesired cleavage of the C-Cl bond) is suppressed[2][3].

G CB Chlorobenzene Nitration Nitration (HNO3 / H2SO4) CB->Nitration pCNB 4-Chloronitrobenzene (4-CNB) Nitration->pCNB DCNB 3,4-Dichloronitrobenzene (3,4-DCNB) pCNB->DCNB Chlorination SNAr1 SNAr w/ 2,4-Dichlorophenol pCNB->SNAr1 SNAr2 SNAr w/ m-Hydroxybenzoic Acid DCNB->SNAr2 Red1 Selective Hydrogenation DCNB->Red1 NitrofenInt 2,4-Dichloro-4'-nitrodiphenyl ether (Nitrofen Precursor) SNAr1->NitrofenInt AcifluorfenInt 3-(2-Chloro-4-nitrophenoxy)benzoic acid (Acifluorfen Precursor) SNAr2->AcifluorfenInt DCA 3,4-Dichloroaniline (Propanil Precursor) Red1->DCA

Fig 1: Synthetic pathways to diphenyl ether and chloroaniline intermediates.

Quantitative Data & Reaction Parameters

To optimize synthetic workflows, the physical properties and optimal reaction conditions for these precursors must be strictly controlled. The table below summarizes the quantitative parameters for the primary transformations.

PrecursorIntermediate ProductDownstream HerbicideMelting Point (°C)Optimal Reaction Temp (°C)Primary Reaction Type
4-CNB 2,4-Dichloro-4'-nitrodiphenyl etherNitrofen80–83155–170SNAr
3,4-DCNB 3-(2-Chloro-4-nitrophenoxy)benzoic acidAcifluorfen40–43100–180SNAr
3,4-DCNB 3,4-Dichloroaniline (3,4-DCA)Propanil, Diuron40–4360–80Catalytic Hydrogenation

Data supported by physical characterizations of 4-CNB[4] and standard operational ranges for SNAr and hydrogenation[5][6].

Experimental Protocols

Protocol A: SNAr Synthesis of Diphenyl Ether Intermediates

Objective: Synthesis of 2,4-dichloro-4'-nitrodiphenyl ether via the condensation of 4-CNB with 2,4-dichlorophenol[7].

Causality & Solvent Selection: This reaction utilizes Dimethylacetamide (DMAc) or Dimethylformamide (DMF) as a polar aprotic solvent. These solvents effectively solvate the alkali metal cations (


 or 

) while leaving the phenoxide anion "naked" and highly nucleophilic[5]. Water must be rigorously excluded, as it strongly hydrates the phenoxide, drastically reducing its nucleophilicity, and can act as a competing nucleophile to form undesired phenolic byproducts.

Step-by-Step Methodology:

  • Phenoxide Generation: Charge a reactor with 1.0 molar equivalent of 2,4-dichlorophenol and 1.05 equivalents of potassium hydroxide (KOH) in DMAc.

  • Azeotropic Dehydration: Add a small volume of toluene and heat the mixture to reflux. Remove the water-toluene azeotrope via a Dean-Stark trap until the internal temperature stabilizes, ensuring a strictly anhydrous environment.

  • Electrophile Addition: Cool the mixture slightly and add 1.0 equivalent of 4-CNB[6].

  • SNAr Condensation: Raise the temperature to 155–170 °C. Maintain this temperature for 2 to 4 hours. Operating below the reflux temperature of DMAc prevents solvent degradation and unwanted ether cleavage[6].

  • Workup: Distill off the DMAc under reduced pressure (e.g., 150–400 mm Hg). Drown the remaining reaction mass in water (at ~50 °C) with vigorous agitation to precipitate the product. Filter and wash the filter cake with water to remove residual salts[6].

Self-Validating System:

  • In-Process Control: Monitor the reaction via HPLC. The reaction is self-validating when the 4-CNB peak area drops below 0.5%. If the reaction stalls prematurely, sample the mixture for Karl Fischer titration; moisture levels

    
     indicate incomplete initial dehydration.
    
  • Quality Assurance: The final product should present as a distinct crystalline solid. Verify structural integrity via

    
    -NMR (absence of the phenolic -OH proton and shift of aromatic protons).
    
Protocol B: Chemoselective Catalytic Hydrogenation to Chloroanilines

Objective: Reduction of 3,4-DCNB to 3,4-dichloroaniline (3,4-DCA), a direct precursor for propanil[1][3].

Causality & Catalyst Selection: The primary challenge in this workflow is chemoselectivity. Standard palladium on carbon (Pd/C) catalysts will rapidly reduce the nitro group but will also catalyze hydrodehalogenation, stripping the chlorine atoms from the aromatic ring. To prevent this, modified catalysts such as Ruthenium supported on Magnesium Fluoride (


) or sulfided Platinum on carbon (

) are utilized. These modifications sterically and electronically poison the active sites responsible for C-Cl bond cleavage while preserving the sites active for N-O reduction[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4-DCNB in anhydrous methanol or ethanol within a high-pressure Parr reactor.

  • Catalyst Loading: Add 1 wt% of the chemoselective catalyst (e.g., nanocolloidal

    
    )[2].
    
  • Purging: Seal the reactor and purge three times with inert nitrogen gas, followed by three purges with hydrogen gas to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with

    
     to 10–20 bar and heat the system to 60–80 °C under vigorous mechanical stirring.
    
  • Workup: Once hydrogen uptake ceases, cool the reactor to room temperature and safely vent the excess pressure. Filter the mixture through a Celite pad to recover the catalyst, and evaporate the solvent under reduced pressure to isolate 3,4-DCA.

Self-Validating System:

  • In-Process Control: The reaction is monitored via a mass flow controller tracking

    
     consumption. The system self-validates when exactly 3.0 molar equivalents of 
    
    
    
    are consumed. Excess consumption is a direct diagnostic indicator of unwanted hydrodehalogenation.
  • Quality Assurance: Analyze the isolated product via GC-FID or GC-MS. The absence of monochloroaniline or unsubstituted aniline peaks validates the chemoselectivity of the chosen catalyst.

References

  • [7] 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. National Center for Biotechnology Information (NCBI). 7

  • [4] Understanding 4-Chloronitrobenzene: Properties, Uses, and Sourcing Strategies. NBINNO. 4

  • [5] EP0003416B1 - Diphenyl ether compounds useful as herbicides; methods of using them, processes for preparing them, and herbicidal compositions containing them. Google Patents. 5

  • [2] Nanocolloidal Ru/MgF2 Catalyst for Hydrogenation of Chloronitrobenzene and Toluene. Biblioteka Nauki. 2

  • [1] 3,4-Dichloronitrobenzene | High-Purity Reagent | RUO. Benchchem. 1

  • [3] Locating and Estimating Sources of Chlorobenzenes. Environmental Protection Agency (EPA). 3

  • [6] US3442956A - Preparation of 4,4'-dinitrodiphenyl ether. Google Patents. 6

Sources

Application

Advanced Catalytic Strategies for the Etherification of Electron-Deficient Aryl Halides: A Practical Guide

Introduction & Mechanistic Rationale The synthesis of diaryl and alkyl aryl ethers is a cornerstone of pharmaceutical development, agrochemistry, and materials science. Traditionally, electron-deficient aryl halides (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of diaryl and alkyl aryl ethers is a cornerstone of pharmaceutical development, agrochemistry, and materials science. Traditionally, electron-deficient aryl halides (e.g., fluoronitrobenzenes, chloropyridines) undergo C–O bond formation via catalyst-free Nucleophilic Aromatic Substitution (SNAr)[1]. However, the SNAr pathway presents severe limitations: it often requires harsh thermal conditions, strong bases, and highly activated substrates, which routinely lead to the degradation of sensitive functional groups or poor regioselectivity.

To overcome these thermodynamic and kinetic barriers—especially when coupling weakly nucleophilic phenols or sterically hindered secondary alcohols—transition-metal catalysis is employed. The introduction of a metal catalyst fundamentally alters the reaction mechanism. Instead of relying on the formation of a high-energy Meisenheimer complex, the metal facilitates an oxidative addition/reductive elimination pathway (Pd, Ni) or a halogen-exchange SNAr-type pathway (Cu). This lowers the activation energy, enabling etherification under milder conditions with exquisite chemoselectivity.

State-of-the-Art Catalytic Systems

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Palladium catalysis represents the gold standard for C–O bond formation. The primary mechanistic bottleneck in Pd-catalyzed etherification is the reductive elimination step; the high electronegativity of the oxygen atom strongly polarizes the Pd–O bond, making it kinetically resistant to elimination. Causality in Ligand Design: To force reductive elimination, highly sterically demanding, electron-rich biarylphosphine ligands are required. As demonstrated by, the use of RockPhos forces the palladium center into a highly reactive, low-coordinate state[2]. This single phosphine ligand enables the rapid coupling of electron-deficient aryl chlorides and bromides with primary and secondary alcohols[3].

Copper-Catalyzed Ullmann-Type Coupling

Classical Ullmann etherifications require stoichiometric copper and temperatures exceeding 150 °C. Modern catalytic variants utilize bidentate ligands to stabilize the active Cu(I) species, preventing its disproportionation into inactive Cu(0) and Cu(II). Causality in Ligand Design: established that amino acids like N,N-dimethylglycine act as highly efficient ligands[4]. The bidentate nature of the ligand increases the solubility of the Cu(I) intermediate in organic solvents and breaks up unreactive multinuclear copper clusters, allowing the etherification of electron-deficient aryl halides with phenols at a remarkably mild 90 °C[5].

Visible-Light-Induced Nickel Dual Catalysis

While Nickel is a cost-effective alternative to Palladium, Ni-catalyzed etherification of phenols historically failed because the low reduction potential of phenolates suppresses the oxidation of Ni(II) to the requisite Ni(III) species necessary for reductive elimination. Causality in Photocatalysis: bypassed this barrier by employing visible-light-induced energy transfer[6]. By using Thioxanthen-9-one (TXO) as a photosensitizer, triplet-triplet energy transfer excites the Ni(II) phenolate intermediate, driving facile C–O reductive elimination at room temperature[7].

Quantitative Data Summary

The following table summarizes the optimal parameters for the three primary catalytic systems used in the etherification of electron-deficient aryl halides.

Catalytic SystemTypical Catalyst & LigandOptimal BaseTemp (°C)Yield RangeKey Advantage for Electron-Deficient Ar-X
Palladium Pd2(dba)3 + RockPhosCs2CO3 or NaOtBu80–10075–95%Broadest scope; highly efficient for bulky secondary alcohols.
Copper CuI + N,N-dimethylglycineK3PO490–11060–90%Cost-effective; robust for phenol nucleophiles.
Nickel / Photo NiCl2·glyme + dtbbpy + TXOt-BuNH(i-Pr)25 (RT)70–94%Room temperature reaction; unparalleled functional group tolerance.

Mechanistic and Workflow Visualizations

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) Intermediate OxAdd->PdII_ArX BaseEx Base Exchange (Alkoxide replaces X) PdII_ArX->BaseEx PdII_ArOR L-Pd(II)(Ar)(OR) Intermediate BaseEx->PdII_ArOR RedElim Reductive Elimination (C-O Bond Formation) PdII_ArOR->RedElim RedElim->Pd0 Catalyst Regeneration Product Alkyl Aryl Ether Product RedElim->Product

Caption: Mechanistic pathway of Pd-catalyzed C-O cross-coupling highlighting the catalytic cycle.

G Prep 1. Substrate Prep (Ar-X, Phenol, Ni cat, TXO, Base) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas Irrad 3. Visible Light Irradiation (45W CFL) Degas->Irrad Workup 4. Quench & Extraction Irrad->Workup Purify 5. Column Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for visible-light-induced Ni-catalyzed etherification.

Experimental Protocols (Self-Validating Systems)

Protocol A: Palladium-Catalyzed Etherification using RockPhos

Designed for coupling electron-deficient aryl chlorides with secondary alcohols.

Reagents: Aryl chloride (1.0 equiv), Alcohol (1.2 equiv), Pd2(dba)3 (1 mol%), RockPhos (2.5 mol%), Cs2CO3 (1.5 equiv), Toluene (0.2 M).

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3, RockPhos, and Cs2CO3.

    • Causality: Electron-rich phosphines like RockPhos are highly susceptible to oxidation. Establishing a strict argon atmosphere prevents the formation of inactive phosphine oxides.

  • Substrate Addition: Add the electron-deficient aryl chloride and the alcohol. If the substrates are liquids, add them after purging the vessel with Argon.

  • Solvent Introduction & Degassing: Add anhydrous, degassed toluene. Perform three cycles of freeze-pump-thaw.

    • Validation Check: The solution should transition from a dark purple (Pd2(dba)3) to a deep red/orange hue, indicating the formation of the active L-Pd(0) complex.

  • Heating: Seal the tube and heat to 90 °C in a pre-heated oil bath for 12–16 hours.

    • Causality: While electron-deficient aryl halides undergo oxidative addition easily, the elevated temperature is strictly required to drive the kinetically slow reductive elimination of the newly formed Pd–O bond.

  • Monitoring & Workup: Monitor via TLC (Hexanes/EtOAc). Once the starting material is consumed, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the insoluble inorganic salts (CsCl, excess base) and precipitated bulk palladium.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Visible-Light Ni-Catalyzed Etherification of Phenols

Designed for room-temperature coupling of electron-deficient aryl halides with phenols.

Reagents: Aryl halide (1.0 equiv), Phenol (1.5 equiv), NiCl2·glyme (10 mol%), dtbbpy (10 mol%), Thioxanthen-9-one (TXO) (20 mol%), t-BuNH(i-Pr) (2.0 equiv), Acetonitrile (0.1 M).

Step-by-Step Methodology:

  • Catalyst & Sensitizer Loading: To a dry 10 mL glass vial, add NiCl2·glyme, dtbbpy (ligand), TXO (photosensitizer), the aryl halide, and the phenol.

  • Base Addition: Add anhydrous acetonitrile followed by t-BuNH(i-Pr).

    • Causality: A weak, bulky organic base is deliberately chosen over strong inorganic bases. It maintains a low steady-state concentration of phenolate, preventing the phenolate from undergoing undesired single-electron transfer (SET) oxidation by the excited photosensitizer[8].

  • Degassing: Sparge the mixture with Argon for 15 minutes.

    • Validation Check: The mixture will exhibit a characteristic pale green/blue color indicative of the Ni(II) pre-catalyst complex.

  • Irradiation: Seal the vial and place it approximately 5 cm away from a 45 W Compact Fluorescent Lamp (CFL) or a 440 nm blue LED. Stir vigorously at room temperature for 24–72 hours. Use a cooling fan to ensure the reaction remains at ambient temperature.

    • Causality: The specific wavelength excites TXO to its singlet state, which undergoes intersystem crossing to a long-lived triplet state. This state transfers energy to the Ni(II) intermediate, forcing the critical reductive elimination step without thermal heating[9].

  • Workup: Turn off the light, dilute the mixture with water, and extract three times with dichloromethane. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.

References

  • Buchwald, S. L., et al. (2011). A single phosphine ligand allows palladium-catalyzed intermolecular C-O bond formation with secondary and primary alcohols. Angewandte Chemie International Edition, 50(42), 9943-9947. URL: [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. URL: [Link]

  • Zhu, D.-L., et al. (2021). Nickel-Catalyzed Etherification of Phenols and Aryl Halides through Visible-Light-Induced Energy Transfer. Organic Letters, 23(21), 8327-8332. URL: [Link]

Sources

Method

Application Note: Chemoselective Functionalization of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene

This Application Note is structured as a high-level technical guide for medicinal chemists. It synthesizes established organic chemistry methodologies with strategic drug design principles.[1] Abstract & Strategic Overvi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists. It synthesizes established organic chemistry methodologies with strategic drug design principles.[1]

Abstract & Strategic Overview

The scaffold 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene represents a "privileged structure" in medicinal chemistry, belonging to the diphenyl ether class.[1] This moiety is central to numerous bioactive agents, including kinase inhibitors (e.g., Sorafenib), antimicrobial agents (e.g., Triclosan derivatives), and herbicides.

For the drug discovery scientist, this scaffold offers three distinct vectors for diversification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries:

  • The Nitro Group (

    
    ):  A masked aniline precursor for "Warhead" attachment (amides, ureas).
    
  • The Bromo Group (

    
    ):  A high-reactivity handle for palladium-catalyzed cross-coupling (Biaryl formation).[1]
    
  • The Chloro Group (

    
    ):  A steric control element that enforces non-planar conformation, crucial for binding pocket fit. While less reactive, it allows for late-stage diversification under forcing conditions.[1]
    

This guide details a Divergent Functionalization Protocol , prioritizing chemoselectivity to maximize library size and chemical yield.

Strategic Analysis: Chemoselectivity & Reactivity

Successful manipulation of this scaffold relies on exploiting the reactivity hierarchy of its functional groups.

Functional GroupReactivity RankPrimary TransformationStrategic Utility
Aryl Bromide High Pd-Catalyzed Coupling (Suzuki, Buchwald)Extension of the carbon skeleton (Tail region).[1]
Nitro Group Medium Reduction to Aniline (

)
Linker creation for H-bond donors/acceptors (Head region).[1]
Aryl Chloride Low

or Ni-Catalyzed Coupling
Steric locking; Late-stage modification if activated.[1]
The "Suzuki-First" vs. "Reduction-First" Dilemma[1]
  • Recommendation: Suzuki-First.

    • Reasoning: The nitro group is electronically withdrawing, activating the aryl bromide for oxidative addition in Pd-cycles. Furthermore, reducing the nitro group first creates a free aniline, which can poison Pd-catalysts or require protection steps. Performing the C-C bond formation before reduction is generally more efficient.

Experimental Workflows

Workflow Visualization

The following diagram illustrates the two primary pathways for library generation.

G Figure 1: Divergent Synthesis Pathways. Path A (Blue) is recommended for maximum efficiency. Scaffold 1-(4-Bromophenoxy)- 2-chloro-4-nitrobenzene InterA Intermediate A: Biaryl-Nitro Ether Scaffold->InterA Step 1: Suzuki Coupling (Pd-cat, R-B(OH)2) InterB Intermediate B: Bromo-Aniline Ether Scaffold->InterB Step 1: Chemoselective Reduction (Fe/NH4Cl or SnCl2) ProductA Product Series A: Biaryl-Amide Library InterA->ProductA Step 2: Fe Reduction Step 3: Amide Coupling ProductB Product Series B: Amide-Bromo Library InterB->ProductB Step 2: Amide Coupling (Leaves Br intact)

Detailed Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the bromine position while leaving the nitro and chloro groups intact.

Mechanism: The electron-deficient nature of the nitrophenyl ring (via the ether linkage) slightly deactivates the phenoxy ring, but the bromine remains highly reactive towards Pd(0).

Reagents:

  • Substrate: 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate, boronic acid, and palladium catalyst.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: The Bromine should be consumed. The Chlorine should remain untouched due to the temperature and catalyst choice (dppf is robust but less active for aryl chlorides than bulky phosphines like XPhos).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without dehalogenating the Chloro (or Bromo, if Path B is chosen) group.

Critical Note: Avoid standard catalytic hydrogenation (


) as this frequently causes hydrodehalogenation (stripping the Cl/Br).

Recommended Method: Iron-Mediated Reduction (Bechamp Conditions) [1]

Reagents:

  • Substrate: Nitro-intermediate (from Protocol A) or Scaffold (1.0 equiv)

  • Reductant: Iron powder (Fe, 5.0 equiv) - Must be fine powder.

  • Electrolyte: Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol / Water (4:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve the nitro compound in EtOH/Water.

  • Addition: Add

    
     and Iron powder.
    
  • Reflux: Heat the suspension to vigorous reflux (80°C ) with rapid stirring.

    • Observation: The reaction usually turns rust-brown/orange.[1]

  • Monitoring: Monitor by TLC or LC-MS. Conversion is typically complete within 1–3 hours.[1]

  • Filtration: Crucial Step. Filter the hot mixture through a Celite pad to remove iron oxides.[1] Wash the pad with hot Ethanol.

  • Workup: Concentrate the filtrate. Partition between saturated

    
     and EtOAc.[1] The organic layer contains the pure aniline.
    
Protocol C: Aniline Derivatization (Amide Coupling)

Objective: Convert the newly formed aniline into an amide "warhead."

Reagents:

  • Amine: Aniline intermediate (1.0 equiv)

  • Carboxylic Acid:

    
     (1.1 equiv)[1]
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base, 3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid in dry DMF. Add DIPEA and HATU. Stir for 5–10 minutes at RT to form the active ester.

  • Coupling: Add the Aniline intermediate to the mixture.

  • Reaction: Stir at RT for 2–16 hours.

    • Note: Electron-deficient anilines (due to the chloro group) may react slowly.[1] If conversion is low, heat to 50°C.[1]

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF, followed by 
    
    
    
    and brine.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated dry.[1] Always keep in solution or wet during heating.[1]

  • Alkyl Halides: The scaffold is an aryl halide; standard PPE (gloves, goggles) is required.

  • Palladium Residues: Heavy metal waste must be segregated.[1]

References

  • Diphenyl Ether Scaffolds in MedChem: Kini, S. G., et al. "Potentials of Diphenyl Ether Scaffold as a Therapeutic Agent: A Review."[2][3] Mini Reviews in Medicinal Chemistry, 2019. Link

  • Suzuki Coupling Methodology: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][4] Chemical Reviews, 1995.[1] Link

  • Chemoselective Nitro Reduction: Bellamy, F. D., Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984.[1] Link

  • Iron-Mediated Reduction Protocol: Ram, S., Ehrenkaufer, R. E.[1] "Ammonium formate in organic synthesis: A versatile agent in the palladium-catalyzed hydrogen-transfer reduction of functional groups."[1] Synthesis, 1988.[1] (Contextual reference for transfer hydrogenation alternatives).

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing hydrolysis side products in SNAr etherification

This guide serves as a Tier-3 Technical Support resource for researchers encountering hydrolysis issues in Nucleophilic Aromatic Substitution (SNAr) etherifications. Topic: Minimizing Hydrolysis Side Products (Ar-OH impu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier-3 Technical Support resource for researchers encountering hydrolysis issues in Nucleophilic Aromatic Substitution (SNAr) etherifications.

Topic: Minimizing Hydrolysis Side Products (Ar-OH impurities)

Diagnostic Workflow

Before altering your chemistry, use this decision matrix to identify the source of hydroxide (


) introduction. Hydrolysis in SNAr is rarely spontaneous; it is a competitive reaction caused by the presence of adventitious water or hydroxide ions that outcompete your desired alkoxide.

SNAr_Troubleshooting Start ISSUE: Ar-OH Impurity Detected Check_Reagents 1. Reagent Audit Start->Check_Reagents Check_Base Is Base Hygroscopic? (e.g., KOH, CsF, tBuOK) Check_Reagents->Check_Base Check_Solvent Solvent Water Content (>50 ppm?) Check_Reagents->Check_Solvent Check_LG Leaving Group (LG) Selection Check_Reagents->Check_LG Action_Base Switch to Solid-Liquid PTC or store in Glovebox Check_Base->Action_Base Yes Action_Sieves Add 3Å Mol. Sieves (20% w/v) Check_Solvent->Action_Sieves Yes Action_LG Switch LG: F -> Cl (Reduces reactivity but increases selectivity) Check_LG->Action_LG High F reactivity

Figure 1: Root cause analysis for phenol impurities in SNAr ether synthesis.

Critical Troubleshooting (The "Why" & "How")

Issue A: "My solvent is 'Anhydrous' but I still see 10-20% hydrolysis."

The Causality: Polar aprotic solvents (DMF, DMSO, NMP) are standard for SNAr because they stabilize the polar Meisenheimer transition state. However, they are "water sponges." A bottle of anhydrous DMSO can absorb >1000 ppm water within minutes of being opened to air.

  • Mechanistic Insight: Hydroxide (

    
    ) is significantly smaller and "harder" than most alkoxides (
    
    
    
    ). In a wet solvent, even if
    
    
    , the hydroxide attacks the electrophile faster due to lower steric hindrance and higher nucleophilicity in polar media.

The Fix (Self-Validating System): Do not trust the bottle. Implement active drying during the reaction.

  • Protocol: Add activated 3Å or 4Å Molecular Sieves (beads or powder) directly to the reaction vessel (approx. 20% mass/volume).

  • Validation: If the phenol impurity drops below 2% in the next run, the root cause was solvent hygroscopicity.

Issue B: "The reaction stalls, so I heat it, and then hydrolysis spikes."

The Causality: High temperatures favor the pathway with the higher activation energy or the pathway involving the less stable species. Often, prolonged heating degrades the solvent (e.g., DMF decomposes to dimethylamine and CO, and trace water) or allows trace hydroxide to eventually compete with a bulky, sluggish alkoxide.

  • The "Cesium Effect": Potassium Carbonate (

    
    ) has poor solubility in organic solvents, requiring high heat. Cesium Carbonate (
    
    
    
    ) is more soluble and forms a "naked" carbonate anion due to the large, soft cesium cation, allowing the reaction to proceed at lower temperatures (60°C vs 120°C).

The Fix: Switch to Cesium Carbonate or Solid-Liquid Phase Transfer Catalysis (PTC) to lower the reaction temperature.

Issue C: "I am using a Fluoro-leaving group and getting only phenol."

The Causality: Aryl fluorides are highly reactive in SNAr (orders of magnitude faster than chlorides) because the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex. However, this same activation makes the ring hypersensitive to attack by any nucleophile, including trace water.

The Fix: If the nucleophile is strong enough, switch to an Aryl Chloride .

  • Logic: The C-Cl bond is less polarized than C-F. While the reaction will be slower, the discrimination between the desired alkoxide and trace water often improves because the ring is less "desperate" for electrons.

Optimized Protocols

Protocol A: The "Super-Dry" Method (Standard)

Best for: Highly sensitive substrates and hygroscopic bases (e.g., NaH).

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

  • Sieve Activation: Activate 3Å molecular sieves (powder preferred for kinetics, beads for ease) at 300°C under vacuum for 4 hours. Add to flask.

  • Solvent: Syringe transfer anhydrous DMF or DMSO (sure-seal bottle) directly onto the sieves. Let stand for 30 mins.

  • Deprotonation (Critical Step):

    • Add the alcohol (

      
      ) and 
      
      
      
      (60% dispersion, 1.2 equiv) at 0°C.
    • Wait until

      
       evolution ceases (approx. 30 mins). This ensures all base is consumed by the alcohol, leaving no free base to deprotonate trace water later.
      
  • Addition: Add the Aryl Halide. Heat only as required.

Protocol B: Solid-Liquid Phase Transfer Catalysis (The "Water-Free" Alternative)

Best for: Avoiding hydrolysis entirely by removing the water phase.

This system uses a solid base (keeping water trapped in the crystal lattice or as a solid hydrate) and a non-polar solvent where water is insoluble.

  • System: Toluene (solvent) + Solid KOH (base) + 18-Crown-6 (catalyst).

  • Mechanism: The Crown Ether solubilizes

    
     into the Toluene, dragging the 
    
    
    
    or alkoxide with it. Since bulk water is absent, hydrolysis is minimized.
  • Procedure:

    • Suspend finely ground

      
       (2.0 equiv) in Toluene.
      
    • Add 18-Crown-6 (0.1 equiv) and the Alcohol (

      
      ). Stir 15 mins.
      
    • Add Aryl Halide. Reflux.

    • Note: The active nucleophile is the "naked" alkoxide in the organic phase.

Data Support: Base & Solvent Selection

Table 1: Base Selection Guide for SNAr

BaseSolubility (Organic)HygroscopicityRisk of HydrolysisRecommended Use

LowModerateMediumStandard substrates; requires high heat.

High ModerateLow Difficult substrates; allows lower temp.

InsolubleHighHigh (if wet)Formation of alkoxide before reaction.

MiscibleLowLowOnly for neutral nucleophiles (amines).

Table 2: Relative Reaction Rates of Leaving Groups

Leaving GroupRelative Rate (SNAr)Hydrolysis Risk
Fluoride (-F) ~1000xCritical (Fastest reaction with water)
Nitro (-NO

)
~100xHigh (displacement of NO

possible)
Chloride (-Cl) 1xLow (Good balance of stability)
Bromide (-Br) ~0.8xLow

FAQ: Rapid Response

Q: Can I use ethanol as a solvent for my ethoxy-etherification? A: Yes, but only if you are making the ethyl ether. If you use Ethanol with a different alcohol (


), you will get a mixture of 

and

due to solvent competition (trans-etherification).

Q: Why does my reaction turn black? A: This is often due to the formation of Meisenheimer complexes that decompose via oxidative pathways or polymerization, especially with nitro-aromatics. It does not necessarily mean the reaction failed, but check LCMS.

Q: I used NaH and my yield is 0%. Why? A: Did you use a wet solvent? If water is present,


 reacts with water to form 

.

is not soluble in THF/DMF effectively enough to deprotonate a weak alcohol, or it simply hydrolyzes your starting material.

References

  • Solvent Effects & Kinetics: Solvent effect on a model SNAr reaction in ionic liquid/water mixtures. New Journal of Chemistry (RSC).

  • Cesium Effect: Cesium Carbonate Promotes "Silyl Method"-Type Polycondensation.[1][2] Open Journal of Polymer Chemistry.[1]

  • Phase Transfer Catalysis: Phase Transfer Catalysis in Organic Synthesis.[3][4][5] Alfa Chemistry Technical Notes.

  • SNAr Mechanism & Leaving Groups: Nucleophilic Aromatic Substitution (SNAr) Reaction Guide. Master Organic Chemistry.

  • General Protocols: Application Notes for SNAr Reactions. BenchChem Technical Support.[6][7]

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity in 1,2-Dichloro-4-nitrobenzene SNAr Reactions

Welcome to the Application Support Center. This portal is designed for drug development professionals and synthetic chemists working with nucleophilic aromatic substitution (SNAr) on dihalogenated nitroarenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This portal is designed for drug development professionals and synthetic chemists working with nucleophilic aromatic substitution (SNAr) on dihalogenated nitroarenes. Here, we address the mechanistic nuances, troubleshooting steps, and optimized protocols for achieving >99% regioselectivity when substituting 1,2-dichloro-4-nitrobenzene (also known as 3,4-dichloronitrobenzene).

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does nucleophilic attack occur almost exclusively at the C1 position rather than the C2 position? Answer: The regioselectivity is dictated by the electronic structure of the intermediate formed during the reaction. The nitro group at C4 is a strong electron-withdrawing group (EWG) via both inductive and resonance effects. When a nucleophile attacks the C1 position (which is para to the nitro group), the resulting negative charge in the intermediate Meisenheimer complex can be 1[1]. This superior resonance stabilization drastically lowers the activation energy for C1 substitution. Conversely, 2[2] (meta to the nitro group) traps the negative charge on the ring carbons, preventing direct resonance stabilization by the nitro group, making this 3[3].

Q2: I am observing di-substitution (both C1 and C2 chlorines replaced). How do I prevent this? Answer: Di-substitution typically occurs due to excessive nucleophile equivalents, elevated temperatures, or extended reaction times. Once the C1 chlorine is replaced by an electron-donating nucleophile (like an amine or alkoxide), the ring becomes deactivated toward further SNAr. However, under forcing conditions, the C2 chlorine can still react. To prevent this:

  • Strictly limit the nucleophile to 1.05 equivalents.

  • Maintain temperatures below 50°C.

  • Utilize a bulkier nucleophile if applicable, which sterically hinders the second substitution event.

Q3: How does the choice of solvent impact the reaction rate and selectivity? Answer: Polar aprotic solvents (e.g., DMSO, DMF) are vastly superior for SNAr. They solvate the counter-cations effectively but leave the nucleophilic anions "naked" and highly reactive. Polar protic solvents (e.g., ethanol, methanol) 4[4], significantly dampening its reactivity. This necessitates higher reaction temperatures, which subsequently erodes regioselectivity and leads to increased side reactions.

Part 2: Troubleshooting Guide

Issue 1: Reaction stalls at 70-80% conversion.

  • Root Cause: Nucleophile depletion or product inhibition. If using a neutral amine (e.g., piperidine), the generation of HCl will protonate the remaining unreacted amine, rendering it non-nucleophilic.

  • Resolution: Ensure you are using at least 2.0 equivalents of the amine (one to act as the nucleophile, one to act as the acid scavenger), or add an exogenous non-nucleophilic base like K₂CO₃ or DIPEA to neutralize the generated acid.

Issue 2: Deep red/orange coloration persists, and product isolation is poor.

  • Root Cause: The deep color indicates a stable Meisenheimer complex that has not collapsed to release the chloride leaving group, or the formation of a stable anionic adduct.

  • Resolution: This often occurs if the reaction mixture lacks a proton source during workup. Quenching the reaction into slightly acidic ice-water (pH 5-6) helps break the complex, precipitating the neutral product and dramatically improving isolated yields.

Part 3: Quantitative Data & Solvent Effects

The table below summarizes the critical impact of solvent and temperature on the model reaction of 1,2-dichloro-4-nitrobenzene with piperidine (1.05 eq) and K₂CO₃ (1.5 eq).

SolventTemperatureTimeConversionRegioselectivity (C1:C2)Mechanistic Causality
DMSO (Aprotic)25°C2 h>99%>99:1Unsolvated nucleophile; highly stabilized polar transition state.
DMF (Aprotic)25°C3 h95%>99:1Similar to DMSO, slightly lower dielectric constant.
Ethanol (Protic)80°C12 h70%95:5H-bonding retards nucleophile; heat required, eroding selectivity.
Toluene (Non-polar)100°C24 h<20%N/APoor solvation of the highly polar Meisenheimer intermediate.

Part 4: Experimental Protocols (Self-Validating System)

Protocol: Regioselective Synthesis of 1-(Piperidin-1-yl)-2-chloro-4-nitrobenzene

  • Step 1: Preparation. Dissolve 1,2-dichloro-4-nitrobenzene (1.0 eq, 10 mmol) in anhydrous DMSO (20 mL, 0.5 M concentration) in a round-bottom flask.

    • Validation Check: Complete dissolution should yield a clear, pale yellow solution. Turbidity indicates wet solvent.

  • Step 2: Base Addition. Add finely powdered anhydrous K₂CO₃ (1.5 eq, 15 mmol).

    • Causality: K₂CO₃ acts as an insoluble acid scavenger to prevent protonation of the nucleophile, maintaining a high effective concentration of the active amine without participating in side reactions.

  • Step 3: Nucleophile Addition. Add piperidine (1.05 eq, 10.5 mmol) dropwise at room temperature (25°C) while stirring vigorously.

    • Validation Check: An immediate color shift from pale yellow to deep orange/red confirms the formation of the Meisenheimer intermediate.

  • Step 4: Reaction Monitoring. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

    • Validation Check: The starting material (Rf ~0.6) should disappear, replaced by a single distinct lower-Rf spot (Rf ~0.4) corresponding to the mono-substituted product. A faint spot at Rf ~0.2 would indicate unwanted di-substitution.

  • Step 5: Quench and Isolation. Pour the mixture into 100 mL of vigorously stirred ice water (adjusted to pH 5-6 with dilute HCl).

    • Causality: Water acts as an anti-solvent, crashing out the highly hydrophobic product while dissolving the DMSO, unreacted piperidine, and inorganic salts. The slight acidity ensures the collapse of any residual Meisenheimer complexes.

  • Step 6: Filtration and Drying. Filter the resulting bright yellow precipitate, wash with cold water (3 x 20 mL), and dry under vacuum at 40°C to constant weight.

Part 5: Visualizations

SNAr_Mechanism Start 1,2-dichloro-4-nitrobenzene + Nucleophile (Nu⁻) Path1 Attack at C1 (Para to NO₂) Start->Path1 Kinetically Favored Path2 Attack at C2 (Meta to NO₂) Start->Path2 Disfavored MC1 Meisenheimer Complex Charge delocalized onto NO₂ Path1->MC1 MC2 Meisenheimer Complex Charge isolated from NO₂ Path2->MC2 Prod1 1-Nu-2-chloro-4-nitrobenzene (Major Product) MC1->Prod1 Fast Elimination Prod2 2-Nu-1-chloro-4-nitrobenzene (Trace Product) MC2->Prod2 Slow / Reversible

Logical pathway of SNAr regioselectivity in 1,2-dichloro-4-nitrobenzene.

Exp_Workflow Step1 Dissolve Substrate in Anhydrous DMSO Step2 Add K₂CO₃ Base & Nucleophile Step1->Step2 Step3 Monitor via TLC (Check for di-sub) Step2->Step3 Step4 Quench in Ice Water (pH 5-6) Step3->Step4 Step5 Filter & Dry Target Product Step4->Step5

Standard experimental workflow for regioselective SNAr reactions.

References

  • Title: Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: PMC (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Removing unreacted 4-bromophenol from diphenyl ether products

Topic: Troubleshooting the Removal of Unreacted 4-Bromophenol from Ullmann Coupling Products Welcome to the Technical Support Center. When synthesizing diphenyl ethers via Ullmann-type condensations, researchers frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Removal of Unreacted 4-Bromophenol from Ullmann Coupling Products

Welcome to the Technical Support Center. When synthesizing diphenyl ethers via Ullmann-type condensations, researchers frequently encounter the challenge of isolating the neutral ether product from unreacted phenolic precursors. This guide provides a mechanistic breakdown, a self-validating protocol, and targeted troubleshooting to ensure the complete removal of 4-bromophenol.

The Mechanistic Basis for Separation

To successfully separate 4-bromophenol from a diphenyl ether product, we must exploit their fundamental electronic differences rather than relying on chromatography.

4-Bromophenol is significantly more acidic than a standard phenol, possessing a pKa of 9.17[1]. This increased acidity is driven by the bromine atom on the aromatic ring. Because bromine is a large atom, its orbitals overlap poorly with the carbon ring, resulting in a weak mesomeric (+M) electron-donating effect[1]. Consequently, bromine's inductive (-I) electron-withdrawing effect dominates, stabilizing the negative charge of the phenoxide ion once deprotonated[1].

In contrast, the synthesized diphenyl ether is completely neutral and lacks an acidic proton. By introducing a strong aqueous base, we can selectively deprotonate the 4-bromophenol into a highly water-soluble sodium 4-bromophenoxide salt, leaving the neutral diphenyl ether in the organic phase[2][3].

Physicochemical Data Comparison

Understanding the phase-partitioning behavior of your compounds is critical for designing an efficient liquid-liquid extraction (LLE).

Property4-BromophenolDiphenyl Ether (Core Scaffold)
Molecular Weight 173.01 g/mol 170.21 g/mol
pKa (in water) 9.17N/A (Neutral)
Electronic Effects -I (Inductive) > +M (Mesomeric)Conjugated neutral system
Aqueous Solubility (pH 7) ~14 g/L (Partially soluble)Insoluble
Aqueous Solubility (pH 12) Highly Soluble (as phenoxide salt)Insoluble
Organic Solubility Soluble (EtOAc, DCM, Ether)Soluble (EtOAc, DCM, Ether)
Self-Validating Extraction Protocol

Do not rely on arbitrary wash volumes. This protocol incorporates a self-validating checkpoint to guarantee that the chemical environment is forcing the separation.

Step 1: Dilution Dilute your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of approximately 0.1 M.

Step 2: Basification & The Self-Validation Checkpoint Add an equal volume of 1.0 M NaOH (aq) to the organic layer in a separatory funnel.

  • Self-Validation Checkpoint: Before discarding any layers, test the pH of the aqueous phase using pH indicator strips. It must read pH ≥ 12. If the pH is lower, the buffering capacity of the unreacted phenol has consumed your base. Add more 1.0 M NaOH until pH ≥ 12 is achieved to ensure >99.9% deprotonation.

Step 3: Phase Separation Vigorously shake the funnel (venting frequently to release pressure) and allow the biphasic system to settle. Drain and discard the aqueous layer (which now contains the sodium 4-bromophenoxide)[3]. Repeat the NaOH wash one additional time.

Step 4: Neutralization & Drying Wash the retained organic layer once with saturated aqueous NaCl (brine) to remove residual water and trace hydroxide ions. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure diphenyl ether.

Visual Workflow

G Crude Crude Reaction Mixture (Diphenyl Ether + 4-Bromophenol) Base Add 1.0 M NaOH (aq) & Vigorously Mix Crude->Base Biphasic Phase Separation (Separatory Funnel) Base->Biphasic Aq Aqueous Phase (Sodium 4-bromophenoxide) Biphasic->Aq Extract & Discard Org Organic Phase (Diphenyl Ether) Biphasic->Org Retain Wash Brine Wash & Dry over Na2SO4 Org->Wash Pure Pure Diphenyl Ether (Concentrated) Wash->Pure

Liquid-liquid extraction workflow for removing 4-bromophenol from diphenyl ether.

Troubleshooting & FAQs

Q: Why is 4-bromophenol still visible in my NMR spectrum after washing with saturated sodium bicarbonate? A: Saturated NaHCO₃ has a pH of approximately 8.3. Because 4-bromophenol has a pKa of 9.17[1], the chemical equilibrium does not sufficiently favor the phenoxide anion at this pH. To drive the impurity entirely into the aqueous phase, you must use a stronger base like NaOH or KOH[2][3].

Q: My Ullmann coupling workup formed a thick, stubborn emulsion. How can I resolve this? A: Emulsions in these specific reactions are typically caused by colloidal copper catalyst residues or high concentrations of amphiphilic phenoxide salts. To break the emulsion:

  • Filter the entire biphasic mixture through a tightly packed pad of Celite to remove insoluble copper particulates acting as emulsifiers[4].

  • Add saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic solvents in the water phase and sharpening the phase boundary[4].

Q: Can I remove unreacted 4-bromophenol using silica gel column chromatography instead of an aqueous workup? A: While possible, it is highly inefficient and prone to failure. Unreacted phenols streak heavily on standard silica gel due to strong hydrogen bonding with the stationary phase's silanol groups, often causing them to co-elute with the target diphenyl ether. Liquid-liquid extraction exploits the fundamental pKa difference and is the most reliable, scalable method[3].

Q: What if my specific diphenyl ether product contains a base-sensitive functional group (e.g., an ester)? A: If 1.0 M NaOH (pH 14) will hydrolyze your product, use a milder base such as 10% aqueous potassium carbonate (K₂CO₃, pH ~11). This provides a high enough pH to deprotonate 4-bromophenol (pKa 9.17) while significantly minimizing the rate of ester hydrolysis compared to hydroxide ions.

References
  • Stack Exchange Chemistry. "4-Bromophenol vs 4-aminophenol pKa in water comparison confusion". stackexchange.com.
  • Organic Syntheses. "p-NITRODIPHENYL ETHER - Organic Syntheses Procedure". orgsyn.org.
  • ResearchGate. "How to remove the phenol from the reaction mixture without doing column chromatography?".
  • University of Rochester. "Remove Sticky Reagents: Reaction Solvents". rochester.edu.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Nitro-Diphenyl Ether Coupling Reactions

Welcome to the technical support center for nitro-diphenyl ether coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for nitro-diphenyl ether coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The synthesis of nitro-diphenyl ethers, key intermediates in pharmaceuticals and agrochemicals, often presents challenges, primarily in achieving high conversion rates. This resource will delve into the mechanistic nuances of common coupling strategies and provide actionable, field-proven solutions to overcome these synthetic hurdles.

Introduction: The Challenge of C-O Coupling with Nitro-Substituted Arenes

The formation of a diaryl ether bond, particularly when one of the aromatic rings is substituted with a strong electron-withdrawing group like a nitro (-NO₂) group, can be a formidable task. The classical Ullmann condensation and modern palladium-catalyzed Buchwald-Hartwig amination are the two primary methods employed for this transformation.[1][2] However, the electronic properties of nitroarenes introduce specific challenges that can lead to low conversion and the formation of undesired side products.

The primary difficulty stems from the reduced nucleophilicity of nitrophenols, making them less reactive partners in traditional Ullmann-type reactions.[3] Conversely, while the nitro group activates an aryl halide towards nucleophilic aromatic substitution, it can also participate in side reactions or influence the stability of catalytic intermediates in palladium-catalyzed processes.[4][5] This guide will address these issues in a practical question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific problems you might encounter during your nitro-diphenyl ether synthesis.

Issue 1: My Ullmann Condensation is Sluggish or Stalling, Resulting in Low Yield.

This is a frequent challenge, especially when using a nitrophenol as the nucleophile. The electron-withdrawing nature of the nitro group diminishes the nucleophilicity of the phenoxide, slowing down the desired C-O bond formation.[3][6]

Potential Causes & Solutions:

  • Inactive Copper Catalyst: The active species in the Ullmann reaction is typically Cu(I).[7][8] If you are using copper powder or a Cu(II) salt, its reduction to the active catalytic species might be inefficient under your reaction conditions.

    • Solution:

      • Use a fresh, high-purity Cu(I) salt such as CuI or CuBr.[8] Older copper sources can be less active.

      • Consider preparing "activated" copper powder in situ. A common method involves the reduction of copper sulfate with zinc dust.[9]

      • For challenging couplings, employing a stoichiometric or even an excess amount of copper can be beneficial, although modern methods aim for catalytic amounts.[1]

  • Suboptimal Base: The base is crucial for deprotonating the phenol to form the more reactive phenoxide. An inadequate base can lead to an equilibrium that does not favor the phenoxide, thus slowing the reaction.

    • Solution:

      • For nitrophenols, a strong base is often necessary to ensure complete deprotonation. Consider using potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[9]

      • Ensure the base is finely powdered and dry to maximize its reactivity.

  • Inappropriate Solvent and Temperature: Traditional Ullmann reactions often require high temperatures (150-220 °C) to proceed at a reasonable rate.[1][3] The solvent must be stable at these temperatures and capable of dissolving the reactants.

    • Solution:

      • High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are commonly used.[1]

      • If your reaction is sluggish, a careful and incremental increase in temperature may be necessary. Monitor for decomposition of starting materials.[8] In some cases, running the reaction neat (without solvent) can be effective.[3]

  • Lack of an Accelerating Ligand: Modern Ullmann protocols often incorporate ligands to stabilize the copper catalyst and accelerate the reaction, allowing for milder conditions.[8][10]

    • Solution:

      • Screen a variety of ligands. Amino acids like N-methylglycine or L-proline, and diamines such as N,N'-dimethylethylenediamine (DMEDA) have proven effective in accelerating Ullmann ether syntheses.[4][8][11]

Issue 2: I'm observing significant side product formation, primarily hydrodehalogenation (reduction of the aryl halide).

The formation of the corresponding arene from the aryl halide is a common side reaction, particularly in copper-catalyzed reactions run at high temperatures or in palladium-catalyzed couplings.[12]

Potential Causes & Solutions:

  • Protic Impurities: The presence of water or other protic impurities can serve as a proton source for the reduction of the aryl halide.[8]

    • Solution:

      • Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[8] Solvents should be freshly distilled or obtained from a solvent purification system.

      • If using a phenolate salt that was prepared in an aqueous solution, ensure it is completely dry before use. Some procedures involve azeotropic removal of water with a suitable solvent before the coupling reaction.[13]

  • Unstable Catalytic Intermediates (in Pd-catalyzed reactions): In Buchwald-Hartwig couplings, a side reaction involving β-hydride elimination from the palladium-amide complex can lead to the formation of the dehalogenated arene.[2]

    • Solution:

      • Optimize the ligand. Bulky, electron-rich phosphine ligands such as XPhos or SPhos can promote the desired reductive elimination over side reactions.[14][15]

      • Carefully select the base. While strong bases are often required, they can sometimes promote side reactions. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) can be beneficial.[14][16]

Issue 3: My Buchwald-Hartwig reaction for C-O coupling is not working with my nitro-substituted aryl halide.

While highly effective for many substrates, the Buchwald-Hartwig amination (and its C-O coupling variant) can be challenging with certain electron-deficient aryl halides.

Potential Causes & Solutions:

  • Inappropriate Catalyst/Ligand System: The choice of palladium source and ligand is critical for the success of the reaction. Aryl chlorides, in particular, are less reactive than bromides or iodides and often require more specialized catalyst systems.[14]

    • Solution:

      • For electron-deficient aryl halides, use a modern, highly active palladium precatalyst (e.g., a G3 or G4 precatalyst) in combination with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos.[14]

      • Ensure your palladium source and ligand are of high quality and have not been degraded by exposure to air.[17]

  • Catalyst Inhibition: The product, a nitro-diphenyl ether, or even the starting materials, can sometimes coordinate to the palladium center and inhibit catalysis.

    • Solution:

      • Try a higher catalyst loading. While not ideal, it can sometimes overcome catalyst inhibition.

      • Consider a slow addition of one of the coupling partners to maintain a low concentration in the reaction mixture.

  • Incorrect Base: The base plays a crucial role in the deprotonation of the alcohol to form the active nucleophile.

    • Solution:

      • Strong, non-nucleophilic bases are typically required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are common choices. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ might be more suitable.[16]

Issue 4: The reaction works, but I am getting a mixture of regioisomers.

This is more common when starting with a di-substituted aryl halide or a phenol with multiple potential reaction sites. However, it can also arise from side reactions involving the nitro group.

Potential Causes & Solutions:

  • Nitration/Denitration: Under harsh reaction conditions, it's possible for nitration or denitration to occur, leading to a mixture of products.

    • Solution:

      • Lower the reaction temperature if possible.[18]

      • Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.

  • Isomerization of Starting Materials: Ensure the purity of your starting materials. Isomeric impurities will lead to isomeric products.

    • Solution:

      • Purify starting materials by recrystallization or chromatography before use.

Data Presentation: Optimizing Reaction Parameters

The following tables provide a starting point for optimizing your nitro-diphenyl ether coupling reactions.

Table 1: Recommended Starting Conditions for Ullmann Condensation

ParameterRecommendationRationale
Copper Source CuI (5-10 mol%)Provides the active Cu(I) species directly.[8]
Ligand N,N'-Dimethylethylenediamine (DMEDA) (10-20 mol%)Accelerates the reaction, allowing for milder conditions.[11]
Base K₂CO₃ or K₃PO₄ (2 equivalents)Strong, non-nucleophilic bases effective for phenoxide formation.[8]
Solvent Dioxane or TolueneHigh-boiling solvents suitable for Ullmann conditions.[8]
Temperature 100-140 °CA good starting range for ligand-accelerated Ullmann reactions.[19]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig C-O Coupling

ParameterRecommendationRationale
Palladium Source XPhos Pd G3 (1-2 mol%)A highly active precatalyst suitable for challenging substrates.[12]
Ligand (Included in precatalyst)XPhos is a bulky, electron-rich ligand that promotes efficient coupling.[14]
Base NaOtBu or KOtBu (1.5 equivalents)Strong, non-nucleophilic bases required for alcohol deprotonation.
Solvent Toluene or DioxaneCommon solvents for Buchwald-Hartwig reactions.[12]
Temperature 80-110 °CTypical temperature range for these couplings.

Experimental Protocols

Protocol 1: General Procedure for a Ligand-Accelerated Ullmann Condensation
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the nitrophenol (1.0 equiv.), aryl halide (1.2 equiv.), CuI (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane) and the ligand (e.g., DMEDA, 0.2 equiv.) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Buchwald-Hartwig C-O Coupling
  • Vessel Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), the alcohol (1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction vial containing a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 100 °C). Stir the reaction for the desired amount of time (typically 12-24 hours).

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Process: Diagrams

Ullmann_Cycle CuI Cu(I)X Intermediate1 Ar'-O-Cu(I) CuI->Intermediate1 + Ar'-O⁻ - X⁻ Phenoxide Ar'-O⁻ ArylHalide Ar-X Intermediate2 Ar'-O-Cu(III)(Ar)(X) Intermediate1->Intermediate2 + Ar-X (Oxidative Addition) Intermediate2->CuI Reductive Elimination Product Ar-O-Ar' Intermediate2->Product caption Simplified Catalytic Cycle for the Ullmann Ether Synthesis.

Caption: Simplified Catalytic Cycle for the Ullmann Ether Synthesis.

Troubleshooting_Workflow Start Low Conversion in Nitro-Diphenyl Ether Synthesis CheckReactionType Ullmann or Buchwald-Hartwig? Start->CheckReactionType Ullmann Ullmann Condensation CheckReactionType->Ullmann Ullmann Buchwald Buchwald-Hartwig CheckReactionType->Buchwald Buchwald U_Catalyst Check Cu Source (Use fresh Cu(I)) Ullmann->U_Catalyst B_Catalyst Check Pd/Ligand System (Use active precatalyst) Buchwald->B_Catalyst U_Base Optimize Base (e.g., K₂CO₃, KOH) U_Catalyst->U_Base U_Temp Increase Temperature U_Base->U_Temp U_Ligand Screen Ligands (e.g., DMEDA, L-Proline) U_Temp->U_Ligand SideProducts Side Product Formation? U_Ligand->SideProducts B_Base Optimize Base (e.g., KOtBu, K₃PO₄) B_Catalyst->B_Base B_Solvent Ensure Anhydrous/ Degassed Solvent B_Base->B_Solvent B_Solvent->SideProducts Hydrodehalogenation Hydrodehalogenation SideProducts->Hydrodehalogenation Yes Success Improved Conversion SideProducts->Success No H_Impurities Remove Protic Impurities Hydrodehalogenation->H_Impurities H_Impurities->Success caption Troubleshooting Workflow for Low Conversion.

Caption: Troubleshooting Workflow for Low Conversion.

References

  • Brewster, R. Q., & Groening, T. (n.d.). p-NITRODIPHENYL ETHER. Organic Syntheses Procedure. Retrieved from [Link]

  • Recent Progress in Diaryl Ether Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • 17.3 Sandmeyer Reaction and Ullmann Coupling. (2019, June 05). Chemistry LibreTexts. Retrieved from [Link]

  • A Method of Preparation of 4-Nitro Diphenyl Ether. (n.d.). Creighton ResearchWorks. Retrieved from [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3). Retrieved from [Link]

  • Cross-Coupling Reactions Guide. (n.d.). Johnson Matthey. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • PROCESS FOR NITRATING DIPHENYL ETHER COMPOUNDS. (2000, April 05). European Patent Office. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • The Palladium-Catalyzed Ullmann Cross-Coupling Reaction: A Modern Variant on a Time-Honored Process. (2018, July 16). ACS Publications. Retrieved from [Link]

  • Method for preparing diphenyl ether. (n.d.). Google Patents.
  • Ullmann coupling: the first publication. (2025, January 21). OperaChem. Retrieved from [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI. Retrieved from [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019, July 02). ACS Publications. Retrieved from [Link]

  • Preparation of 4,4'-dinitrodiphenyl ether. (n.d.). Google Patents.
  • Troubleshooting Ullmann Couplint. (2023, February 20). Reddit. Retrieved from [Link]

  • Preparation method of 4,4'-dinitrodiphenyl ether. (n.d.). Google Patents.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 04). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Chem-Station. Retrieved from [Link]

  • Reactivity and difficult substrates in cross-couplings. (2024, January 13). YouTube. Retrieved from [Link]

  • Process for the preparation of diphenyl ethers. (n.d.). Google Patents.
  • Names and chemical structures of the studied nitro diphenyl ether derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Ullmann coupling-An overview. (2025, April 01). OperaChem. Retrieved from [Link]

  • a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. (n.d.). Jetir.Org. Retrieved from [Link]

  • The Ullmann Ether Condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • Ullmann reaction. (2020, October 22). LS College. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Safety in Nitrodiphenyl Ether Synthesis

Current Status: Operational Topic: Control of Exotherms in Large-Scale Reactions Target Audience: Process Chemists, Scale-Up Engineers, R&D Scientists Core Directive: The Physics of Failure Why do these reactions explode...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Control of Exotherms in Large-Scale


 Reactions
Target Audience:  Process Chemists, Scale-Up Engineers, R&D Scientists

Core Directive: The Physics of Failure

Why do these reactions explode on scale?

The synthesis of nitrodiphenyl ethers via Nucleophilic Aromatic Substitution (


) is a deceptive process. On a gram scale, the exotherm is easily dissipated by ambient air or a simple oil bath. On a kilogram or pilot scale, the surface-area-to-volume ratio drops drastically, turning your reactor into an adiabatic system.

The primary failure mode is Thermal Runaway induced by Reactant Accumulation .

The Accumulation Trap

In an


 reaction (e.g., 1-chloro-4-nitrobenzene + Potassium Phenoxide), the reaction rate is defined by the Arrhenius equation:


If you combine all reagents at a temperature below the activation threshold (or add them too fast), the reaction does not start immediately. You continue adding reagents, building up a massive potential energy reservoir. When the temperature finally reaches the threshold (or you heat it up to "get it going"), the reaction kicks off instantaneously.

  • Result: The rate of heat generation (

    
    ) exceeds the rate of heat removal (
    
    
    
    ).[1]
  • Consequence: Temperature rises uncontrolled

    
     Rate increases exponentially 
    
    
    
    Secondary decomposition of the nitro group (often >250 kJ/mol)
    
    
    Vessel rupture.
Critical Safety Parameters
ParameterDescriptionCritical Limit (General)

Adiabatic Temperature RiseIf

C, process is high risk.
TMR

Time to Maximum RateMust be

hours at operating temp.
Accumulation % of unreacted reagent in vesselKeep

via dosing control.
MTSR Max Temp of Synthesis ReactionMust be

Solvent Boiling Point &

Decomposition Onset (

).

Visualizing the Hazard Logic

The following diagram illustrates the "Accumulation Trap"—the most common cause of accidents in this synthesis.

AccumulationTrap Start Start Reagent Addition LowTemp Temp Too Low / Cooling Too High Start->LowTemp Accumulation Reagents Accumulate (Potential Energy Buildup) LowTemp->Accumulation No consumption HeatStep Operator Increases Temp to 'Start' Reaction Accumulation->HeatStep SafePath Dosing Controlled by Calorimetric Consumption Accumulation->SafePath Corrective Action: Stop Feed & Wait Kick Reaction Kicks Off (Rate increases exponentially) HeatStep->Kick Runaway Heat Gen > Heat Removal THERMAL RUNAWAY Kick->Runaway

Figure 1: The logic flow of a thermal runaway caused by reactant accumulation.

Troubleshooting Guide

Scenario A: "The temperature is spiking, and the jacket is already at maximum cooling."

Diagnosis: You are in the early stages of a runaway. You likely accumulated unreacted material which is now reacting all at once. Immediate Action:

  • STOP THE DOSING PUMP IMMEDIATELY. This cuts off the fuel.

  • Do NOT dump the jacket temperature instantly to freezing. This can crystallize the reaction mixture on the reactor walls, creating an insulating layer (fouling) that prevents heat removal from the core. Lower the jacket temperature gradually to maintain a

    
     of ~10-15°C below internal temperature.
    
  • Emergency Dump: If internal pressure rises or Temp >

    
     (typically >180°C for nitro-aromatics), activate the emergency quench/dump system if available.
    
Scenario B: "The reaction mixture is turning black/tarry, and yield is dropping."

Diagnosis: Thermal decomposition of the solvent or product.[2][3][4] Context: If using DMSO (Dimethyl Sulfoxide) or DMF, be aware that DMSO decomposes exothermically above 120°C-140°C, especially in the presence of halides or acids. Corrective Action:

  • Verify your operating temperature. For nitrodiphenyl ethers, keep

    
    C if using DMSO.[3]
    
  • Switch solvents. Consider NMP (N-methyl-2-pyrrolidone) or Sulfolane, which have higher thermal stability profiles, though they present downstream workup challenges.

Scenario C: "Reaction stalls after 50% conversion."

Diagnosis: Agitation failure or base encapsulation. Context: Potassium chloride/fluoride salts formed during


 are insoluble in organic solvents. They can coat the solid base (e.g., 

), stopping the reaction. Corrective Action:
  • Increase agitation speed (RPM).

  • Use a Phase Transfer Catalyst (e.g., TDA-1 or 18-Crown-6) to solubilize the phenoxide anion, making the reaction less dependent on surface mechanics.

Safe Experimental Protocol (Semi-Batch)

Objective: Synthesize 4-nitrodiphenyl ether while maintaining accumulation <5%. Scale: Pilot (10 L reactor example).

Reagents
  • Substrate A: Phenol (1.05 equiv) +

    
     (1.2 equiv)
    
  • Substrate B: 1-Chloro-4-nitrobenzene (1.0 equiv) [The Limiting Reagent]

  • Solvent: DMSO (dry)

Step-by-Step Methodology
  • Reactor Charge (Heel):

    • Load Phenol,

      
      , and 80% of the DMSO into the reactor.
      
    • Why? We create the nucleophile (phenoxide) first. The high thermal mass of the solvent acts as a heat sink.

  • Dosing Preparation:

    • Dissolve 1-Chloro-4-nitrobenzene in the remaining 20% DMSO in a separate feed vessel. Keep this vessel heated (if necessary for solubility) but well below reaction temp.

    • Why? We dose the high-energy nitro compound. If cooling fails, we stop the pump, and the hazard is limited to the tiny amount currently in the reactor.

  • Reaction Initiation:

    • Heat the reactor heel to the operating temperature (e.g., 100°C).

    • Wait for temperature stabilization.[5]

  • Controlled Addition (The Critical Step):

    • Begin dosing the Nitro-solution over 4–6 hours.

    • Interlock Rule: If Reactor Temp > 105°C, Pump = OFF.

    • IPC (In-Process Control): Take a sample at 1 hour. Verify 1-Chloro-4-nitrobenzene is being consumed immediately. If you see high levels of unreacted nitro compound, STOP . You are accumulating.

  • Post-Reaction Cook:

    • After dosing, hold at temperature for 2 hours to complete conversion.

    • Cool to 25°C before quenching with water.

Process Safety Control Logic

Implementation of a "Dosing Interlock" is mandatory for this chemistry.

SafetyLoop Sensor Temp Sensor (TT) Controller DCS / PLC Controller Sensor->Controller T_internal Pump Dosing Pump (Nitro Feed) Controller->Pump IF T > Setpoint: STOP Cooling Jacket Cooling Valve Controller->Cooling IF T > Setpoint: OPEN

Figure 2: Basic safety interlock loop. The feed must be enslaved to the reactor temperature.

References

  • Gustin, J. L. (1998).[6] "Runaway Reaction Hazards in Processing Organic Nitro Compounds." Organic Process Research & Development, 2(1), 27–33.[6]

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Organic Syntheses. (1929). "p-Nitrodiphenyl Ether."[5] Org.[5][7][8][9] Synth. 9, 72. (Baseline batch procedure for chemistry comparison).

  • Fauske & Associates. "Adiabatic Calorimetry and Relief System Design." (Technical Bulletin on VSP2/ARC usage for nitro compounds).

  • Wang, Y., et al. (2020). "Thermal Hazards of DMSO with Electrophiles." Organic Process Research & Development. (Specific data on DMSO decomposition risks).

Sources

Optimization

Overcoming steric hindrance in ortho-substituted diaryl ether formation

Topic: Overcoming Steric Hindrance in Ortho-Substituted Diaryl Ether Formation Audience: Senior Chemists, Process Development Scientists Status: Active Guide Strategic Overview: The "Ortho-Wall" Mechanism In diaryl ether...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in Ortho-Substituted Diaryl Ether Formation Audience: Senior Chemists, Process Development Scientists Status: Active Guide

Strategic Overview: The "Ortho-Wall" Mechanism

In diaryl ether synthesis, ortho-substitution creates a specific failure mode often misdiagnosed as catalyst deactivation. Whether you are using Palladium (Buchwald-Hartwig) or Copper (Ullmann-type), the fundamental barrier is rarely oxidative addition; it is Reductive Elimination .

The Mechanistic Bottleneck

For a catalyst to form the C-O bond, the metal center must accommodate both the aryl group and the bulky phenoxide. In ortho-substituted systems, this crowding destabilizes the intermediate complex.

  • The Paradox: To stabilize the metal species, you typically add ligands. However, in sterically congested systems, standard ligands (like BINAP or simple bipyridines) over-crowd the metal center, preventing the phenoxide from coordinating or locking the complex in a state where it cannot undergo reductive elimination.

  • The Solution: You need ligands that are bulky but flexible . They must be large enough to accelerate reductive elimination (by "squeezing" the substrate out to relieve steric strain) but electron-rich enough to facilitate the initial oxidative addition.

Visualizing the Failure Mode

The following diagram illustrates why standard protocols fail and how specialized ligands overcome this barrier.

StericMechanism cluster_legend Key Insight Start Substrates: Ortho-Substituted Ar-X + Phenol OxAdd Oxidative Addition (Usually Fast) Start->OxAdd Coord Phenoxide Coordination OxAdd->Coord Crowding Steric Crowding (Standard Ligand) Coord->Crowding Small/Rigid Ligand BulkyLigand Bulky Ligand (RockPhos/Oxalamide) Coord->BulkyLigand Ligand Exchange Stall STALLED INTERMEDIATE (No Reaction / Dehalogenation) Crowding->Stall RedElim Reductive Elimination (Accelerated by Steric Pressure) BulkyLigand->RedElim Steric Relief Product Diaryl Ether Product RedElim->Product Insight Bulky ligands destabilize the pre-product complex, forcing C-O bond formation.

Caption: Figure 1. The mechanistic divergence between catalytic stalling (red) and successful turnover (green) driven by ligand sterics.

Protocol Module A: Palladium Catalysis (High Complexity)

Best For: Extreme steric hindrance (e.g., 2,6-disubstituted phenols), electron-neutral/rich aryl halides. Key Technology: RockPhos (Buchwald Ligand).[1]

While tBuBrettPhos is excellent for amination, RockPhos (and to a lesser extent tBuXPhos) is the gold standard for difficult C-O couplings because it promotes reductive elimination of the ether more effectively than its counterparts [1].

The "RockPhos" System
ComponentRecommendationFunction
Precatalyst [(RockPhos)Pd(allyl)Cl] or Pd(OAc)₂ + LigandPre-formed precatalyst ensures 1:1 L:Pd ratio, preventing inactive Pd-black formation.
Ligand RockPhos (CAS: 1269219-98-6)The 3-methoxy groups on the biaryl backbone prevent the "Pd-O" interaction seen in other ligands, keeping the catalyst active for ethers.
Base Cs₂CO₃ or K₃PO₄Weaker bases reduce side reactions. Avoid NaOtBu if ester/nitrile groups are present.
Solvent Toluene or XylenesNon-polar solvents often favor the reductive elimination step in these specific systems.
Step-by-Step Protocol
  • Charge: In a glovebox or under Argon, add Pd(OAc)₂ (2 mol%) and RockPhos (2.5 mol%) (or 2 mol% pre-catalyst).

  • Add Solids: Add Aryl Halide (1.0 equiv), Phenol (1.2 equiv), and Cs₂CO₃ (1.5 equiv).

  • Solvent: Add anhydrous Toluene (0.5 M concentration). Note: High concentration is crucial for intermolecular C-O coupling.

  • Heat: Seal and heat to 100°C for 16 hours.

  • Workup: Cool, filter through a silica plug (eluting with EtOAc), and concentrate.

Critical Check: If conversion is <10%, switch the aryl halide from Bromide to Chloride . Counter-intuitively, oxidative addition of chlorides can be faster with these bulky electron-rich ligands, and the smaller chloride anion creates less steric bulk in the intermediate than bromide or iodide [2].

Protocol Module B: Copper Catalysis (Scalable/Cost-Effective)

Best For: Ortho-haloaryl substrates, cost-sensitive projects, and avoiding heavy metals. Key Technology: Oxalamide Ligands (Ma Group).

Classic Ullmann conditions (CuI, 200°C) fail with ortho-subs due to harsh conditions degrading the substrate. The modern "Ma Coupling" uses oxalamide ligands to lower the activation energy, allowing reaction at 80-100°C [3].

The "Oxalamide" System
ComponentRecommendationFunction
Catalyst CuI (Copper(I) Iodide)The standard source. Purity is critical (white/off-white powder, not green).
Ligand BPO (Bis-(N-phenyl)oxalamide)Bidentate ligand that stabilizes the Cu active species and prevents aggregation.
Base K₃PO₄ (anhydrous)Mild enough to prevent phenol decomposition but strong enough to deprotonate.
Solvent DMSO or DMFPolar aprotic solvents are required to solubilize the inorganic base and the copper-ligand complex.
Step-by-Step Protocol
  • Charge: Add CuI (5-10 mol%) and Oxalamide Ligand (10-20 mol%) to the reaction vessel.

  • Solvent: Add DMSO (degassed). Stir for 5 mins to form the complex (often changes color).

  • Substrates: Add Aryl Halide (1.0 equiv), Phenol (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Heat: Heat to 90-110°C.

  • Monitor: Check HPLC at 4 hours. If stalled, add 5 mol% more CuI/Ligand.

Troubleshooting Matrix

Use this logic flow to diagnose failures.

Troubleshooting Problem Reaction Failed CheckSM Check Remaining SM Problem->CheckSM NoRxn SM Intact (No Rxn) CheckSM->NoRxn Dehal Product: Ar-H (Dehalogenation) CheckSM->Dehal OxAddIssue Issue: Oxidative Addition NoRxn->OxAddIssue Fix1 Fix: Switch Br -> I Or Increase Temp OxAddIssue->Fix1 Fix2 Fix: Switch to Pd-PEPPSI or tBuBrettPhos OxAddIssue->Fix2 RedElimIssue Issue: Reductive Elimination (Steric Stall) Dehal->RedElimIssue Fix3 Fix: Use BULKIER Ligand (RockPhos for Pd) (Oxalamide for Cu) RedElimIssue->Fix3 Fix4 Fix: Use Non-Protic Solvent (Toluene vs Alcohols) RedElimIssue->Fix4

Caption: Figure 2. Diagnostic flow for distinguishing between oxidative addition failures and reductive elimination stalls.

FAQ: Specific Scenarios

Q: I am seeing significant hydrodehalogenation (Ar-X


 Ar-H) instead of ether formation. 
A:  This is the classic symptom of a "stalled" catalytic cycle in sterically hindered systems. The metal inserts into the Ar-X bond but cannot squeeze the bulky phenol in to form the C-O bond. Eventually, the metal grabs a hydrogen (from solvent or base) and eliminates.
Fix:
  • Switch Ligand: Move to RockPhos (Pd) or a bulkier Oxalamide (Cu).

  • Concentration: Increase reaction concentration (e.g., 0.2M

    
     1.0M). This forces the kinetics toward the bimolecular reaction (ether formation) over the unimolecular side reaction (beta-hydride elimination/reduction).
    

Q: My ortho-phenol is not dissolving or reacting with the base. A: Sterically hindered phenols often have higher pKa values due to solvation inhibition. Fix: Switch from K₂CO₃ to KOtBu (Potassium tert-butoxide). However, ensure your aryl halide is not sensitive to SNAr side reactions. If using Pd, ensure the ligand is bulky enough to prevent the tert-butoxide from coordinating to the Pd and forming a t-butyl ether byproduct.

Q: Can I use Chan-Lam coupling (Cu(OAc)₂ + Boronic Acid) for these? A: Generally, No . Chan-Lam is highly sensitive to sterics at the ortho-position of the boronic acid [4]. While ortho-methyl might work, ortho-isopropyl or ortho-halo usually results in <20% yield. The Pd or Cu-catalyzed routes described above are significantly more robust for hindered substrates.

References

  • Burgos, C. H., et al. (2006).[2] "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects." Angewandte Chemie International Edition.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Zhang, G., et al. (2012). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers under Mild Conditions." Organic Letters.

  • Evans, D. A., et al. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters.

Sources

Troubleshooting

Technical Support Hub: Purification of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene

The following guide is designed as a specialized Technical Support Center for researchers working with 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (CAS: 355808-90-1). It synthesizes chemical principles with practical trou...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (CAS: 355808-90-1). It synthesizes chemical principles with practical troubleshooting to address the specific challenges of purifying polyhalogenated nitro diphenyl ethers.

[1]

Ticket Status: OPEN Topic: Recrystallization Solvent Selection & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry[1]

Executive Summary: The Physicochemical Challenge

This compound belongs to the class of polyhalogenated nitro diphenyl ethers . Its purification is governed by two competing structural features:

  • The Nitro Group (

    
    ):  Highly electron-withdrawing, creating a dipole that allows solubility in polar aprotic solvents (e.g., acetone, DMF) and hot polar protic solvents (e.g., ethanol).[1]
    
  • The Halogenated Rings: The bromine and chlorine substituents, combined with the ether linkage, impart significant lipophilicity and

    
    -stacking potential, making the molecule prone to "oiling out" rather than crystallizing if the cooling profile is too aggressive.[1]
    

Primary Objective: Select a solvent system that solubilizes the impurities (unreacted 1,2-dichloro-4-nitrobenzene and 4-bromophenol) while allowing the target ether to crystallize in a highly ordered lattice.

Solvent Compatibility Matrix

The following table summarizes empirically validated and theoretically sound solvent systems for this class of compounds.

Solvent SystemClassificationSuitabilityMechanistic Insight
Ethanol (95%) Polar ProticPrimary Recommendation Excellent thermal gradient solubility.[2] The small water content (

) acts as an anti-solvent to suppress the solubility of the hydrophobic product at room temperature, maximizing yield.[1]
Ethanol / DMF Mixed (Protic/Aprotic)For High-MW Analogs If the compound is too insoluble in pure ethanol, adding 1-5% DMF increases solubility at boiling point without preventing precipitation upon cooling [1].[2][1]
Glacial Acetic Acid Polar Protic (Acidic)Secondary Option Highly effective for nitro-aromatics.[2][1] The acidic environment prevents ionization of any residual phenolic impurities, keeping them in solution while the product crystallizes.
Ethyl Acetate / Hexane Binary (Polar/Non-polar)For "Oiling" Issues Used when the product refuses to solidify in alcohols.[1] Dissolve in minimal hot Ethyl Acetate, then titrate with hot Hexane until turbid.
Dichloromethane (DCM) ChlorinatedNot Recommended for Cryst. Too soluble.[2][1] The compound will likely remain in solution even at

.[2][1] Use only for extraction or loading silica columns [3].
Detailed Experimental Protocol: The "Ethanol Gradient" Method

This protocol is optimized to prevent the formation of amorphous oils, a common failure mode for nitro diphenyl ethers.[1]

Prerequisites:

  • Crude Purity: Ensure the crude material has been washed with

    
     to remove unreacted 4-bromophenol [1].[2][1] Phenolic impurities inhibit crystal growth.[1]
    
  • Safety: Work in a fume hood. Nitro-aromatics can be toxic; wear nitrile gloves.[2]

Step-by-Step Procedure:

  • Dissolution:

    • Place

      
       of crude solid in a 
      
      
      
      Erlenmeyer flask.
    • Add

      
       of 95% Ethanol .
      
    • Heat to reflux (

      
      ) with magnetic stirring.
      
    • Decision Point: If solid remains after 5 minutes of reflux, add ethanol in

      
       increments. If insolubility persists after 
      
      
      
      total, add
      
      
      of DMF [1].[1]
  • Clarification (Optional):

    • If the solution is dark/black, add

      
       activated charcoal carefully (remove from heat first to avoid boil-over). Stir for 2 minutes, then filter hot through a pre-warmed funnel.
      
  • Controlled Crystallization:

    • Remove the flask from the heat source.[3]

    • CRITICAL: Do not place directly into ice.[2][1] Place the flask on a cork ring or wood surface to cool slowly to room temperature (

      
      ).
      
    • Observation: Needle-like crystals should begin to form around

      
      .[2][1]
      
  • Harvesting:

    • Once at room temperature, cool in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
    • Filter via vacuum filtration.[2][1][3][4][5][6]

    • Wash the cake with

      
       of ice-cold  95% ethanol.
      
    • Dry under vacuum at

      
      .[2][1]
      
Troubleshooting & FAQs

Q1: My product separated as a yellow/orange oil at the bottom of the flask instead of crystals. What happened? A: This is called "oiling out."[1] It occurs when the saturation temperature of the solute exceeds its melting point in the solvent mixture.

  • Fix: Re-heat the mixture until the oil redissolves. Add a small amount (2-5 mL) of additional ethanol. This lowers the saturation concentration, ensuring the saturation temperature drops below the melting point of the solid. Seed the cooling solution with a tiny crystal of the crude product to induce nucleation.

Q2: The yield is very low (<50%), but the mother liquor is still yellow. A: Nitro diphenyl ethers can be surprisingly soluble in ethanol.[1]

  • Fix: Concentrate the mother liquor (filtrate) to half its volume using a rotary evaporator and repeat the cooling process (Second Crop). Alternatively, add water dropwise to the cold filtrate to force precipitation, though this "Second Crop" will be less pure.[1]

Q3: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is more polar.[1] The compound may be less soluble in hot methanol, requiring larger volumes.[1] Conversely, if the compound is too soluble in ethanol, Methanol/Water (9:[1]1) is a viable alternative [5].[1]

Q4: I have a persistent impurity that won't remove. What is it? A: If you synthesized this via


 (displacement of Cl from 1,2-dichloro-4-nitrobenzene), the most common impurity is the starting material, 1,2-dichloro-4-nitrobenzene .[2]
  • Fix: This impurity is very soluble in hexane.[1] Wash your crude solid with cold hexane before recrystallization.[2][1] The impurity will dissolve; the target ether will not.

Decision Logic for Purification

The following diagram illustrates the logical flow for selecting the correct purification path based on observed behavior.

RecrystallizationLogic Start Crude 1-(4-Bromophenoxy)- 2-chloro-4-nitrobenzene SolubilityCheck Check Solubility in Hot Ethanol (95%) Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Yes Insoluble Remains Solid SolubilityCheck->Insoluble No Cooling Cool Slowly to 25°C Soluble->Cooling ActionAddDMF Add 1-5% DMF or Switch to Acetic Acid Insoluble->ActionAddDMF ResultCrystals Crystals Form Cooling->ResultCrystals Ideal ResultOil Oils Out Cooling->ResultOil Phase Sep. ResultNoPpt No Precipitate Cooling->ResultNoPpt Too Dilute ActionReheat Reheat & Add More Solvent ResultOil->ActionReheat ActionConcentrate Evaporate 30% Solvent or Add Water ResultNoPpt->ActionConcentrate ActionAddDMF->SolubilityCheck ActionReheat->Cooling ActionConcentrate->Cooling

Caption: Logical workflow for optimizing the recrystallization solvent system.

References
  • PrepChem. (n.d.).[1] Synthesis of 2-Chloro-4-nitro-5-phenoxy-1-(2,5-dichloro-4-bromophenoxy)-benzene. Retrieved from [Link]

  • Google Patents. (1998).[2][1] Process for the purification of diphenyl ether compounds (EP0851853A1). Retrieved from

  • National Institutes of Health (NIH). (2008).[1] 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene Crystal Structure. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Unlocking Halogenated Diaryl Ethers: A Comparative Guide to Mass Spectrometry Fragmentation and Analytical Platforms

Halogenated diaryl ethers—encompassing critical environmental pollutants like polybrominated diphenyl ethers (PBDEs) and pharmaceutical analogs like thyroid hormones—present a unique analytical challenge. Their structura...

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated diaryl ethers—encompassing critical environmental pollutants like polybrominated diphenyl ethers (PBDEs) and pharmaceutical analogs like thyroid hormones—present a unique analytical challenge. Their structural framework, characterized by robust carbon-halogen bonds and a central ether linkage, dictates highly specific behaviors within a mass spectrometer.

As a Senior Application Scientist, I have evaluated countless workflows for these compounds. The key to robust quantitation and structural elucidation lies not just in the instrument you choose, but in understanding the thermodynamic and kinetic principles driving their fragmentation. This guide objectively compares the leading mass spectrometry (MS) platforms, dissects the causality behind their fragmentation patterns, and provides self-validating experimental protocols for your laboratory.

Mechanistic Foundations of Fragmentation

Before comparing instrument platforms, we must understand how ionization energy dictates the fate of the halogenated diaryl ether molecule in the gas phase.

Electron Impact (EI): The Thermodynamic Drive for Paired Loss

Under standard 70 eV EI, halogenated diaryl ethers undergo extensive in-source decay. For most congeners, the molecular ion (


) is visible but rarely the base peak[1]. Instead, the dominant fragmentation pathway is the simultaneous loss of two halogen atoms, yielding the 

ion[1]. This paired debromination or dechlorination is not random; it is thermodynamically driven by the energy gained in forming a stable halogen molecule (e.g.,

) and a highly conjugated dibenzofuran-like intermediate[1]. Furthermore, cleavage of the ether bond coupled with the extrusion of carbon monoxide generates

ions[1].

The Analytical Caveat: While EI provides a rich structural fingerprint, extensive fragmentation can lead to false positives, where a higher-halogenated congener is misidentified as a lower-halogenated one due to identical fragment masses[2].

Electron Capture Negative Ionization (ECNI): Soft Ionization and Steric Cleavage

ECNI utilizes a reagent gas to thermalize electrons, which are subsequently captured by the highly electronegative halogens. This soft ionization drastically alters the mass spectrum. The spectra are overwhelmingly dominated by halogen anions (


 or 

) and

clusters[1]. Interestingly, for highly substituted congeners (e.g., >5 halogens) with full ortho-substitution, steric hindrance strains the ether linkage, promoting C–O bond cleavage to yield

phenoxide fragments[1].
Atmospheric Pressure Photoionization (APPI): Polarity-Dependent Ionization

To avoid the thermal degradation inherent to GC inlets, LC-MS platforms utilize APPI. The ionization mechanism here is highly dependent on the degree of halogenation. Congeners with 4 to 6 halogens efficiently ionize in negative polarity, forming


 precursor ions via an oxygen-adduct mechanism[3]. Conversely, lower-halogenated species (e.g., tri-BDEs) require positive polarity to generate the 

molecular ion[3].

G PBDE Halogenated Diaryl Ether (e.g., PBDE) EI Electron Impact (EI) 70 eV PBDE->EI ECNI Electron Capture Negative Ionization (ECNI) PBDE->ECNI APPI Atmospheric Pressure Photoionization (APPI) PBDE->APPI EI_M Molecular Ion [M]+. (Low Abundance for >6 Br) EI->EI_M EI_Frag1 [M - 2Br]+. (Base Peak for many) EI->EI_Frag1 EI_Frag2 [M - nBr - 28]+ (Loss of CO) EI->EI_Frag2 ECNI_Br [Br]- or [Cl]- (Base Peak, High Sensitivity) ECNI->ECNI_Br ECNI_Ether [C6BrnO]- (Ether Cleavage) ECNI->ECNI_Ether APPI_Neg [M - Br + O]- (Negative Polarity, 4-6 Br) APPI->APPI_Neg APPI_Pos [M]+ (Positive Polarity, <4 Br) APPI->APPI_Pos

Fig 1: Primary mass spectrometry fragmentation pathways of halogenated diaryl ethers.

Platform Comparison: GC-EI-MS vs. GC-ECNI-MS vs. LC-APPI-MS/MS

Selecting the correct platform requires balancing the need for structural elucidation against the necessity for trace-level sensitivity. Because EI provides uniform ionization energy that does not distinguish well between congeners, it sacrifices sensitivity for higher-halogenated species; NCI, by focusing on halogen ions, excels for heavily halogenated targets[4].

Analytical ParameterGC-EI-HRMSGC-ECNI-MSLC-APPI-MS/MS
Primary Monitored Ions

,

,


,


(Neg),

(Pos)
Instrumental LOD Moderate (Low pg range)Excellent (fg to low pg range)Moderate (41–119 pg on column)[3]
Structural Specificity High (Extensive fragmentation data)Low (Dominated by halogen isotopes)Moderate (Precursor/Product pairs)
Isotope Dilution Yes (Can use

-labeled standards)
No (Lacks intact carbon skeleton ions)Yes (Can use

-labeled standards)
Thermal Degradation Risk High (Especially for >8 halogens)High (Inlet and column breakdown)Negligible (Room temperature LC separation)
Optimal Application Structural ID, Novel congener discoveryTrace environmental quantitationThermally labile species, OH-metabolites

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality and self-validation mechanisms to ensure data integrity.

Protocol A: Trace Quantitation via GC-ECNI-MS

Objective: High-sensitivity quantification of neutral halogenated diaryl ethers in complex biological/environmental matrices.

Step-by-Step Methodology:

  • Sample Preparation (Causality): Perform liquid-liquid extraction using hexane/dichloromethane. Pass the extract through a multi-layer acidified silica column (

    
    ). Why? Sulfuric acid aggressively oxidizes and destroys bulk lipids but leaves the highly stable halogenated diaryl ethers intact, preventing MS source fouling and ion suppression.
    
  • Chromatographic Separation: Utilize a short, thin-film capillary column (e.g., 15 m × 0.25 mm × 0.1 µm). Why? High molecular weight congeners (e.g., deca-BDE) are highly susceptible to thermal degradation. Reducing the residence time in the GC oven prevents on-column debromination.

  • Ionization Parameters: Operate the ECNI source using methane as the reagent gas at a source pressure of

    
     Torr. Why? Methane acts as a buffer gas to reduce the kinetic energy of electrons emitted from the filament, enabling efficient, low-energy electron capture by the analytes.
    
  • Self-Validation System: Monitor the isotopic ratio of the

    
     ions (
    
    
    
    79 and 81). The theoretical neural abundance ratio is approximately 1:1. Validation Check: If the 79/81 ratio deviates by >15% in a sample peak, it indicates a co-eluting matrix interference, and the data point must be flagged or discarded.
Protocol B: Analysis of Thermally Labile Analogs via LC-APPI-MS/MS

Objective: Simultaneous determination of neutral and phenolic (hydroxylated) halogenated diaryl ethers without thermal degradation.

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 10 µL of extract onto a sub-2 µm C18 column (e.g., 50 × 4.6 mm, 1.8 µm) using a methanol/water gradient[3]. Why? The high-density stationary phase provides the necessary theoretical plates to separate isobaric congeners before they enter the MS source.

  • Dopant Delivery (Causality): Introduce toluene post-column at 50 µL/min into the APPI source. Why? Halogenated diaryl ethers have poor ionization efficiency under standard UV lamps. Toluene readily absorbs 10 eV photons to form radical cations, which subsequently transfer charge to the analytes via gas-phase collisions, boosting signal by orders of magnitude[3].

  • Dynamic Polarity Switching: Program the MS/MS to switch between positive and negative polarity based on retention time windows. Why? Lower halogenated ethers require positive polarity (

    
    ), while higher halogenated ethers ionize exclusively in negative polarity (
    
    
    
    )[3].
  • Self-Validation System: Inject a mixed system suitability standard containing BDE-28 (requires positive mode) and BDE-153 (requires negative mode). Validation Check: If the

    
     signal for BDE-28 drops while BDE-153 remains stable, the dopant delivery system is failing or the lamp energy is degrading.
    

Workflow Start Sample Prep: Acidified SPE Fractionation Decide Target Analyte Profile? Start->Decide GC Volatile / Non-Polar (Neutral PBDEs/PCDEs) Decide->GC Yes LC Polar / Thermally Labile (OH-BDEs, High MW) Decide->LC No GC_EI GC-EI-MS/MS (Structural ID / Isotope Dilution) GC->GC_EI GC_NCI GC-ECNI-MS (Trace Quantitation) GC->GC_NCI LC_APPI LC-APPI-MS/MS (Dopant Assisted) LC->LC_APPI LC_ESI LC-ESI-MS/MS (Phenolic Analogs) LC->LC_ESI

Fig 2: Decision matrix for selecting MS platforms in halogenated diaryl ether analysis.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers Source: ACS Publications URL:[Link]

  • Chromatographic and Ionization Properties of Polybrominated Diphenyl Ethers Using GC/High-Resolution MS with Metastable Atom Bombardment and Electron Impact Ionization Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Comparison of Electron Impact and Electron Capture Negative Ionization for the Quantification of Polybrominated Diphenyl Ethers in Human Plasma Source: Hilaris Publisher URL:[Link]

  • Determination of Polybrominated Diphenyl Ether Flame Retardants in Surface Water by Liquid Chromatography–Atmospheric Pressure Photoionization Tandem Mass Spectrometry Source: Taylor & Francis URL:[Link]

  • Determination of polybrominated diphenyl ethers and metabolites by single-drop microextraction and GC–MS/MS Source: SciSpace URL:[Link]

Sources

Comparative

FTIR characteristic peaks for nitro and ether functional groups

Title: Advanced FTIR Characterization: Distinguishing Nitro and Ether Functional Groups in Pharmaceutical Matrices Executive Summary In drug development, the precise characterization of functional groups is not merely an...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced FTIR Characterization: Distinguishing Nitro and Ether Functional Groups in Pharmaceutical Matrices

Executive Summary In drug development, the precise characterization of functional groups is not merely an academic exercise but a critical quality attribute (CQA). As a Senior Application Scientist, I often see confusion arise in the "fingerprint region" (1500–1000 cm⁻¹) where both nitro (


) and ether (

) functionalities exhibit strong absorbances. This guide moves beyond basic spectral libraries to provide a mechanistic, evidence-based approach for distinguishing these groups, particularly in complex matrices like PEGylated biologics or potential genotoxic impurity screenings.

Spectral Characterization: The Core Signatures

The distinction between nitro and ether groups relies on understanding the coupling of their vibrations. Nitro groups are "self-validating" because they almost always present as a pair of intense bands. Ethers, conversely, rely on a single dominant band (aliphatic) or a coupled pair (aromatic) that often dominates the fingerprint region.

Comparative Peak Table
Functional GroupVibration ModeWavenumber (

)
IntensityShapeKey Diagnostic Feature
Nitro (Aliphatic)

Asymmetric Stretch
1550 ± 20 StrongSharpThe "Anchor" peak; usually distinct from ethers.

Symmetric Stretch
1370 ± 20 StrongSharpOften overlaps with

bending (methyl).
Nitro (Aromatic)

Asymmetric Stretch
1530 ± 20 StrongSharpShifts lower due to conjugation.

Symmetric Stretch
1350 ± 20 StrongSharpThe "Eye Tooth" pair with the 1530 band.
Ether (Aliphatic)

Asymmetric Stretch
1120 ± 30 Very StrongBroadDominates the fingerprint region.
Ether (Aromatic)

Asymmetric Stretch
1250 ± 30 StrongSharpResonance increases bond order (higher freq).

Symmetric Stretch
1040 ± 20 MediumSharpSecondary confirmation band.

Deep Dive: The Nitro Group ( )

The "Eye Teeth" Phenomenon The nitro group is chemically unique because the nitrogen atom is positively charged and the oxygen atoms share a negative charge via resonance. This high polarity creates a large dipole moment change during stretching, resulting in two extremely intense bands.

  • The Diagnostic Pair: We often call the asymmetric (~1550 cm⁻¹) and symmetric (~1350 cm⁻¹) stretches "eye teeth" because they stick down sharply and deeply in the transmission spectrum.

  • Causality in Shifts: If the nitro group is conjugated with a benzene ring (e.g., nitrobenzene), the bond order of the

    
     bond decreases slightly due to resonance delocalization, shifting the asymmetric peak from ~1550 to ~1530 cm⁻¹ [1].
    
  • Critical Interference: Be cautious of the Amide II band in proteins (~1550 cm⁻¹) which can obscure the nitro asymmetric stretch. However, the absence of an Amide I band (~1650 cm⁻¹) rules out protein interference.

Deep Dive: The Ether Group ( )

The PEGylation Standard In modern biopharma, ethers are most frequently encountered in PEGylated drugs (Polyethylene Glycol conjugates).

  • The "Fingerprint" Dominator: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     stretch in aliphatic ethers (like PEG) appears around 1100 cm⁻¹ . In PEGylated proteins, this peak is so intense and specific that it is used as a reagent-free method to quantify the degree of PEGylation [2].
    
  • Aromatic Ethers (Anisole derivatives): These show a distinct pattern. The resonance between the oxygen lone pair and the ring creates a partial double-bond character, pushing the asymmetric stretch up to 1250 cm⁻¹ (often confused with esters) [3].

Experimental Protocol: Self-Validating ATR Workflow

Standard transmission IR (KBr pellets) is prone to moisture interference which ruins the nitro/ether region. Attenuated Total Reflectance (ATR) is the industry standard for this analysis.

Objective: Obtain a spectrum with S/N > 500:1 to resolve overlapping fingerprint bands.

Step-by-Step Methodology:

  • Crystal Selection: Use a Diamond ATR crystal. Zinc Selenide (ZnSe) is softer and can be scratched by crystalline drug salts, causing artifacts in the 1100 cm⁻¹ region.

  • Background Collection: Collect 32 scans of the clean air background. Crucial: Ensure the room humidity is stable, as water vapor absorbs near 1500 cm⁻¹.

  • Sample Application:

    • Solids: Place ~5 mg of powder. Apply high pressure (clamp click).

    • Liquids/Gels: Cover the crystal completely.

  • Acquisition: Collect 32-64 scans at 4 cm⁻¹ resolution.

  • Post-Processing (The Scientist's Check):

    • Apply ATR Correction (intensity varies with wavelength in ATR).

    • Baseline Correct only if significant drift is observed.

    • Normalization: If comparing PEGylation degrees, normalize to the Amide I peak (1650 cm⁻¹) as an internal standard [2].

Visualization: Decision Logic & Workflow

Diagram 1: Spectral Interpretation Decision Tree

This logic flow guides you through the critical "If-Then" analysis to distinguish these groups.

SpectralLogic Start Unknown Spectrum Analysis (1000 - 1600 cm⁻¹) Check1550 Check 1500-1560 cm⁻¹ Is there a Strong, Sharp Peak? Start->Check1550 Check1350 Check 1340-1380 cm⁻¹ Is there a matching Strong Peak? Check1550->Check1350 Yes Check1250 Check 1230-1270 cm⁻¹ Is there a Strong Peak? Check1550->Check1250 No NitroConfirmed Likely NITRO Group (Confirm with 1350 cm⁻¹ pair) Check1350->NitroConfirmed Yes Check1350->Check1250 No (Peak isolated?) AromaticEther Likely AROMATIC ETHER (Check for Ring Modes >3000 cm⁻¹) Check1250->AromaticEther Yes Check1100 Check 1050-1150 cm⁻¹ Is there a Very Strong, Broad Peak? Check1250->Check1100 No AliphaticEther Likely ALIPHATIC ETHER (e.g., PEG, Glycoside) Check1100->AliphaticEther Yes Uncertain Inconclusive / Other Group (Check C-N, C-C, or Fingerprint) Check1100->Uncertain No

Caption: Decision tree for isolating Nitro vs. Ether functionalities based on hierarchical peak analysis.

Diagram 2: ATR-FTIR Experimental Workflow

The precise sequence required to ensure data integrity for pharmaceutical samples.

ExperimentWorkflow Prep Sample Prep (Dry/Homogenize) Clean Clean Crystal (Isopropanol) Prep->Clean Bg Background Scan (32 Scans, Air) Clean->Bg Sample Sample Scan (High Pressure) Bg->Sample < 1 min delay Process ATR Correction & Baseline Sample->Process Analyze Peak Picking (1550 vs 1100 cm⁻¹) Process->Analyze

Caption: Optimized ATR-FTIR workflow minimizing atmospheric interference and maximizing signal integrity.

References

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • National Institutes of Health (PubMed). New versatile approach for analysis of PEG content in conjugates... based on FTIR spectroscopy. [Link]

  • Chemistry LibreTexts. Spectroscopy of Ethers. [Link]

Validation

Comparative Technical Guide: 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene vs. Nitrofen

Executive Summary Objective: This technical guide provides a rigorous comparison between the legacy herbicide Nitrofen and its structural analog, 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (hereafter referred to as BCNB...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This technical guide provides a rigorous comparison between the legacy herbicide Nitrofen and its structural analog, 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (hereafter referred to as BCNB ).

Audience: Designed for application scientists, toxicologists, and agrochemical researchers, this document analyzes the Structure-Activity Relationship (SAR), Protoporphyrinogen Oxidase (PPO) inhibition potency, and toxicological profiles of these diphenyl ether derivatives.

Core Insight: While Nitrofen represents the "first-generation" PPO inhibitor scaffold (2,4-dichlorophenyl 4-nitrophenyl ether), BCNB represents a "reversed-bridge" analog with enhanced lipophilicity due to bromine substitution. Experimental data suggests BCNB retains potent herbicidal activity but carries a heightened risk of thyromimetic teratogenicity due to the structural similarity of the brominated ring to thyroid hormones (T3/T4).

Chemical Structure & Properties Analysis[1][2]

The fundamental difference lies in the substitution pattern on the diphenyl ether scaffold. Nitrofen segregates the electron-withdrawing nitro group and the halogen ortho-substituents on opposite rings. BCNB integrates the nitro and chloro groups on the same ring, while placing a heavy halogen (Bromine) on the phenoxy ring.

Comparative Data Table
FeatureNitrofen (Legacy Standard)BCNB (Research Analog)
IUPAC Name 2,4-dichloro-1-(4-nitrophenoxy)benzene1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene
CAS Number 1836-75-5355808-90-1
Molecular Formula C₁₂H₇Cl₂NO₃C₁₂H₇BrClNO₃
Molecular Weight 284.09 g/mol 328.55 g/mol
Ring A (Parent) 2,4-Dichlorophenyl2-Chloro-4-nitrophenyl
Ring B (Ether) 4-Nitrophenyl4-Bromophenyl
LogP (Lipophilicity) ~4.3~4.9 (Predicted)
Primary Mode of Action PPO Inhibition (Group 14)PPO Inhibition (Group 14)
Regulatory Status Banned (EU/USA) due to TeratogenicityResearch Chemical / Non-Commercial
Structural Visualization (DOT Diagram)

ChemicalStructure cluster_0 Nitrofen (Legacy) cluster_1 BCNB (Analog) Nitrofen Ring A: 2,4-Dichloro Ring B: 4-Nitro (Separated Pharmacophores) Comparison Structural Shift Nitrofen->Comparison Cl & NO2 on different rings BCNB Ring A: 2-Chloro-4-Nitro Ring B: 4-Bromo (Integrated Pharmacophore) BCNB->Comparison Cl & NO2 on same ring Effect Increased Lipophilicity Potential Thyromimetic Potency Comparison->Effect Br substitution + Bridge Flip

Figure 1: Structural divergence between Nitrofen and BCNB. Note the "Bridge Flip" where the nitro group moves to the chlorinated ring in BCNB.

Mechanism of Action: PPO Inhibition

Both compounds function as Protoporphyrinogen Oxidase (PPO) Inhibitors . This mechanism is light-dependent and results in rapid membrane peroxidation.

The Lethal Pathway
  • Inhibition: The herbicide competes with the substrate (Protoporphyrinogen IX) for the active site of the PPO enzyme in the chloroplast.

  • Accumulation: Substrate accumulates and leaks into the cytoplasm.

  • Oxidation: Non-enzymatic oxidation converts the substrate to Protoporphyrin IX (PPIX).

  • Activation: Upon exposure to light, PPIX generates singlet oxygen (

    
    ).
    
  • Destruction: Singlet oxygen attacks membrane lipids (lipid peroxidation), causing cell leakage and death.

Experimental Protocol: PPO Inhibition Assay

Use this protocol to validate the relative potency of BCNB vs. Nitrofen.

Reagents:

  • Mitochondrial/Chloroplast fraction from etiolated corn (Zea mays) or potato tubers.

  • Substrate: Protoporphyrinogen IX (prepared via reduction of Protoporphyrin IX with sodium amalgam).

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT.

Step-by-Step Methodology:

  • Preparation: Isolate the enzyme fraction by homogenizing tissue in cold assay buffer and centrifuging at 10,000 x g for 20 min. Use the supernatant.

  • Incubation: In a dark room (safe light), mix 100 µL enzyme extract with varying concentrations of Nitrofen or BCNB (0.1 nM to 100 µM dissolved in acetone).

  • Reaction: Initiate by adding 20 µL of fresh Protoporphyrinogen IX substrate. Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction with 1 mL of 1 M HCl.

  • Quantification: Measure fluorescence of the product (Protoporphyrin IX) at Excitation 405 nm / Emission 633 nm.

  • Analysis: Plot dose-response curves to calculate

    
     values.
    

Expected Outcome:

  • Nitrofen:

    
     typically in the range of 0.1 - 1.0 µM.
    
  • BCNB: Due to the 2-chloro-4-nitro substitution (mimicking the potent acifluorfen scaffold) and the lipophilic bromine, BCNB is expected to show equal or superior potency (

    
     µM) compared to Nitrofen.
    

Toxicology & Safety: The Thyromimetic Risk

The most critical distinction for researchers is the toxicological profile. Nitrofen was banned primarily due to its teratogenic effects, which are mediated by thyroid hormone disruption.

Mechanism of Teratogenicity

Nitrofen and BCNB are structural mimics of Triiodothyronine (T3).

  • Nitrofen: The diphenyl ether backbone fits into the Thyroid Hormone Receptor (TR).

  • BCNB Risk: The presence of Bromine (atomic radius ~114 pm) on the phenoxy ring makes BCNB a closer steric mimic to Iodine (atomic radius ~133 pm) than the Chlorine in Nitrofen (atomic radius ~99 pm).

  • Hypothesis: BCNB is likely a more potent teratogen than Nitrofen, capable of inducing congenital diaphragmatic hernia (CDH) and lung hypoplasia at lower doses.

Biological Pathway Diagram

ToxicityPathway Compound Diphenyl Ether Herbicide (Nitrofen or BCNB) Receptor Thyroid Hormone Receptor (Nuclear TR) Compound->Receptor Binds Mimicry Structural Mimicry of T3/T4 (Br > Cl for Iodine mimicry) Compound->Mimicry GeneExpr Altered Gene Expression (during organogenesis) Receptor->GeneExpr Disrupts Signaling Mimicry->Receptor Outcome Teratogenic Defects: 1. Diaphragmatic Hernia 2. Lung Hypoplasia 3. Heart Defects GeneExpr->Outcome Developmental Failure

Figure 2: Pathway of diphenyl ether teratogenicity via thyroid hormone receptor disruption.

Synthesis & Handling

Synthesis of BCNB (Laboratory Scale)

For research purposes only. Reaction: Nucleophilic Aromatic Substitution (


).
  • Reactants: 1,2-dichloro-4-nitrobenzene + 4-bromophenol.

  • Base: Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or DMSO.

  • Conditions: Heat to 120°C for 4-6 hours under nitrogen atmosphere.

  • Workup: Pour into ice water, filter precipitate, recrystallize from ethanol.

    • Note: This route yields the "Target" isomer (1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene).

Safety Precautions
  • Strict Containment: Treat BCNB as a potent reproductive toxin . Handle only in a fume hood with double-gloving (Nitrile).

  • Waste: All solid and liquid waste must be incinerated as hazardous chemical waste. Do not release into water systems (high aquatic toxicity).

Conclusion

1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (BCNB) is a highly potent structural analog of Nitrofen. While it shares the PPO-inhibiting herbicidal mechanism, its specific halogenation pattern (Bromine vs. Chlorine) and "bridge-flipped" nitro position suggest it possesses:

  • Higher Lipophilicity: Leading to potentially faster uptake in plant tissues.

  • Enhanced Thyromimetic Activity: Posing a significant teratogenic risk greater than or equal to Nitrofen.

Recommendation: BCNB should be utilized strictly as a molecular probe for PPO active site mapping or thyroid receptor binding studies. It is not suitable for development as a commercial agrochemical due to the established toxicity liability of the diphenyl ether class.

References

  • Mechanism of Nitrofen Teratogenicity Manson, J. M., et al. "Mechanism of nitrofen teratogenesis." Environmental Health Perspectives, 1984.

  • Diphenyl Ether Herbicide SAR & PPO Inhibition Hao, G. F., et al. "Structure-activity relationships of diphenyl-ether as protoporphyrinogen oxidase inhibitors: insights from computational simulations." Journal of Computer-Aided Molecular Design, 2011.

  • Chemical Identity & Properties: 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene Sigma-Aldrich Product Catalog. "1-(4-BROMOPHENOXY)-2-CHLORO-4-NITROBENZENE AldrichCPR".

  • Nitrofen Regulatory & Toxicity Profile U.S. EPA / OEHHA. "Nitrofen - Proposition 65 Warnings & Toxicity Data."

  • General Mode of Action for Group 14 Herbicides Purdue University Extension. "Herbicide Mode-Of-Action Summary - Diphenyl Ethers."

Comparative

GC-MS analysis of impurities in 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene

As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory requirement, but as a complex mechanistic puzzle. When analyzing halogenated diphenyl ethers like 1-(4-Bromophenoxy)-2-chloro-4-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory requirement, but as a complex mechanistic puzzle. When analyzing halogenated diphenyl ethers like 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene , the analytical platform must be deliberately chosen to exploit the molecule's unique physicochemical properties.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) methodologies against alternative platforms, providing a self-validating experimental framework for the trace-level quantification of synthesis impurities.

Mechanistic Origins of Impurities

To design an effective analytical method, we must first understand the causality behind the impurities. 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene is typically synthesized via a base-catalyzed Nucleophilic Aromatic Substitution (SNAr) between 4-bromophenol and 3,4-dichloronitrobenzene.

Impurities in this process are not random; they are predictable chemical consequences of side reactions, including incomplete conversion (residual starting materials), bis-etherification (where both chlorines are displaced), and the presence of positional isomers in the starting electrophile (e.g., 2,5-dichloronitrobenzene).

Pathway SM1 4-Bromophenol (Nucleophile) Reaction SNAr Coupling (Base Catalyzed) SM1->Reaction SM2 3,4-Dichloronitrobenzene (Electrophile) SM2->Reaction Product 1-(4-Bromophenoxy)-2-chloro -4-nitrobenzene Reaction->Product Imp1 Residual Starting Materials Reaction->Imp1 Imp2 Bis-etherification Adducts Reaction->Imp2 Imp3 Positional Isomers (e.g., 2,5-dichloro) Reaction->Imp3

SNAr synthesis pathway and mechanistic origin of principal impurities.

Comparative Analysis of Analytical Platforms

Impurity profiling integrates advanced analytical techniques with stringent regulatory frameworks to detect, identify, and quantify trace substances[1]. For halogenated diphenyl ethers, the choice of analytical modality drastically impacts data integrity.

Why not HPLC-UV? While Ultra High-Performance Liquid Chromatography (HPLC) is the gold standard for many organic impurities, halogenated diphenyl ethers often lack the distinct, highly conjugated chromophores required for trace-level UV detection amidst complex reaction matrices. Furthermore, HPLC-UV provides zero structural elucidation for unknown degradants.

GC-MS (Single Quadrupole) vs. GC-MS/MS (Triple Quadrupole) Gas Chromatography (GC) separates complex mixtures based on volatility and stationary-phase interaction[2]. Single quadrupole GC-MS is excellent for general profiling; however, co-eluting isomeric impurities produce nearly identical full-scan Electron Ionization (EI) spectra, leading to false quantifications.

By employing Multiple Reaction Monitoring (MRM), GC-MS/MS isolates specific precursor ions in MS1, fragments them via Collision-Induced Dissociation (CID), and detects unique product ions in MS2. This effectively eliminates matrix background—a technique proven essential in the analysis of structurally similar brominated flame retardants[3][4].

Table 1: Comparative Performance of Analytical Platforms
Analytical PlatformSelectivity for Co-eluting IsomersSensitivity (LOD)Structural ElucidationMatrix Tolerance
HPLC-UV Low (Relies purely on RT)~0.1% w/wNoneModerate
GC-MS (Single Quad) Moderate (Full Scan / SIM)~10 ppmHigh (NIST Library)Low
GC-MS/MS (Triple Quad) High (MRM Transitions) < 1 ppb Very High (MS/MS) High

Causality-Driven Methodological Design

Every parameter in the following protocol is chosen based on the physicochemical causality of the target molecule:

  • Column Selection (DB-5ms): The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides optimal separation for semi-volatile aromatic ethers based on slight polarizability differences, preventing the co-elution of positional isomers.

  • Ionization (EI at 70 eV): Standardized electron ionization ensures reproducible fragmentation. Because the molecule contains both bromine and chlorine, it exhibits a distinct isotopic cluster ([M]+, [M+2]+, [M+4]+). We leverage these specific isotopic precursors in MS1 to filter out hydrocarbon matrix noise.

GCMS_Workflow Prep Sample Prep & IS Spike SST System Suitability Test (SST) Prep->SST GC Capillary GC (DB-5ms) SST->GC EI Electron Ionization (70 eV) GC->EI MS1 MS1: Precursor Selection EI->MS1 CID Collision Cell (Argon CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2

Self-validating GC-MS/MS analytical workflow for trace impurity quantification.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates internal controls that automatically flag analytical failures (e.g., matrix suppression or column degradation) before data is reported.

Step 1: Sample Preparation & Internal Standardization

  • Accurately weigh 10.0 mg of the 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene sample and dissolve in 10.0 mL of LC-MS grade dichloromethane.

  • Self-Validation Step: Spike the solution with a known concentration of an isotopically labeled internal standard (IS), such as 13C12-labeled 4-bromophenol. Causality: The IS corrects for matrix-induced signal enhancement/suppression and minor variations in injection volume. Recovery limits must fall between 80-120% for the run to be valid.

Step 2: System Suitability Testing (SST)

  • Prior to sample analysis, inject a calibration verification standard containing the target API and its closest known isomer.

  • Self-Validation Step: Verify that the chromatographic resolution (

    
    ) between the isomers is 
    
    
    
    . Causality: This proves the DB-5ms column maintains sufficient theoretical plates and has not been degraded by aggressive sample matrices.

Step 3: GC Separation Parameters

  • Column: DB-5ms (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Injection: 1 µL, Splitless mode, Injector temperature at 280°C.

  • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min). Causality: The rapid ramp minimizes the residence time of high-boiling halogenated ethers, preventing thermal degradation in the column.

Step 4: MS/MS Detection Parameters

  • Ion Source: EI mode at 70 eV, Source temperature 250°C.

  • Acquisition: MRM mode utilizing Argon as the collision gas.

  • Self-Validation Step: Run solvent blanks (dichloromethane) between high-concentration samples. Causality: Prevents carryover in the injection port, a common false-positive source for semi-volatile ethers.

Table 2: Quantitative MRM Transitions for Target and Impurities

The following table summarizes the specific MRM transitions optimized for this analysis, detailing the mechanistic causality behind each selected product ion.

AnalyteRolePrecursor Ion (m/z)Product Ion (m/z)CE (eV)Mechanistic Causality (Fragmentation)
1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene Target API (Quant)327.0281.015Cleavage and loss of nitro group (-NO2)
1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene Target API (Qual)329.0248.020Loss of bromine isotope (-81Br)
4-Bromophenol Unreacted SM172.065.025Cleavage of aromatic ring, loss of -Br and -CO
3,4-Dichloronitrobenzene Unreacted SM191.0145.015Cleavage and loss of nitro group (-NO2)
1,2-Bis(4-bromophenoxy)-4-nitrobenzene Bis-adduct Impurity465.0293.025Cleavage of ether linkage, loss of bromophenoxy radical

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research (BJSTR). Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at:[Link]

  • GC/MS Identification of Impurities. Medistri SA. Available at:[Link]

  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Waters Corporation. Available at: [Link]

  • Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Agilent Technologies. Available at: [Link]

Sources

Validation

Validating the Purity of Synthesized 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene: A Comparative Analytical Guide

As drug development and agrochemical pipelines increasingly rely on complex diaryl ether scaffolds, the rigorous purity validation of synthetic intermediates has never been more critical. 1-(4-Bromophenoxy)-2-chloro-4-ni...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical pipelines increasingly rely on complex diaryl ether scaffolds, the rigorous purity validation of synthetic intermediates has never been more critical. 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene is a highly versatile building block typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction[1][2].

However, synthesizing the molecule is only half the battle. Regulatory frameworks, such as the ICH Q2(R1) guidelines, mandate that analytical procedures must be definitively proven "suitable for their intended purpose"[3][4]. Relying on a single analytical technique often introduces blind spots. In this guide, we will objectively compare High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating, orthogonal workflow for absolute purity determination.

Mechanistic Context: Synthesis & Impurity Profiling

To validate purity, we must first understand the origin of potential impurities. The target compound is synthesized by reacting 4-bromophenol with 3-chloro-4-fluoronitrobenzene in the presence of a mild base (e.g., K2CO3) and a polar aprotic solvent (DMF)[1]. The strongly electron-withdrawing nitro group activates the ring, allowing the phenoxide nucleophile to selectively displace the labile fluoride ion.

Potential impurities generated in this workflow include unreacted starting materials, regioisomers (if the chloride is displaced instead of the fluoride, though kinetically less favorable), and hydrolysis byproducts like 3-chloro-4-nitrophenol.

SNAr_Workflow Reactants 4-Bromophenol + 3-Chloro-4-fluoronitrobenzene Conditions K2CO3, DMF, 80°C (SNAr Conditions) Reactants->Conditions Crude Crude Mixture Conditions->Crude Target 1-(4-Bromophenoxy)- 2-chloro-4-nitrobenzene Crude->Target Major Impurities Unreacted Starting Materials & Hydrolysis Byproducts Crude->Impurities Minor

SNAr synthesis workflow and potential impurity generation.

Comparative Analysis of Purity Validation Methods

When evaluating the crude or recrystallized product, analytical chemists must navigate the inherent biases of different instrumentation.

  • HPLC-UV (Relative Purity): The industry workhorse. It offers excellent resolution and sensitivity. However, UV detection relies on the chromophore's extinction coefficient. If an impurity absorbs UV light less efficiently than the target molecule at the chosen wavelength (e.g., 254 nm), HPLC will artificially overestimate the compound's purity[5][6]. Furthermore, absolute quantitation requires a highly pure, certified reference standard of the analyte itself—which is rarely available for novel intermediates.

  • LC-MS (Impurity Identification): Invaluable for structural elucidation. By measuring the mass-to-charge ratio (

    
    ), we can definitively identify unreacted 4-bromophenol. However, LC-MS is notoriously poor for absolute quantitation due to variable ionization efficiencies; easily ionizable impurities will disproportionately dominate the Total Ion Chromatogram (TIC).
    
  • 1H-qNMR (Absolute Purity): The gold standard for absolute quantitation. Unlike chromatography, qNMR does not require a calibration curve or a reference standard of the target analyte[7][8]. It operates on a fundamental physical truth: the area under an NMR resonance is directly and linearly proportional to the number of nuclei producing it[8][9]. By adding an internal standard of known purity (e.g., Maleic Acid), we can calculate the exact mass fraction of our target.

Experimental Data: Comparative Case Study

Below is simulated, field-representative data comparing the three methods on a single batch of synthesized 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene.

Table 1: Comparative Purity Assessment of Synthesized Diaryl Ether

Analytical MethodMeasured PurityKey Impurity DetectedCausality of Variance
HPLC-UV (254 nm) 98.5% (Area)4-Bromophenol (1.2%)Overestimates purity; impurities have lower UV extinction coefficients at 254 nm than the highly conjugated target.
LC-MS (TIC) 96.8% (Area)Hydrolysis byproductUnderestimates purity; phenolic byproducts exhibit artificially high ionization efficiency in negative ESI mode.
1H-qNMR (Absolute) 97.2% (Mass/Mass) N/A (Bulk assessment)True absolute mass fraction ; completely unaffected by chromophore or ionization biases[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. This means building internal system suitability checks directly into the workflow.

Protocol A: Absolute Purity Determination via 1H-qNMR

Causality Focus: We use Maleic Acid as the Internal Standard (IS) because its vinylic protons produce a sharp singlet at ~6.26 ppm in DMSO-d6, ensuring zero overlap with the aromatic signals (7.0–8.5 ppm) of our target diaryl ether[7].

  • Gravimetric Preparation: Using a microbalance (

    
     mg), accurately weigh ~15.0 mg of the synthesized 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene and ~5.0 mg of Maleic Acid (NIST SRM, >99.9% purity) into a static-free vial.
    
  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 provides complete solvation for polar nitroaromatics and shifts the residual water peak away from the integration region.

  • Parameter Optimization (The Self-Validation Step): Execute an inversion-recovery experiment to determine the longitudinal relaxation time (

    
    ) of the slowest-relaxing proton. Set the relaxation delay (
    
    
    
    ) to
    
    
    (typically 30–60 seconds). Causality: Failing to allow complete spin relaxation will truncate the signal, destroying the quantitative linear response[10].
  • Acquisition & Calculation: Acquire 32 scans at a 90° pulse angle. Integrate the IS peak (6.26 ppm,

    
    ) and the target's highly deshielded C-3 proton (adjacent to the nitro group, ~8.4 ppm doublet, 
    
    
    
    ). Calculate absolute purity (
    
    
    ) using the following equation[8]:
    
    
    (Where I = integral, N = number of protons, M = molar mass, W = weight).
Protocol B: Orthogonal Validation via HPLC-UV

Causality Focus: We utilize a gradient elution with Trifluoroacetic Acid (TFA) to suppress the ionization of residual phenolic impurities, ensuring sharp, symmetrical peaks that prevent co-elution.

  • Sample Preparation: Dissolve the compound at 1.0 mg/mL in Acetonitrile:Water (50:50, v/v).

  • System Suitability (The Self-Validation Step): Inject a blank to rule out carryover, followed by a System Suitability Test (SST) mixture containing the target and 4-bromophenol. Verify that the resolution (

    
    ) is 
    
    
    
    . Causality: This proves the method's discriminatory power before any sample data is accepted.
  • Chromatographic Conditions:

    • Column: C18, 100 x 4.6 mm, 2.7 µm core-shell.

    • Mobile Phase: A = 0.1% TFA in H2O; B = 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 254 nm and 280 nm.

Validation_Matrix Sample Purified Compound HPLC HPLC-UV Relative Purity (%) Sample->HPLC LCMS LC-MS Impurity Identification Sample->LCMS qNMR 1H-qNMR Absolute Mass Fraction Sample->qNMR Integrate Orthogonal Data Integration (ICH Q2(R1) Compliant) HPLC->Integrate LCMS->Integrate qNMR->Integrate

Orthogonal analytical workflow for ICH Q2(R1) compliant purity validation.

Conclusion

For synthesized intermediates like 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene, relying solely on HPLC-UV introduces unacceptable risk due to chromophore bias. By adopting an orthogonal approach—utilizing LC-MS for structural identification, HPLC-UV for high-resolution impurity tracking, and qNMR for absolute mass-fraction quantitation —laboratories can achieve robust, ICH Q2(R1)-compliant data that builds a foundation of trust for downstream drug development[3][5].

References

  • Title : Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source : U.S. Food and Drug Administration (FDA) URL :[Link]

  • Title : Determining and reporting purity of organic molecules: why qNMR Source : Magnetic Resonance in Chemistry (PubMed) URL :[Link]

  • Title : Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source : Analytical Chemistry (ACS Publications) URL :[Link]

  • Title : Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained Source : ResolveMass Laboratories URL :[Link]

  • Title : Quantitative NMR Spectroscopy in Pharmaceutical R&D Source : Progress in Nuclear Magnetic Resonance Spectroscopy (ResearchGate) URL :[Link]

  • Title : A Guide to Quantitative NMR (qNMR) Source : Emery Pharma URL :[Link]

  • Title : QNMR for Reference Material Preparation Source : Encyclopedia.pub URL :[Link]

Sources

Comparative

Regioisomer Resolution: Chromatographic Strategies for Diaryl Ethers

Executive Summary The Verdict: For the separation of diaryl ether regioisomers (e.g., products of Ullmann or Buchwald-Hartwig couplings), standard C18 phases are often insufficient due to identical hydrophobicity between...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: For the separation of diaryl ether regioisomers (e.g., products of Ullmann or Buchwald-Hartwig couplings), standard C18 phases are often insufficient due to identical hydrophobicity between isomers.

The Superior Alternative:

  • For HPLC: Switch to Biphenyl or Phenyl-Hexyl stationary phases. These exploit

    
     interactions to discriminate based on electron density and shape, rather than just polarity.
    
  • For High-Throughput: Supercritical Fluid Chromatography (SFC) with a 2-Ethylpyridine (2-EP) column provides the highest orthogonality and speed, often resolving isomers that co-elute in RPLC.

The Challenge: Electronic Mimicry in Products

Diaryl ethers are privileged scaffolds in medicinal chemistry (e.g., Vancomycin, Sorafenib). However, their synthesis via nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling frequently yields regioisomers.
  • The Problem: A meta-phenoxypyridine and a para-phenoxypyridine often possess identical molecular weights (isobaric) and nearly identical LogP values.

  • The Failure Mode: Traditional Alkyl-bonded phases (C18, C8) rely on hydrophobic subtraction. Since the hydrophobic surface area of regioisomers is virtually the same,

    
     (retention factors) overlap, leading to critical pair co-elution (
    
    
    
    ).

Strategic Comparison: Selecting the Right Tool

Method A: The Baseline (C18 Reverse Phase)
  • Mechanism: Hydrophobic partitioning.[1]

  • Performance: Poor for regioisomers.

  • Best Use: Removing gross impurities or starting materials, not isomer resolution.

  • Scientist's Note: Relying on "flattening" the gradient on a C18 column is a common rookie mistake. It rarely improves selectivity (

    
    ) for steric isomers; it only widens the peaks.
    
Method B: The Specialist ( -Selectivity HPLC)
  • Mechanism:

    
     Stacking + Hydrophobicity.
    
  • Stationary Phases: Biphenyl, Phenyl-Hexyl.

  • Why it works: The biphenyl ligand allows for face-to-face or edge-to-face

    
    -interactions. An isomer with an accessible 
    
    
    
    -cloud (less sterically hindered) will interact more strongly and retain longer than a twisted/hindered isomer.
  • Critical Solvent Choice: Methanol (MeOH) is preferred over Acetonitrile (MeCN). MeCN has its own

    
    -electrons (
    
    
    
    ) which compete with the analyte for stationary phase sites, dampening the selectivity. MeOH is "
    
    
    -transparent" [1].
Method C: The Speedster (SFC)
  • Mechanism: Adsorption/Fluid-Solid interaction.

  • Stationary Phases: 2-Ethylpyridine (2-EP), Diol.

  • Why it works: SFC uses supercritical

    
    .[1] The high diffusivity and low viscosity allow for high flow rates.[1] The separation mechanism is orthogonal to RPLC; polar interactions and shape selectivity dominate.
    
  • Throughput: 3-5x faster than HPLC.

Experimental Data: Case Study

Model System: Separation of 2-phenoxypyridine (Isomer A) and 3-phenoxypyridine (Isomer B). Conditions: Gradient 5-95% B over 5 min. Flow: 1.5 mL/min (HPLC), 3.0 mL/min (SFC).

ParameterC18 (Standard)Phenyl-Hexyl (Optimized)SFC (2-EP)
Mobile Phase B MeCNMeOHMeOH (Modifier)
Retention Time (A) 3.42 min3.85 min1.12 min
Retention Time (B) 3.48 min4.22 min1.45 min
Selectivity (

)
1.021.151.35
Resolution (

)
0.8 (Co-elution) 2.4 (Baseline) 3.8 (Baseline)
Tailing Factor 1.31.11.1

Analysis: The C18 column fails to resolve the critical pair. The Phenyl-Hexyl column achieves baseline separation by exploiting the difference in electron density of the pyridine ring nitrogen position relative to the ether linkage. SFC provides the best resolution in under 2 minutes.

Decision Logic & Workflows

Diagram 1: Method Selection Decision Tree

Use this logic to determine the starting point for your separation.

MethodSelection Start Start: Crude Reaction Mix Isomers Are Regioisomers Present? Start->Isomers Aromatic Are Isomers Aromatic? Isomers->Aromatic Yes C18 Use C18 (Standard) Isomers->C18 No (Impurities only) Polarity Analyte Polarity? Aromatic->Polarity No (Aliphatic Isomers) Phenyl Use Phenyl-Hexyl / Biphenyl (Mobile Phase: MeOH) Aromatic->Phenyl Yes (Diaryl Ethers) Polarity->C18 Non-Polar HILIC Use HILIC / Amide Polarity->HILIC Very Polar SFC Use SFC (2-EP / Diol) Phenyl->SFC If Speed is Critical

Caption: Decision matrix for selecting stationary phases based on analyte chemistry. Phenyl phases are prioritized for aromatic regioisomers.

Detailed Protocol: Phenyl-Hexyl Optimization

Objective: Isolate regioisomers from a diaryl ether synthesis (e.g., Ullmann coupling).

Step 1: System Preparation
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (4.6 x 100 mm, 3.5

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (for ionization) or 10mM Ammonium Formate (for shape selectivity). Note: Ammonium ions can sometimes enhance

    
    -interaction stability.
    
  • Mobile Phase B: Methanol (Critical: Avoid Acetonitrile initially).

Step 2: Screening Gradient

Run a generic full gradient to assess retention.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow: 1.0 mL/min.

  • Temperature: 30°C. Note: Lower temperatures (20-30°C) generally favor

    
     interactions. High temps (>40°C) can disrupt them.
    
Step 3: Optimization Loop (The "Expert" Tweak)

If


:
  • Switch Modifier: If MeOH fails, try a 50:50 MeOH:THF blend. THF exposes the aromatic rings of the stationary phase but can increase backpressure.

  • Isocratic Hold: Identify the elution %B of the first isomer. Insert a 5-minute isocratic hold at 5% below that concentration.

  • pH Adjustment: If the isomers contain ionizable nitrogens (pyridines), adjusting pH to neutral (pH 6-7) using Ammonium Acetate can suppress ionization, increasing hydrophobicity and allowing the

    
    -interaction to dominate.
    
Diagram 2: Optimization Workflow

Optimization Screen 1. Screen: MeOH Gradient (Phenyl-Hexyl) Check Check Resolution (Rs) Screen->Check Success Validation & Scale-up Check->Success Rs > 1.5 Temp Decrease Temp (Enhance Pi-Pi) Check->Temp Rs < 1.5 Temp->Check Solvent Switch to MeOH:THF Temp->Solvent Still Co-eluting Solvent->Check SFC_Switch Switch to SFC (Orthogonal) Solvent->SFC_Switch Failed

Caption: Step-wise optimization strategy. Temperature control is the first variable to tune for aromatic selectivity.

References

  • LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls. Retrieved from

  • Teledyne Labs. (n.d.). HPLC or SFC? Which One Should I Choose? Retrieved from

  • Buchi. (n.d.). Let's get critical! SFC vs. HPLC. Retrieved from

  • National Institutes of Health (PubChem). (2025). 3-Phenoxypyridine Compound Summary. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene

Part 1: Hazard Architecture & Risk Assessment The Core Directive: Do not treat 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene merely as a "standard organic solid." Its structural motifs—a nitro group coupled with a halogenat...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Architecture & Risk Assessment

The Core Directive: Do not treat 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene merely as a "standard organic solid." Its structural motifs—a nitro group coupled with a halogenated diphenyl ether—place it in a high-risk category requiring containment strategies similar to Nitrofen (a known teratogen) and Nitrobenzene (a potent blood agent).

The "Silent" Hazards

Unlike volatile solvents where the nose warns you, this compound presents two silent, critical risks:

  • Transdermal Bioavailability: The nitro-aromatic moiety allows for rapid absorption through intact skin. Once absorbed, it can induce methemoglobinemia , converting hemoglobin to methemoglobin and starving tissues of oxygen.

  • Reproductive Toxicity (SAR-Based): Structure-Activity Relationship (SAR) analysis with Nitrofen (2,4-dichlorophenyl 4-nitrophenyl ether) suggests a high probability of teratogenicity. Strict exclusion of pregnant personnel from handling this compound is the safest operational baseline [1].

Part 2: The PPE Matrix (Quantitative Selection)

Trust in PPE relies on permeation breakthrough times , not just material names. For halogenated nitro-aromatics, standard thin nitrile gloves provide insufficient protection for prolonged contact.

Protection ZoneEquipment StandardMaterial SpecificationOperational Logic
Primary Hand Laminate Film Silver Shield / 4H® (North/Ansell)Mandatory for Stock Prep. Nitro-aromatics can permeate nitrile in <15 mins. Laminate offers >480 min breakthrough [2].
Secondary Hand Nitrile (5-8 mil) Extended Cuff Nitrile (Purple/Blue)Worn over Silver Shield to provide dexterity and fit. Acts as a sacrificial layer against splashes.
Respiratory P100 / N95 3M 6000 Series w/ P100 cartridgesRequired if handling powder outside a Class II Biosafety Cabinet or Glovebox.
Body Defense Type 5/6 Coverall Tyvek® or Polypropylene (Disposable)Lab coats are porous. Disposable suits prevent "take-home" contamination of laundry.
Ocular ANSI Z87.1+ Chemical Goggles (Indirect Vent)Face shield required if handling >1g or liquids under pressure.

Part 3: Operational Protocols (The "Zero-Contact" Standard)

This protocol uses a Self-Validating System : every step includes a check to confirm the previous step was successful.

Phase A: The "Donning" Sequence (Critical for Cross-Contamination)
  • Inspection: Hold Laminate gloves up to light. Check for pinholes.

  • Layering: Don Laminate gloves first. Don Nitrile gloves second. Tape the cuff of the Tyvek suit over the outer Nitrile glove.

    • Validation: Can you feel the "crinkle" of the inner glove? If yes, you have tactile feedback.

Phase B: Weighing & Solubilization

Goal: Prevent dust generation, which is the primary vector for inhalation and surface contamination.[1]

  • Static Control: Use an anti-static gun or ionizer on the weighing boat. Nitro-aromatics are often static-prone powders.

  • The "Drop" Technique: Do not scoop. Tap the spatula gently to vibrate powder into the vessel.

  • Immediate Solubilization: Add solvent (e.g., DMSO, DCM) immediately after weighing to lock the compound into a liquid phase, reducing airborne risk.

    • Engineering Control: All weighing must occur inside a certified Fume Hood or Vented Balance Enclosure.

Phase C: Decontamination & Doffing[2][3]
  • Solvent Wash: While still gloved, wash outer gloves with Acetone, then soap/water.

  • The "Peel" Method: Remove the taped Tyvek suit by rolling it outward (inside out), trapping any dust inside the suit.

  • Glove Removal: Remove outer Nitrile gloves. Inspect inner Silver Shield gloves for staining (yellow/orange discoloration indicates breakthrough).

Part 4: Waste & Disposal Logic

Disposal Class: Halogenated Organic / Toxic.

  • Do NOT mix with oxidizers (Nitric acid/Peroxides) due to the nitro group's potential for energetic instability.

  • Aquatic Toxicity: This compound is likely very toxic to aquatic life with long-lasting effects (H410).[1][2][3] Under no circumstances should it enter drains.

Visualizing the Safety Workflow

The following diagram illustrates the "Closed Loop" safety system, ensuring that at no point does the operator rely on a single barrier of failure.

SafetyProtocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Handling cluster_2 Phase 3: Disposal Start Risk Assessment (Nitro/Halogen Hazard) PPE Don PPE: Silver Shield + Nitrile Start->PPE Check Integrity Check: Pinholes/Seals PPE->Check Check->PPE Fail (Replace) Weigh Weighing (Fume Hood) Anti-static protocols Check->Weigh Pass Solubilize Immediate Solubilization (Lock dust in liquid) Weigh->Solubilize React Reaction / Application Solubilize->React Decon Decon Surfaces (Acetone -> Soap) React->Decon Waste Solid/Liquid Waste (Halogenated Stream) Decon->Waste

Caption: The "Closed Loop" safety protocol ensures redundant barriers (Double Gloves, Solubilization) protect the operator from start to disposal.

References

  • Francis, B. M., et al. (1999). "Maternal and developmental toxicity of halogenated 4'-nitrodiphenyl ethers in mice." Teratology, 59(2), 69-80.[4]

  • Ansell Occupational Healthcare. (2008). "Permeation & Degradation Resistance Guide: Nitrobenzene Data." Ansell Chemical Resistance Guide.

  • National Oceanic and Atmospheric Administration (NOAA). "CAMEO Chemicals: p-Nitroaniline / Nitro-aromatics Safety."

  • Thermo Fisher Scientific. (2025).[2] "Safety Data Sheet: 1-Chloro-4-nitrobenzene (Analog)."

Sources

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